Cyclizine dihydrochloride
Description
Structure
3D Structure of Parent
Propriétés
IUPAC Name |
1-benzhydryl-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLJCUGYMOMAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047773 | |
| Record name | Cyclizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-18-7, 303-25-3 | |
| Record name | Cyclizine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclizine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF601QVZ67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Cyclizine (B1669395) Dihydrochloride (B599025)
This technical guide provides a comprehensive overview of the primary synthesis pathways for cyclizine dihydrochloride, a piperazine (B1678402) derivative with prominent antihistaminic and antiemetic properties. The document details the core chemical reactions, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
Cyclizine, chemically known as 1-(diphenylmethyl)-4-methylpiperazine, is a histamine (B1213489) H1-receptor antagonist widely used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] The active pharmaceutical ingredient is typically formulated as the dihydrochloride salt to enhance its stability and solubility. This guide explores the principal synthetic routes for its preparation.
Core Synthesis Pathways
There are two primary, well-documented pathways for the synthesis of cyclizine.
-
Direct N-Alkylation of 1-Methylpiperazine (B117243): This is the most common and industrially relevant method. It involves the direct alkylation of 1-methylpiperazine with a benzhydryl halide, such as benzhydryl chloride or bromide.[1][4][5]
-
Eschweiler-Clarke Methylation of 1-(Diphenylmethyl)piperazine: This alternative route involves the methylation of the unsubstituted piperazine nitrogen of the precursor, 1-(diphenylmethyl)piperazine (also known as norcyclizine).[1][6]
Pathway 1: Direct N-Alkylation of 1-Methylpiperazine
This pathway is characterized by the nucleophilic substitution reaction between 1-methylpiperazine and a benzhydryl halide. The final step involves the conversion of the resulting cyclizine free base to its dihydrochloride salt.
Reaction Scheme:
Caption: N-Alkylation of 1-Methylpiperazine to form Cyclizine.
Experimental Protocols
Method A: Synthesis using Benzhydryl Chloride
-
Protocol: As described in U.S. Patent 2,630,435, a mixture of 0.19 mole (19 g) of N-methyl piperazine and benzhydryl chloride is prepared in approximately 10 cc of benzene.[4]
-
Reaction Conditions: The mixture is heated on a steam bath for four hours.[4]
-
Work-up and Purification: The resulting mixture is partitioned between ether and water. The ethereal layer is washed with water until neutral. The cyclizine base is then extracted from the ether layer using 1N hydrochloric acid. The acidic extract is evaporated under a vacuum.[4]
-
Salt Formation: The residue is recrystallized from 95% alcohol to yield the pure dihydrochloride of N-methyl-N'-benzhydryl piperazine (this compound).[4]
Method B: Alternative Synthesis and Salt Formation
-
Protocol: This method involves the reaction of benzhydryl chloride with 1-methyl piperazine in acetonitrile.[7]
-
Reaction Conditions: The reaction mixture is refluxed for an extended period (e.g., 280 hours).[7]
-
Salt Formation (High Purity): For the conversion to the hydrochloride salt, cyclizine free base (25.0 g, purity >98.0%) is dissolved in 50.0 ml of methanol. To this clear solution, 1.0 mole of hydrochloric acid (8.4 ml, assay >35.0%) is added.[5]
-
Reaction Conditions for Salt Formation: The temperature is maintained between 45 to 55°C, and the mixture is stirred for 2 hours.[5]
-
Isolation: The resulting product is filtered and dried.[5]
Quantitative Data
| Parameter | Value | Source |
| Yield (Method A) | 29.5 g (from 0.19 mole precursor) | [4] |
| Melting Point (Method A) | > 250 °C | [4] |
| Yield (Salt Formation, Method B) | 90.5% | [5] |
| Purity (Salt Formation, Method B) | 99.4% | [5] |
Pathway 2: Eschweiler-Clarke Methylation
This synthetic route begins with 1-(diphenylmethyl)piperazine (norcyclizine), which is then methylated at the N4 position using the Eschweiler-Clarke reaction conditions (formic acid and formaldehyde).
Reaction Scheme:
Caption: Eschweiler-Clarke methylation of Norcyclizine.
Experimental Protocols
While the Eschweiler-Clarke reaction is a known method for N-methylation of amines, specific high-yield protocols for the final conversion to cyclizine are less detailed in the provided literature compared to the direct alkylation route. However, a patent describes a process utilizing these reagents for an improved synthesis.[1][5]
-
Protocol: A solution of formic acid and formaldehyde (B43269) in water is prepared. 1-(Diphenylmethyl)piperazine (Formula I in the patent) is added to this solution.[5]
-
Reaction Conditions: The reaction mass is heated to a temperature of approximately 50-95°C.[5]
-
Work-up and Isolation: A solution of sodium hydroxide (B78521) is added to the reaction mixture to basify it. The cyclizine free base is then isolated. The subsequent conversion to the dihydrochloride salt would follow a procedure similar to that described in Pathway 1, Method B.[5]
Quantitative Data
Specific yield and purity data for the complete Eschweiler-Clarke pathway to this compound are not detailed in the available search results. The primary focus of industrial synthesis appears to be on the direct alkylation method.
Summary
The synthesis of this compound is most commonly achieved through the direct N-alkylation of 1-methylpiperazine with a benzhydryl halide. This method is well-documented, with established protocols and reported high yields and purity. The Eschweiler-Clarke methylation of norcyclizine presents a viable alternative pathway. The choice of synthesis route in a research or industrial setting will depend on factors such as the availability of starting materials, desired purity, and scalability.
References
- 1. Cyclizine - Wikipedia [en.wikipedia.org]
- 2. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. US2630435A - N-benzohydryl-n-methyl piperazines and process of preparing same - Google Patents [patents.google.com]
- 5. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]
- 6. Diphenylmethylpiperazine - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Cyclizine on H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclizine (B1669395), a first-generation piperazine-derivative antihistamine, exerts its therapeutic effects primarily through its interaction with the histamine (B1213489) H1 receptor (H1R). This technical guide provides a comprehensive overview of the molecular mechanisms underlying cyclizine's action on H1 receptors. A key aspect of this interaction is the concept of inverse agonism, driven by the constitutive activity of the H1 receptor. Cyclizine stabilizes the inactive conformation of the receptor, thereby reducing both basal and histamine-induced signaling. The primary signaling cascade affected is the Gq/11-mediated pathway, leading to the modulation of downstream effectors such as phospholipase C, inositol (B14025) triphosphate, intracellular calcium, and the transcription factor NF-κB. This document details the binding characteristics of cyclizine, the intricacies of the H1R signaling pathway, and the experimental protocols used to elucidate these mechanisms.
Introduction
Cyclizine is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Its pharmacological activity is principally attributed to its antagonism of the histamine H1 receptor. As a first-generation antihistamine, cyclizine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Beyond its competitive antagonism of histamine, cyclizine, like many other first-generation antihistamines, functions as an inverse agonist, a crucial aspect of its mechanism of action that will be explored in detail in this guide.[3] This document will provide a detailed examination of the molecular interactions and signaling pathways involved in cyclizine's effect on the H1 receptor, supported by quantitative data and experimental methodologies.
Cyclizine Binding to the H1 Receptor
The interaction of cyclizine with the H1 receptor has been characterized through various binding and functional assays. While a specific Ki value for cyclizine from radioligand binding assays was not identified in the reviewed literature, its binding affinity and potency have been quantified through other means.
Quantitative Data
The following table summarizes the available quantitative data for cyclizine's interaction with the H1 receptor.
| Parameter | Value | Description | Source |
| pIC50 | 7.42 | Negative logarithm of the half-maximal inhibitory concentration in a radioligand binding assay using [3H]Pyrilamine. | |
| IC50 | 38 nM | Half-maximal inhibitory concentration, calculated from the pIC50 value. This represents the concentration of cyclizine required to inhibit 50% of the radioligand binding. | |
| IC50 | 5.42 µM | Half-maximal inhibitory concentration for the inhibition of anti-IgE-induced histamine release from isolated human lung fragments. This is a measure of its functional potency in a physiological context. |
Mechanism of Action: Inverse Agonism at the H1 Receptor
The histamine H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist like histamine.[3] This basal signaling is a key factor in the mechanism of action of many H1 antihistamines, including cyclizine.
Rather than being neutral antagonists that simply block histamine binding, most first-generation antihistamines are inverse agonists.[3] Inverse agonists bind preferentially to the inactive conformation of the H1 receptor, shifting the conformational equilibrium towards the inactive state. This not only prevents histamine from binding and activating the receptor but also reduces the basal, agonist-independent signaling.[3]
The Two-State Model of Receptor Activation
The action of agonists and inverse agonists at the H1 receptor can be understood through a two-state model, where the receptor exists in equilibrium between an inactive (R) and an active (R*) conformation.
-
Agonists (e.g., histamine) bind to and stabilize the active conformation (R), shifting the equilibrium towards R and increasing signaling.
-
Inverse agonists (e.g., cyclizine) bind to and stabilize the inactive conformation (R), shifting the equilibrium towards R and decreasing signaling below the basal level.
-
Neutral antagonists would bind with equal affinity to both R and R*, preventing agonist binding without affecting the conformational equilibrium. However, most H1 antihistamines demonstrate inverse agonist properties.[3]
H1 Receptor Signaling Pathways Modulated by Cyclizine
The primary signaling pathway for the H1 receptor is through its coupling to the Gq/11 family of G-proteins.[2] Activation of this pathway leads to a cascade of intracellular events that are inhibited by cyclizine.
The Gq/11-PLC-IP3-Ca2+ Pathway
-
Receptor Activation: In the absence of an inverse agonist, both histamine binding and constitutive activity can lead to the activation of the H1 receptor.
-
G-Protein Coupling: The activated H1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the heterotrimeric G-protein Gq/11, promoting the exchange of GDP for GTP on the α-subunit (Gαq).
-
G-Protein Dissociation: The Gαq-GTP and Gβγ subunits dissociate from each other and the receptor.
-
PLC Activation: The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction and inflammatory gene expression.
Cyclizine, by stabilizing the inactive state of the H1 receptor, prevents this entire cascade from being initiated by either histamine or constitutive receptor activity.
Modulation of the NF-κB Pathway
The H1 receptor has been shown to modulate the activity of the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of the inflammatory response. Both constitutive and histamine-induced H1 receptor activity can lead to the activation of NF-κB.[3] By acting as an inverse agonist, cyclizine can reduce the basal and histamine-stimulated activation of the NF-κB pathway, thereby contributing to its anti-inflammatory effects.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands like cyclizine with the H1 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (like cyclizine) by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
-
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine (a potent H1 antagonist).
-
Unlabeled test compound: Cyclizine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation fluid.
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membrane preparation with a fixed concentration of [3H]mepyramine and varying concentrations of cyclizine in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cyclizine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of cyclizine that inhibits 50% of specific [3H]mepyramine binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Inverse Agonism (Inositol Phosphate (B84403) Accumulation)
This assay measures the ability of a compound to inhibit the constitutive activity of the H1 receptor by quantifying the production of the second messenger inositol phosphate (IP).
-
Materials:
-
Cells overexpressing the human H1 receptor (e.g., COS-7 or HEK293 cells).
-
[3H]myo-inositol.
-
Assay medium (e.g., serum-free DMEM).
-
Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).
-
Test compound: Cyclizine.
-
Quenching solution (e.g., perchloric acid).
-
Anion exchange chromatography columns.
-
-
Procedure:
-
Label the cells by incubating them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with stimulation buffer containing LiCl.
-
Add varying concentrations of cyclizine to the cells and incubate for a specified time. A control group with no drug is used to measure basal IP accumulation.
-
Terminate the reaction by adding a quenching solution.
-
Neutralize the cell extracts.
-
Separate the total [3H]inositol phosphates from free [3H]inositol using anion exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphate accumulation against the logarithm of the cyclizine concentration.
-
A dose-dependent decrease in basal IP accumulation indicates inverse agonist activity.
-
Determine the IC50 value for the inhibition of constitutive H1 receptor activity.
-
Visualizations
Signaling Pathway of H1 Receptor and the Action of Cyclizine
Caption: H1 Receptor Signaling and Cyclizine's Inverse Agonist Action.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
Cyclizine's mechanism of action at the histamine H1 receptor is a multifaceted process centered around its role as an inverse agonist. By preferentially binding to and stabilizing the inactive state of the H1 receptor, cyclizine effectively reduces both histamine-induced and constitutive receptor signaling. This action primarily inhibits the Gq/11-PLC-IP3-Ca2+ pathway, leading to a reduction in downstream cellular responses, including those mediated by NF-κB. This comprehensive understanding of cyclizine's molecular pharmacology is essential for the rational design and development of future therapeutics targeting the H1 receptor.
References
- 1. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of Cyclizine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the core physicochemical properties of cyclizine (B1669395) dihydrochloride (B599025), an active pharmaceutical ingredient (API) widely used for its antiemetic properties. The following sections detail its fundamental characteristics, present quantitative data in a structured format, describe standard experimental methodologies for their determination, and visualize key pathways and workflows.
Core Physicochemical Properties
Cyclizine dihydrochloride is the hydrochloride salt of cyclizine, a piperazine (B1678402) derivative.[1][2] Its chemical and physical characteristics are crucial for formulation development, understanding its physiological behavior, and ensuring quality control.
Data Presentation: Summary of Quantitative Properties
The key physicochemical parameters for cyclizine and its dihydrochloride salt are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₃ClN₂ | [3][4] |
| Molecular Weight | 302.84 g/mol | [3][4][5] |
| Appearance | White to pale yellow crystalline powder.[3][4] | [3][4] |
| Melting Point | 291-293 °C[3] | 295-297 °C[6] |
| pKa (Strongest Basic) | 8.2 | [2][7] |
| Log P (Octanol/Water) | 3.38 | [6] |
| Odor | Odorless | [6] |
Data Presentation: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Slightly soluble (1:115)[8][9] | Soluble[4] |
| Alcohol | Slightly soluble (1:115) | [8] |
| Chloroform | Slightly soluble (1:75)[8] | Soluble[6] |
| Methanol | Soluble | [3][6] |
| DMSO | Soluble | [3][6] |
| Ether | Insoluble | [4] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties cited above are outlined in this section. These protocols are based on standard pharmaceutical analysis techniques.
2.1 Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10]
-
Principle: An excess amount of the solid API is added to a specific solvent in a flask. The mixture is agitated at a constant temperature until equilibrium is reached, meaning the concentration of the dissolved solute in the solvent becomes constant.
-
Apparatus:
-
Orbital shaker or mechanical agitator with temperature control.
-
Stoppered flasks or vials.
-
Centrifuge.
-
Validated analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).
-
-
Methodology:
-
Add an excess of this compound to a series of flasks, each containing a known volume of the desired solvent (e.g., purified water, pH-adjusted buffers, organic solvents).[10]
-
Ensure that a solid excess is visible, which confirms that saturation has been reached.[10]
-
Place the sealed flasks in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance).[11]
-
Agitate the flasks for a predetermined period (e.g., 24-48 hours) sufficient to reach equilibrium. A preliminary study should establish the time required to reach this state.[11][12]
-
After agitation, allow the samples to stand to permit sedimentation of the excess solid.[10]
-
Carefully withdraw a clear aliquot of the supernatant. Phase separation can be facilitated by centrifugation or filtration, ensuring the filter does not adsorb the solute.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with UV detection.[10]
-
Perform a minimum of three replicate determinations for each solvent condition.[11]
-
2.2 Melting Point Determination (Capillary Method)
This method determines the temperature at which the crystalline solid transitions to a liquid state.
-
Principle: A small amount of the powdered substance is heated in a sealed capillary tube, and the temperature range over which it melts is observed.
-
Apparatus:
-
Melting point apparatus with a heating block and calibrated thermometer or digital temperature sensor.
-
Glass capillary tubes, sealed at one end.
-
-
Methodology:
-
Ensure the this compound sample is finely powdered and thoroughly dried.
-
Pack a small amount of the powder into the bottom of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a controlled rate. A slower heating rate (e.g., 1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure accuracy.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[13]
-
2.3 pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.[14][15]
-
Principle: A solution of the API is titrated with a standardized acid or base. The pH of the solution is measured after each addition of titrant, and the resulting titration curve is used to determine the pKa, which corresponds to the pH at the half-equivalence point.[16]
-
Apparatus:
-
Calibrated pH meter with an electrode.
-
Magnetic stirrer and stir bar.
-
Burette for precise addition of titrant.
-
Reaction vessel.
-
-
Methodology:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Prepare a solution of this compound of a known concentration (e.g., 1 mM) in purified water or a suitable co-solvent if solubility is low.[14]
-
Place the solution in the reaction vessel with a magnetic stir bar and immerse the pH electrode.
-
To ensure a controlled environment, purge the solution with nitrogen to remove dissolved carbon dioxide.[14]
-
Titrate the solution by adding small, precise increments of a standardized basic solution (e.g., 0.1 M NaOH), as cyclizine is a base.[14]
-
Record the pH value after each addition, allowing the reading to stabilize.[14]
-
Continue the titration well past the equivalence point (the point of inflection on the curve).
-
Plot the recorded pH values against the volume of titrant added.
-
The pKa is determined from the pH value at the point where 50% of the substance has been neutralized (the half-equivalence point).[16] This is typically found at the midpoint of the steepest part of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.[14]
-
Mandatory Visualizations
3.1 Signaling Pathway: Mechanism of Antiemetic Action
Cyclizine primarily acts as a histamine (B1213489) H1 receptor antagonist and also exhibits anticholinergic (muscarinic receptor antagonist) properties.[7][17] Its antiemetic effect is achieved by blocking signaling pathways from the vestibular system and the chemoreceptor trigger zone (CTZ) to the vomiting center in the brainstem.[7][18]
Caption: Antiemetic mechanism of Cyclizine via receptor blockade.
3.2 Experimental Workflow: Solubility Determination
The following diagram illustrates the logical steps involved in determining the equilibrium solubility of this compound using the shake-flask method.
Caption: Workflow for the Shake-Flask Solubility Method.
3.3 Logical Relationship: pKa Determination Workflow
This diagram outlines the process for determining the pKa of this compound via potentiometric titration.
Caption: Workflow for pKa Determination by Potentiometric Titration.
References
- 1. Cyclizine Hydrochloride | C18H23ClN2 | CID 6420019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. usbio.net [usbio.net]
- 4. Cyclizine Hydrochloride CAS 303-25-3, Pharmaceutical Grade API, Best Price Guaranteed [jigspharma.com]
- 5. scbt.com [scbt.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Cyclizine | 82-92-8 [chemicalbook.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 16. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 17. Cyclizine - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
Cyclizine: A Technical Guide on the Piperazine Derivative Antihistamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine (B1669395) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class.[1][2] It is primarily recognized for its potent antiemetic and antivertigo properties, making it a cornerstone in the treatment and prevention of nausea, vomiting, and dizziness associated with motion sickness, vertigo, and postoperative states.[3][4][5] Discovered in 1947, cyclizine exerts its therapeutic effects predominantly through the antagonism of histamine (B1213489) H1 receptors, supplemented by significant central anticholinergic (antimuscarinic) activity.[1][4] As a lipophilic molecule, it readily crosses the blood-brain barrier, enabling its pronounced effects on the central nervous system (CNS), which are crucial for its antiemetic action.[1][6] This guide provides an in-depth examination of cyclizine's chemical properties, mechanism of action, pharmacokinetics, and the experimental methodologies used in its evaluation.
Chemical Properties and Synthesis
Cyclizine, chemically known as 1-benzhydryl-4-methyl-piperazine, is a synthetic organic compound with a well-defined structure.[4][7]
Synthesis: The synthesis of cyclizine can be achieved through established organic chemistry routes. The two primary methods reported are:
-
Eschweiler–Clarke Methylation: This process involves the methylation of diphenylmethylpiperazine to yield cyclizine.[4]
-
Reaction of Benzhydryl Bromide: This alternative synthesis involves the reaction of benzhydryl bromide with 1-methylpiperazine (B117243) in an acetonitrile (B52724) solvent, which forms the hydrobromide salt of the drug.[4] A more recent improved process describes reacting 1-(diphenylmethyl)piperazine with formaldehyde (B43269) in the presence of formic acid.[8]
Mechanism of Action
Cyclizine's therapeutic efficacy stems from its dual antagonism of central histamine H1 and muscarinic acetylcholine (B1216132) receptors.[3][9]
3.1 Histamine H1 Receptor Antagonism: As a potent H1 receptor antagonist, cyclizine competitively inhibits the binding of histamine to H1 receptors.[9][10] Its antiemetic effects are largely attributed to this action within key areas of the brain that control the vomiting reflex:
-
Chemoreceptor Trigger Zone (CTZ): Located in the medulla oblongata, the CTZ detects emetic substances in the bloodstream. Cyclizine's blockade of H1 receptors in this zone helps to suppress nausea and vomiting signals.[3][5][9][11]
-
Vestibular System: The vestibular apparatus in the inner ear is critical for balance and spatial orientation. Overstimulation of this system is a primary cause of motion sickness. Cyclizine depresses labyrinthine excitability and reduces the sensitivity of the vestibular system, thereby mitigating motion-induced nausea.[1][3][5][11]
By blocking the H1 receptor, cyclizine interferes with the Gq/11 protein-coupled signaling cascade. This prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The subsequent reduction in intracellular calcium mobilization and protein kinase C (PKC) activation leads to decreased neuronal excitability and attenuation of pro-inflammatory signaling pathways.[6]
3.2 Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses significant anticholinergic properties, blocking muscarinic receptors in the brain.[3][4][11] This action complements its antihistaminic effects, as the vomiting center in the medulla is rich in both histaminergic and muscarinic synapses.[3][5] By inhibiting cholinergic transmission, cyclizine further reduces stimulation of the vomiting center.[3][9] This central anticholinergic activity is a key contributor to its overall antiemetic efficacy.[4][11]
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of cyclizine is governed by its pharmacokinetic and pharmacodynamic profiles. It is well absorbed after oral administration and undergoes extensive metabolism.[10][12]
4.1 Pharmacokinetics: Cyclizine is metabolized in the liver via N-demethylation to its primary metabolite, norcyclizine, which possesses little antihistaminic activity.[3][7][10] Studies suggest that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[12][13]
| Parameter | Value | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~2.0 hours (oral) | [10] |
| Peak Plasma Conc. (Cmax) | ~70 ng/mL (50 mg oral dose) | [10] |
| Elimination Half-Life (t½) | ~13-20 hours | [4][10][12] |
| Volume of Distribution (Vd) | 23 L/kg | [12][13] |
| Clearance | 15 mL/min/kg | [12][13] |
| Metabolism | N-demethylation to norcyclizine | [3][10] |
| Excretion | Less than 1% unchanged in urine | [10][14] |
Table 1: Pharmacokinetic Parameters of Cyclizine.
4.2 Pharmacodynamics: The effects of cyclizine are typically observed within 30 minutes of oral administration.[9][10]
-
Duration of Action: Approximately 4-6 hours.[10]
-
Primary Effects: Antiemesis, sedation, anticholinergic effects (e.g., dry mouth).[4][11]
Experimental Protocols
5.1 In Vitro: Histamine H1 Receptor Binding Assay This protocol outlines a representative competitive radioligand binding assay to determine the affinity of cyclizine for the human histamine H1 receptor (H1R).
Objective: To quantify the binding affinity (Ki) of cyclizine for the H1R expressed in a recombinant cell line.
Materials:
-
Cell Line: HEK293T cells transiently transfected with a plasmid encoding the human H1R.
-
Radioligand: [³H]-mepyramine (a potent H1R antagonist).
-
Test Compound: Cyclizine hydrochloride.
-
Non-specific Binding Control: Mepyramine (unlabeled) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Methodology:
-
Membrane Preparation: Culture and harvest transfected HEK293T cells. Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 20-40 µ g/well .
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of cyclizine (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Controls: Prepare wells for total binding (no competitor) and non-specific binding (with 10 µM unlabeled mepyramine).
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Allow filters to dry, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of cyclizine concentration. Determine the IC₅₀ value (concentration of cyclizine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
References
- 1. grokipedia.com [grokipedia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cyclizine - Wikipedia [en.wikipedia.org]
- 5. Cyclizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. SMPDB [smpdb.ca]
- 7. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]
- 9. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 10. medicines.org.uk [medicines.org.uk]
- 11. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. researchgate.net [researchgate.net]
- 13. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
A Technical Guide to the Pharmacology of First-Generation H1 Antihistamines
Executive Summary: First-generation H1 antihistamines represent a class of drugs foundational to the treatment of allergic conditions. Their clinical utility is derived from their inverse agonist activity at the histamine (B1213489) H1 receptor. However, their therapeutic applications are tempered by a lack of receptor selectivity and the ability to cross the blood-brain barrier, leading to a distinct profile of central nervous system and anticholinergic side effects. This document provides a detailed examination of the mechanism of action, signaling pathways, pharmacokinetics, and off-target activities of these compounds. Furthermore, it outlines key experimental protocols used in their pharmacological characterization, offering a technical resource for researchers and drug development professionals.
Introduction: The Role of Histamine and First-Generation Antihistamines
Histamine is an endogenous amine synthesized from L-histidine that functions as a critical chemical messenger in human physiology. It exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4[1]. The histamine H1 receptor, in particular, is a key mediator of type I hypersensitivity reactions. In response to an allergen, mast cells and basophils degranulate, releasing histamine which then binds to H1 receptors on various cells[2][3]. This interaction triggers the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, pruritus, and bronchial smooth muscle contraction[2][4].
First-generation H1 antihistamines were the first class of drugs developed to specifically counteract these effects[5]. Introduced in the 1940s, compounds such as diphenhydramine, chlorpheniramine, and promethazine (B1679618) act by targeting the H1 receptor[6][7]. A defining characteristic of this class is its lipophilic nature, which allows for penetration of the blood-brain barrier[5][8]. This property is responsible for the sedative effects associated with these drugs but also enables their use in treating conditions like motion sickness and nausea by acting on H1 receptors within the central nervous system (CNS)[1][6].
Mechanism of Action: H1 Receptor Inverse Agonism
Initially termed H1 receptor antagonists or blockers, first-generation antihistamines are now understood to function primarily as inverse agonists[2]. The H1 receptor exhibits a degree of constitutive activity, meaning it can signal downstream even in the absence of an agonist (histamine). While a neutral antagonist would block agonist binding without affecting this basal activity, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity. This mechanism effectively prevents and reverses the downstream signaling initiated by histamine[2][4]. The duration of action for most first-generation antihistamines is typically 4 to 6 hours[7][8].
Signaling Pathways of the H1 Receptor
The histamine H1 receptor is a canonical GPCR that couples to the Gq/11 family of G-proteins[9][10]. Upon activation by histamine, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). Concurrently, DAG remains in the plasma membrane where it, along with the elevated Ca2+, activates Protein Kinase C (PKC). These events lead to the final physiological responses, such as smooth muscle contraction and increased vascular permeability[9][10]. First-generation antihistamines, acting as inverse agonists, prevent this cascade by maintaining the H1 receptor in its inactive state.
Pharmacokinetics of First-Generation Antihistamines
The pharmacokinetic profiles of first-generation antihistamines have not been as extensively characterized as modern compounds[1]. However, available data reveal rapid absorption following oral administration, with effects typically observed within 30-60 minutes[7]. They are metabolized in the liver, primarily by the cytochrome P450 system[8]. Due to their lipophilicity, they have a large volume of distribution and readily penetrate the CNS. Their duration of action is relatively short, necessitating multiple daily doses[8].
Table 1: Pharmacokinetic Parameters of Select First-Generation Antihistamines
| Drug | Bioavailability (%) | Time to Max. Conc. (Tmax) (hr) | Elimination Half-Life (t½) (hr) | Protein Binding (%) |
| Chlorpheniramine | 25 - 50[11] | 2.5 - 6 | 13.9 - 43.4[11] | 72[11] |
| Diphenhydramine | 40 - 60 | 2 - 4 | 2.4 - 9.3 | 80 - 85 |
| Hydroxyzine | ~80 | ~2 | ~20 | ~93 |
| Promethazine | ~25 | 2 - 4 | 9 - 16 | 93 |
| Note: Values are approximate and can vary significantly between individuals. Data compiled from various pharmacology reviews. |
Off-Target Receptor Activity
A major distinguishing feature of first-generation antihistamines is their lack of receptor selectivity[12]. In addition to their high affinity for the H1 receptor, they also act as antagonists at muscarinic, alpha-adrenergic, and serotonin (B10506) receptors[2][12]. This polypharmacology is the source of many of their characteristic side effects. Anticholinergic (muscarinic blockade) effects include dry mouth, urinary retention, and blurred vision[3][13]. Blockade of alpha-adrenergic receptors can lead to dizziness and postural hypotension, while interaction with serotonin receptors may contribute to increased appetite[1][14].
Table 2: Receptor Binding Affinities (Kᵢ in nM) of Select First-Generation Antihistamines
| Drug | Histamine H1 | Muscarinic M1 | α1-Adrenergic | Serotonin 5-HT2A |
| Chlorpheniramine | 15 (Dexchlorpheniramine)[11] | 1,300 (Dexchlorpheniramine)[11] | 220 | 47 |
| Diphenhydramine | 16 | 120 | 2,400 | 1,500 |
| Hydroxyzine | 2 | 5,000 | 50 | 30 |
| Doxepin * | 0.09 | 29 | 12 | 1.2 |
| Note: Doxepin is a tricyclic antidepressant with potent antihistamine activity, included for comparison. Lower Kᵢ values indicate higher binding affinity. Data are representative values compiled from literature. |
Key Experimental Protocols
The characterization of antihistamine pharmacology relies on a suite of in vitro and in vivo assays.
In Vitro: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Kᵢ) of a compound for a specific receptor. It measures the ability of an unlabeled test compound (e.g., an antihistamine) to displace a radiolabeled ligand from the receptor.
Detailed Methodology:
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the human histamine H1 receptor (e.g., recombinant HEK293 or CHO cells)[9][15]. Cells are homogenized in a cold buffer and subjected to centrifugation to isolate the membrane fraction, which is then resuspended to a known protein concentration[9][16].
-
Assay Components:
-
Radioligand: A high-affinity H1 antagonist, typically [³H]-mepyramine, is used at a concentration near its dissociation constant (Kd)[9][16].
-
Test Compound: The antihistamine of interest is prepared in a range of concentrations.
-
Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of an unlabeled H1 antagonist (e.g., mianserin) is used to define binding to non-receptor components[9][16].
-
-
Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (or buffer for total binding, or NSB control) are combined in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubated to reach equilibrium (e.g., 60-240 minutes at 25°C)[9][16].
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand[9]. The filters are washed with cold buffer to remove any remaining unbound ligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting NSB from total binding. The data are plotted as specific binding versus the log concentration of the test compound. A sigmoidal dose-response curve is fitted to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant[9].
In Vivo: Histamine-Induced Bronchoconstriction Model
This classic in vivo model assesses the functional antagonism of H1 receptors by an antihistamine. Guinea pigs are commonly used as they are highly sensitive to histamine[17].
Detailed Methodology:
-
Animal Preparation: Healthy guinea pigs are selected for the study.
-
Drug Administration: Animals are divided into groups. The control group receives a vehicle, while test groups receive varying doses of the antihistamine, typically via oral or intraperitoneal administration[17]. A positive control group may receive a standard antihistamine like chlorpheniramine.
-
Histamine Challenge: After a set period to allow for drug absorption (e.g., 30-60 minutes), the animals are exposed to an aerosol of histamine solution (e.g., 0.1-0.2% histamine acid phosphate) in a closed chamber[17].
-
Endpoint Measurement: The primary endpoint is the time until the onset of pre-convulsive dyspnea (PCD), a sign of severe bronchoconstriction. The animal is immediately removed from the chamber upon observation of PCD.
-
Data Analysis: The percentage of protection offered by the antihistamine is calculated using the formula: % Protection = [(T2 - T1) / T1] x 100, where T1 is the mean PCD time for the control group and T2 is the PCD time for the treated animal. A significant increase in the time to PCD in the treated groups compared to the control group indicates antihistaminic activity[17].
Conclusion
First-generation H1 antihistamines are pharmacologically complex agents that act as inverse agonists at the H1 receptor. Their ability to readily cross the blood-brain barrier and interact with multiple receptor systems defines their therapeutic uses and their significant side-effect profile, including sedation and anticholinergic symptoms[1][3][6]. While newer, more selective second-generation agents are now preferred for treating allergic conditions, the first-generation drugs remain valuable for specific indications and serve as important tools for pharmacological research. A thorough understanding of their mechanism, pharmacokinetics, and off-target effects, verified through robust in vitro and in vivo protocols, is essential for their safe and effective use.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H1 antagonist - Wikipedia [en.wikipedia.org]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. What are H1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 7. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 8. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. innoprot.com [innoprot.com]
- 11. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. samples.jbpub.com [samples.jbpub.com]
- 14. koracademy.com [koracademy.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
The Piperazine Scaffold: A Cornerstone in the Historical Development of H1 Antihistamines
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The piperazine (B1678402) ring, a simple six-membered heterocycle, has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. Its journey from an anthelmintic agent to a core component of modern antihistamines is a testament to the power of systematic chemical modification and the evolving understanding of histamine (B1213489) pharmacology. This technical guide provides a comprehensive overview of the historical development of piperazine-containing H1 receptor antagonists, from the early, sedating first-generation agents to the highly selective, non-sedating second-generation drugs. We will delve into key molecular discoveries, structure-activity relationships, and the quantitative pharmacological data that guided this evolution. Detailed experimental methodologies and visualizations of key signaling pathways are provided to offer a complete resource for professionals in drug discovery and development.
Introduction: The Dawn of Antihistamine Research
The story of antihistamines begins with the identification of histamine itself in 1910, a molecule recognized for its central role in allergic and inflammatory responses. The quest to counteract its effects spurred intense research, leading to the discovery of the first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), in 1942 by researchers at the Pasteur Institute. This breakthrough triggered a wave of innovation in the 1940s and 1950s, giving rise to several classes of what are now known as first-generation antihistamines, including the ethanolamines (e.g., diphenhydramine) and ethylenediamines. It was within this fertile scientific landscape that the benzhydrylpiperazine scaffold emerged as a highly promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s.[1]
The First Generation: Potency at a Price
Researchers at companies like Burroughs Wellcome systematically explored the structure-activity relationships of the benzhydrylpiperazine series, leading to the development of several foundational drugs.[1] These compounds are characterized by a diphenylmethyl (benzhydryl) group attached to one nitrogen of the piperazine ring.
Key first-generation piperazine antihistamines include:
-
Cyclizine: Developed in the late 1940s, it was found to be a potent and long-acting agent, particularly effective as an antiemetic for motion sickness.[1]
-
Chlorcyclizine: A chlorinated analog of cyclizine, which also demonstrated significant antihistaminic activity.[1]
-
Meclizine (B1204245): Patented in 1951, meclizine became a widely used treatment for motion sickness and vertigo.[1]
-
Hydroxyzine (B1673990): Developed in 1956, hydroxyzine was noted for its potent antihistaminic effects, but also for its significant tranquilizing and anxiolytic properties.[2]
While effective at blocking the H1 receptor, these first-generation agents shared a common and significant drawback: sedation. Their lipophilic nature allowed them to readily cross the blood-brain barrier, leading to high occupancy of central H1 receptors, which is associated with drowsiness, cognitive impairment, and fatigue.[2][3][4] Furthermore, they often exhibited poor receptor selectivity, leading to off-target effects such as dry mouth due to antagonism of muscarinic acetylcholine (B1216132) receptors.[5]
The Second Generation: The Drive for Selective, Non-Sedating Agents
The significant central nervous system side effects of the first-generation drugs created a strong clinical imperative for the development of new antihistamines that were selective for peripheral H1 receptors and did not cross the blood-brain barrier.[3] This led to the advent of the second-generation antihistamines.
A pivotal moment in the development of piperazine antihistamines was the discovery that Cetirizine (B192768) , a carboxylated metabolite of hydroxyzine, retained the potent H1-antagonist activity of its parent compound but caused significantly less sedation.[6]
-
Cetirizine: Developed from hydroxyzine, cetirizine is a more polar molecule (due to the carboxylic acid group) and a substrate for the P-glycoprotein efflux pump in the blood-brain barrier. These properties severely limit its central nervous system penetration.[6]
-
Levocetirizine (B1674955): Further investigation revealed that the antihistaminic activity of the racemic cetirizine resided primarily in its (R)-enantiomer, levocetirizine. Levocetirizine has approximately double the affinity for the H1 receptor as the parent racemate.
This evolution from hydroxyzine to cetirizine and finally to levocetirizine represents a classic example of metabolite-based drug discovery, resulting in a therapeutic agent with a vastly improved safety and tolerability profile. These second-generation agents are highly selective for the H1 receptor and are considered the first-line treatment for allergic conditions like urticaria and allergic rhinitis.[2]
Structure-Activity Relationship (SAR)
The antihistaminic activity of piperazine derivatives is dictated by their core structure. The general pharmacophore for an H1 antagonist consists of two aromatic (Aryl) groups linked via a connecting atom (X) to a flexible spacer (an ethylamine (B1201723) chain), which terminates in a basic tertiary amine.
In piperazine antihistamines:
-
The diarylmethyl (benzhydryl) group is essential for high-affinity H1 receptor binding.
-
The piperazine ring serves as the basic amine function, which is protonated at physiological pH and is crucial for receptor interaction. The six-membered ring structure also provides a degree of conformational rigidity.
-
Substitutions on the second nitrogen of the piperazine ring and on the aryl rings modulate potency, pharmacokinetics, and side-effect profiles. For example, the addition of a carboxylic acid-containing chain to hydroxyzine created cetirizine, drastically reducing its ability to cross the blood-brain barrier.
Quantitative Pharmacological Data
The evolution from first to second-generation piperazine antihistamines is clearly reflected in their receptor binding affinities and pharmacokinetic properties.
| Compound | Generation | H1 Receptor Affinity (Ki / Kd, nM) | Key Pharmacokinetic/Pharmacodynamic Notes |
| Cyclizine | First | 5 | Lipophilic, readily crosses the blood-brain barrier, causing sedation. |
| Hydroxyzine | First | 2 | Potent H1 antagonist; significant CNS penetration leads to sedation and anxiolytic effects.[6] |
| Meclizine | First | 250 | Lower affinity than other first-generation agents; primarily used for motion sickness. |
| Cetirizine | Second | ~6 | Carboxylated metabolite of hydroxyzine; limited CNS penetration reduces sedation.[7] |
| Levocetirizine | Second | ~3 | Active (R)-enantiomer of cetirizine with higher affinity for the H1 receptor.[7] |
Mechanism of Action & Signaling Pathway
Piperazine antihistamines function as inverse agonists at the histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity even in the absence of histamine. While antagonists simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal activity.[3][8]
Upon activation by histamine, the H1 receptor couples to the Gq/11 family of G-proteins. This initiates the following signaling cascade:
-
Gq Activation: The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
PLC Activation: The activated Gαq-GTP monomer stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) ions.
-
PKC Activation: DAG and the increased intracellular Ca²⁺ concentration synergistically activate Protein Kinase C (PKC).
-
Cellular Response: These signaling events lead to the downstream effects of histamine, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.[1][5][9]
Piperazine antihistamines, by binding to the H1 receptor, prevent this cascade from being initiated by histamine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hydroxyzine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
Spectroscopic Analysis of Cyclizine Hydrochloride: A Technical Guide
Introduction: Cyclizine (B1669395) hydrochloride is a piperazine-derivative antihistamine used primarily for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. As with any active pharmaceutical ingredient (API), rigorous analytical characterization is essential to ensure its identity, purity, potency, and stability. Spectroscopic techniques are central to this process, providing detailed information about the molecule's structure, functional groups, and quantitative presence. This guide provides an in-depth overview of the core spectroscopic methods used in the analysis of cyclizine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry
UV-Vis spectroscopy and spectrofluorimetry are valuable techniques for the quantitative analysis of cyclizine hydrochloride. The molecule's aromatic rings contain chromophores that absorb ultraviolet radiation, and it possesses native fluorescence, allowing for sensitive detection.
Data Presentation: UV-Vis and Fluorescence Properties
The spectrophotometric characteristics of cyclizine hydrochloride are key to its quantification in various matrices, including pure form, pharmaceutical formulations, and biological fluids.
| Parameter | Wavelength (nm) | Solvent/Method | Reference |
| UV Absorption | |||
| λmax (for HPLC) | 254 | Acetonitrile (B52724) / Ammonium Acetate Buffer | [1] |
| λmax (for HPLC) | 210 | Ethanol / Acidic Water | [2] |
| Fluorescence | |||
| Excitation (λex) | 244 | Acetonitrile | [2] |
| Emission (λem) | 350 | Acetonitrile | [2] |
| Colorimetric | |||
| λmax (with Sudan I) | 480 | Chloroform (B151607) Extract | [3] |
| λmax (with Sudan II) | 550 | Chloroform Extract | [3] |
| λmax (with Sudan III) | 500 | Chloroform Extract | [3] |
| λmax (with Sudan IV) | 530 | Chloroform Extract | [3] |
| λmax (with Sudan Red 7B) | 570 | Chloroform Extract | [3] |
Experimental Protocols
Protocol 1: Quantitative Analysis by Spectrofluorimetry
This method is suitable for quantifying cyclizine in pure form or in human plasma.
-
Standard Solution Preparation: Prepare a stock solution of cyclizine hydrochloride in acetonitrile. Create a series of working standards by diluting the stock solution to achieve concentrations in the range of 10–1000 ng/mL.
-
Sample Preparation (Plasma): To 1 mL of plasma sample, add 1 mL of acetonitrile to precipitate proteins. Centrifuge the mixture at 4000 rpm for 20 minutes. Collect the clear supernatant for analysis.
-
Instrumental Analysis:
-
Set the spectrofluorometer excitation wavelength to 244 nm and the emission wavelength to 350 nm.
-
Measure the fluorescence intensity of the prepared standard and sample solutions.
-
Prepare a blank using acetonitrile and subtract its reading from all measurements.
-
-
Quantification: Construct a calibration curve by plotting fluorescence intensity versus the concentration of the standards. Determine the concentration of cyclizine in the sample by interpolating its fluorescence intensity on the calibration curve.[2]
Protocol 2: Quantitative Analysis by Extractive Spectrophotometry (Colorimetric Method)
This protocol describes the formation of a colored ion-associate complex for UV-Vis analysis.
-
Reagent Preparation: Prepare a 3 × 10⁻³ M solution of a suitable azo dye (e.g., Sudan I) in ethanol. Prepare a 0.5 N HCl solution.
-
Sample Preparation: Transfer a volume of sample solution containing a known amount of cyclizine (e.g., 2 mg) into a 50 mL separatory funnel.
-
Complex Formation and Extraction:
-
Add 2 mL of 0.5 N HCl and 1.5 mL of the Sudan I solution to the separatory funnel.
-
Add double-distilled water to a final aqueous volume of 10 mL.
-
Extract the formed ion-associate complex by shaking for 5 minutes with 5 mL of chloroform. Repeat the extraction twice more with fresh 5 mL aliquots of chloroform.
-
-
Instrumental Analysis:
-
Combine the chloroform extracts in a 25 mL volumetric flask and dilute to volume with chloroform.
-
Measure the absorbance of the solution at the λmax corresponding to the dye used (e.g., 480 nm for Sudan I) against a reagent blank.[3]
-
-
Quantification: Use a calibration curve prepared with standard cyclizine solutions to determine the sample concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a definitive identification technique that probes the vibrational modes of a molecule's functional groups. The IR spectrum of cyclizine hydrochloride provides a unique "fingerprint" confirming its identity.
Data Presentation: Vibrational Band Assignments
The following table details the principal absorption bands in the Fourier-Transform Infrared (FTIR) spectrum of cyclizine hydrochloride, with assignments based on analysis of the NIST reference spectrum and computational studies.[4][5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3050 - 3020 | Medium | Aromatic C-H Stretching |
| ~2970 - 2800 | Medium-Strong | Aliphatic C-H Stretching (CH, CH₂, CH₃) |
| ~2600 - 2400 | Broad, Strong | N⁺-H Stretching (from Hydrochloride Salt) |
| ~1598 | Medium | Aromatic C=C Ring Stretching |
| ~1494, 1452 | Strong | CH₂ Scissoring / Aromatic C=C Stretching |
| ~1130 | Medium | C-N Stretching (Piperazine Ring) |
| ~755, 705 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |
Experimental Protocol
Protocol 3: Identification by ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small amount of the solid cyclizine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage.
-
Spectrum Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹) with an appropriate number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be compared against a reference spectrum of cyclizine hydrochloride for confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation: Predicted NMR Chemical Shifts
The following tables outline the predicted chemical shift (δ) regions for the ¹H and ¹³C nuclei in the cyclizine structure.
Table: Predicted ¹H NMR Chemical Shifts Solvent: CDCl₃
| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅)₂ | 7.20 - 7.40 | Multiplet | 10H |
| Methine (-CH-) | ~4.25 | Singlet | 1H |
| Piperazine (-CH₂-N-CH-) | ~2.50 | Multiplet | 4H |
| Piperazine (-CH₂-N-CH₃) | ~2.40 | Multiplet | 4H |
| N-Methyl (-CH₃) | ~2.30 | Singlet | 3H |
| N⁺-H (Hydrochloride) | Variable, Broad | Singlet | 1H |
Table: Predicted ¹³C NMR Chemical Shifts Solvent: CDCl₃
| Carbon Environment | Predicted δ (ppm) |
|---|---|
| Aromatic Quaternary (C-ipso) | 140 - 143 |
| Aromatic (CH) | 126 - 129 |
| Methine (-CH-) | ~75 |
| Piperazine (-CH₂-N-CH-) | ~55 |
| Piperazine (-CH₂-N-CH₃) | ~53 |
| N-Methyl (-CH₃) | ~46 |
Experimental Protocol
Protocol 4: Structural Analysis by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of cyclizine hydrochloride in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.
-
Spectrum Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then integrated and the chemical shifts are referenced to TMS.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. It is often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for the analysis of complex mixtures.
Data Presentation: Mass Spectrometry Fragmentation
The molecular weight of cyclizine free base is 266.4 g/mol . Under electron ionization (EI) conditions, the molecular ion (M⁺˙) is observed at m/z 266. Tandem mass spectrometry (LC-MS/MS) typically monitors the transition of the protonated molecule [M+H]⁺.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 267 [M+H]⁺ | Protonated Cyclizine | Precursor ion in LC-MS/MS |
| 266 [M]⁺˙ | Cyclizine Radical Cation | Molecular ion in GC-MS |
| 167 | [CH(C₆H₅)₂]⁺ (Benzhydryl cation) | α-cleavage at C-N bond |
| 99 | [C₅H₁₁N₂]⁺ (Methylpiperazine fragment) | Piperazine ring fragmentation |
| 56 | [C₃H₆N]⁺ | Piperazine ring fragmentation |
Experimental Protocol
Protocol 5: Quantification by LC-MS/MS
This protocol is highly sensitive and selective for quantifying cyclizine in biological matrices like human plasma.[6]
-
Sample Preparation: To a plasma sample, add an internal standard (e.g., cinnarizine) and precipitate proteins using acetonitrile. Centrifuge and collect the supernatant.
-
Chromatography:
-
Column: C8, 50 mm × 2.0 mm analytical column.
-
Mobile Phase: A linear gradient of methanol (B129727) and 0.05% formic acid in water.
-
Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the precursor-to-product ion transition of m/z 267.2 → 167.2 for cyclizine.
-
-
Quantification: Generate a calibration curve using standards prepared in the same matrix and quantify the sample based on the peak area ratio of the analyte to the internal standard.
Visualization: Mass Spectrometry Fragmentation Pathway
The diagram below illustrates the primary fragmentation pathway for cyclizine under mass spectrometry conditions.
Caption: Proposed fragmentation pathway of cyclizine in mass spectrometry.
Stability-Indicating Studies using Spectroscopy
Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods, most often using HPLC with UV detection.
Experimental Protocol
Protocol 6: Forced Degradation of Cyclizine Hydrochloride
This protocol exposes the drug to various stress conditions to generate potential degradants.[5]
-
Sample Preparation: Prepare solutions of cyclizine hydrochloride in a suitable solvent (e.g., the mobile phase for subsequent HPLC analysis).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 1.0 N HCl to the sample solution and heat as required (e.g., reflux).
-
Base Hydrolysis: Add 1.0 N NaOH to the sample solution and heat as required.
-
Oxidative Degradation: Add 3.0% (w/v) hydrogen peroxide (H₂O₂) to the sample solution and store at room temperature.
-
Thermal Degradation: Store the solid drug substance and a solution of the drug at elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose the solid drug and a solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analysis: Following exposure for a defined period, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method (e.g., detection at 254 nm). The method must be able to resolve the intact cyclizine peak from all generated degradation product peaks.[1][5]
Visualization: Forced Degradation Workflow
The following diagram outlines the logical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study of a drug substance.
Conclusion: Integrated Analytical Strategy
The comprehensive analysis of cyclizine hydrochloride relies on the synergistic use of multiple spectroscopic techniques. IR and NMR spectroscopy serve as primary tools for unequivocal structural identification. UV-Vis spectroscopy and spectrofluorimetry offer simple and sensitive methods for quantification. Mass spectrometry, particularly when coupled with chromatography, provides high-sensitivity quantification and crucial structural information from fragmentation patterns. Finally, these techniques are integrated into forced degradation studies to ensure the development of robust, stability-indicating methods that guarantee the quality and safety of the final drug product.
Visualization: Overall Analytical Workflow
This diagram illustrates how the different spectroscopic techniques are integrated into the overall analytical strategy for cyclizine hydrochloride.
References
- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclizine hydrochloride [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
Unmasking Cyclizine: A Technical Deep Dive Beyond H1 Receptor Antagonism
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the molecular targets of the antiemetic drug cyclizine (B1669395) beyond its well-established H1 receptor antagonism. This document outlines its interactions with muscarinic, dopamine (B1211576), and potassium channels, providing available quantitative data, experimental methodologies, and outlining key signaling pathways.
Cyclizine, a first-generation piperazine (B1678402) H1-antihistamine, is a widely used medication for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][2][3] While its primary mechanism of action is the blockade of the histamine (B1213489) H1 receptor, a growing body of evidence indicates that the clinical efficacy and side-effect profile of cyclizine are significantly influenced by its interactions with other molecular targets.[4][5] This in-depth guide explores these non-histaminergic activities, providing a crucial resource for researchers in pharmacology and drug development.
Secondary Pharmacological Profile of Cyclizine
Beyond its high affinity for the H1 receptor, cyclizine exhibits a notable affinity for several other receptors and ion channels, contributing to its therapeutic effects and potential adverse reactions. These interactions are crucial for a complete understanding of its pharmacological profile.
Anticholinergic (Antimuscarinic) Activity
A key secondary action of cyclizine is its antagonism of muscarinic acetylcholine (B1216132) receptors.[3][5] This anticholinergic property is partially responsible for its antiemetic and antivertigo effects by modulating signaling in the vomiting center and vestibular system.[1][2] The side effects commonly associated with cyclizine, such as dry mouth, blurred vision, and urinary retention, are also direct consequences of this muscarinic receptor blockade.
Quantitative Data on Muscarinic Receptor Binding:
| Receptor Subtype | Binding Affinity (Ki) |
| Muscarinic M1 | Data not available |
| Muscarinic M2 | Data not available |
| Muscarinic M3 | Data not available |
| Muscarinic M4 | Data not available |
| Muscarinic M5 | Data not available |
Dopamine D2 Receptor Interaction
Several sources suggest that cyclizine may have some effect on dopamine D2 receptors, which are key components in the chemoreceptor trigger zone (CTZ), a critical area for inducing vomiting.[6] Antagonism of D2 receptors in the CTZ is a well-established mechanism for many antiemetic drugs.
Quantitative Data on Dopamine D2 Receptor Binding:
| Receptor | Binding Affinity (IC50/Ki) |
| Dopamine D2 | Data not available |
Specific quantitative data on cyclizine's binding affinity for the dopamine D2 receptor is currently lacking. Competition binding assays are needed to determine the IC50 or Ki value and ascertain the significance of this interaction.
hERG Potassium Channel Blockade
A significant concern with many first-generation antihistamines is their potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of this channel can lead to a prolongation of the QT interval in the electrocardiogram, which is a risk factor for potentially fatal cardiac arrhythmias.[1][7] The structural relationship of cyclizine to other compounds known to interact with the hERG channel warrants a thorough investigation of this potential liability.
Quantitative Data on hERG Channel Inhibition:
| Channel | Potency (IC50) |
| hERG K+ Channel | Data not available |
A definitive IC50 value for cyclizine's blockade of the hERG channel is not currently published. This represents a critical data gap in the safety profile of the drug.
Experimental Protocols
The following sections detail the standard methodologies used to investigate the interactions of compounds like cyclizine with its off-target receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor. These assays involve incubating a radiolabeled ligand that is known to bind to the target receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (cyclizine).
Protocol for Muscarinic Receptor Binding Assay:
-
Radioligand: [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.[8][9][10]
-
Receptor Source: Homogenates of rat brain tissue or cell lines expressing specific human muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Incubation: Samples are incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Protocol for Dopamine D2 Receptor Competition Binding Assay:
-
Radioligand: [3H]-Spiperone, a potent D2 antagonist.[11][12][13]
-
Receptor Source: Membranes from cell lines (e.g., HEK293) stably expressing the human dopamine D2 receptor.[13]
-
Assay Buffer: Tris-based buffer containing various salts.
-
Incubation: A pre-incubation of membranes and the test compound is followed by the addition of the radioligand and a further incubation period.
-
Separation and Detection: Similar to the muscarinic receptor assay, separation is achieved by filtration, and radioactivity is measured by scintillation counting.
-
Data Analysis: IC50 and subsequent Ki values are calculated to determine the binding affinity.
Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the definitive method for assessing the functional effect of a drug on ion channels like hERG.[6][14][15][16] This technique allows for the direct measurement of the ionic current flowing through the channels in the membrane of a single cell.
Protocol for hERG Channel Whole-Cell Patch-Clamp Assay:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[14]
-
Solutions: The cells are bathed in an extracellular solution and the recording pipette is filled with an intracellular solution, both with specific ionic compositions to isolate the hERG current.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cell membrane to elicit the characteristic hERG current. This typically involves a depolarizing step to open and then inactivate the channels, followed by a repolarizing step to measure the resurgent "tail" current.[14]
-
Drug Application: The test compound (cyclizine) is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: The hERG current is recorded before and after drug application. The percentage of current inhibition at each concentration is used to construct a concentration-response curve and determine the IC50 value.
Signaling Pathways and Logical Relationships
The interaction of cyclizine with its various molecular targets initiates distinct intracellular signaling cascades.
Anticholinergic Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Cyclizine, as an antagonist, would block these downstream effects of acetylcholine.
Dopaminergic Signaling in the Chemoreceptor Trigger Zone
Dopamine D2 receptors in the CTZ are Gi/o-coupled GPCRs. Activation by dopamine inhibits adenylyl cyclase, reducing cAMP levels. This signaling cascade ultimately contributes to the sensation of nausea and the initiation of vomiting. Cyclizine's potential antagonism at this receptor would counteract dopamine's effects.
Experimental Workflow for Off-Target Characterization
A logical workflow for characterizing the off-target profile of a compound like cyclizine would involve initial screening followed by more detailed functional and safety assays.
Conclusion and Future Directions
While primarily an H1 receptor antagonist, cyclizine's pharmacological profile is significantly broadened by its interactions with muscarinic and potentially dopamine receptors. These off-target activities are integral to its therapeutic efficacy and are also responsible for its characteristic side effects. A significant gap in the current knowledge is the lack of robust quantitative data for cyclizine's affinity for muscarinic receptor subtypes and the dopamine D2 receptor, as well as a definitive assessment of its hERG liability. Future research should prioritize filling these data gaps to enable a more complete understanding of cyclizine's mechanism of action and to better inform its clinical use and the development of next-generation antiemetics with improved selectivity and safety profiles. A recent study has also indicated that cyclizine can induce cytotoxicity and apoptosis in macrophages through both intrinsic and extrinsic pathways, suggesting further avenues of investigation into its molecular actions.[17][18]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 3. Cyclizine - Wikipedia [en.wikipedia.org]
- 4. Cyclizine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 7. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-Quinuclidinyl benzilate binding to muscarinic receptors in rat brain: comparison of results from intact brain slices and homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of novel muscarinic acetylcholine receptors in rat cerebral cortex by a tissue segment binding method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]QNB binding and contraction of rabbit colonic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 12. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sophion.com [sophion.com]
- 15. porsolt.com [porsolt.com]
- 16. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Animal Models of Motion Sickness in Drug Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models for the study of motion sickness and the preclinical screening of anti-emetic drug candidates. The following sections offer comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to Animal Models of Motion Sickness
Motion sickness is a common and debilitating condition triggered by conflicting sensory information from the visual, vestibular, and proprioceptive systems.[1] Animal models are crucial for investigating the neurobiological mechanisms of motion sickness and for the initial efficacy and safety testing of new pharmaceuticals.[2] The choice of animal model depends on the specific research question, with emetic species being ideal for studying the vomiting reflex and non-emetic species offering alternative behavioral and physiological endpoints.[3][4]
Emetic Animal Models
Species capable of vomiting provide a direct and translatable measure of emetic responses to motion.
Musk Shrew (Suncus murinus)
The musk shrew is a well-established and cost-effective emetic model for motion sickness research.[5] Unlike rodents, they possess a vomiting reflex, making them particularly valuable for studying the complete emetic response.[5][6]
Experimental Protocol: Motion-Induced Emesis in Musk Shrews
-
Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.[5] Allow for a minimum of one week of acclimation before experimentation.
-
Habituation: On the day of testing, place individual shrews in transparent experimental chambers (e.g., 28 x 17 x 12 cm) for a 15-minute habituation period.[5]
-
Motion Induction: Place the chambers on a reciprocating shaker. Induce motion using a horizontal displacement of 4 cm (2 cm left and 2 cm right) at a frequency of 1 Hz for 10-30 minutes.[5][6][7] These parameters have been shown to be optimal for inducing emesis.[6]
-
Drug Administration: For drug screening, administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral) 30 minutes prior to motion induction.[6]
-
Data Collection: Observe the animals during and after motion exposure. Record the latency to the first emetic episode, the total number of emetic episodes (both retches and vomits), and the duration of emesis (time from the first to the last episode).[6] Video recording can facilitate accurate scoring.
Quantitative Data: Efficacy of Anti-Emetic Drugs in Musk Shrews
| Drug | Dose | Route | Motion Parameters | Efficacy | Reference |
| Scopolamine | 100 mg/kg | Subcutaneous | Reciprocal shaking | Decreased emetic effect | [8] |
| Chlorpromazine | 8 mg/kg | Subcutaneous | Reciprocal shaking | Decreased emetic effect | [8] |
| Promethazine | 50 mg/kg | Subcutaneous | Reciprocal shaking | Decreased emetic effect | [8] |
| Diphenhydramine (B27) | 20 mg/kg | Subcutaneous | Reciprocal shaking | Decreased emetic effect | [8] |
| CP-99,994 (NK1 Antagonist) | 10 mg/kg | Intraperitoneal | Nicotine-induced emesis | Suppressed the number of emetic episodes | [6] |
| HM01 (Ghrelin Agonist) | 10 mg/kg | Oral | 1 Hz, 4 cm displacement, 10 min | 77.7% reduction in emetic episodes | [7] |
Cat (Felis catus) and Dog (Canis lupus familiaris)
Cats and dogs have historically been used in motion sickness research due to their well-developed vestibular systems and emetic responses that are similar to humans.[9]
Experimental Protocol: Motion-Induced Emesis in Cats
-
Motion Induction: Place the cat in a restraining box on a motion platform. A variety of motion profiles can be used, including sinusoidal motion or a combination of vertical and horizontal movements.
-
Drug Administration: Administer test compounds prior to motion exposure.
-
Endpoint Measurement: Observe for signs of motion sickness, including salivation, restlessness, and vomiting. A standardized scoring system can be used to quantify the severity of motion sickness.[10]
Quantitative Data: Efficacy of Anti-Emetic Drugs in Cats and Dogs
| Animal | Drug | Dose | Route | Efficacy | Reference |
| Cat | α-Fluoromethylhistidine | Dose-dependent | - | Effective in preventing motion sickness | [1] |
| Cat | Diphenhydramine | Various | - | Failed to prevent motion sickness in the tested doses | [1] |
| Dog | Diphenhydramine | - | Oral | Used to prevent motion sickness | [11] |
Non-Emetic Animal Models
Rodents, such as rats and mice, do not vomit but exhibit other quantifiable behaviors that serve as proxies for nausea and motion sickness.[3][4]
Rat (Rattus norvegicus)
1. Pica Model
Pica, the ingestion of non-nutritive substances like kaolin (B608303) (a type of clay), is a well-validated index of motion sickness in rats.[12][13]
Experimental Protocol: Rotation-Induced Pica in Rats
-
Acclimation and Baseline: House rats individually and provide them with pre-weighed food pellets and a dish of kaolin. Acclimate them to the presence of kaolin for several days.[13] Measure baseline daily food and kaolin intake.
-
Motion Induction: Place the rat in a restraining cage on a double-rotation apparatus. A common protocol involves rotation at 80 rpm with the animal's head 25 cm from the central axis for a duration of up to 2 hours.[13][14] This complex motion with changing centrifugal and angular accelerations is effective at inducing pica.[13]
-
Drug Administration: Administer the test compound or vehicle prior to rotation.
-
Data Collection: After the rotation period, return the rat to its home cage with pre-weighed food and kaolin. Measure the amount of kaolin and food consumed over the next 24 hours.[15] An increase in kaolin consumption relative to baseline is indicative of motion sickness.
Quantitative Data: Efficacy of Anti-Emetic Drugs on Pica in Rats
| Drug | Dose | Route | Efficacy | Reference |
| Diphenhydramine | 20 mg/kg | Intraperitoneal | Significantly suppressed rotation-induced kaolin intake | [16][17] |
| Methamphetamine | 5 mg/kg | Intraperitoneal | Significantly suppressed rotation-induced kaolin intake | [16][17] |
| Scopolamine | ~0.9 µ g/hour | Transdermal | Reduced rotation-induced kaolin intake | [16] |
| Ondansetron | 0.5 mg/kg | Intraperitoneal | Attenuated motion-induced hypothermia by ~30% | [18] |
2. Conditioned Taste Aversion (CTA) Model
CTA is a powerful learning paradigm where an animal learns to associate a novel taste with a negative experience, such as motion-induced nausea.[19][20]
Experimental Protocol: Motion-Induced CTA in Rodents
-
Water Deprivation: Water-deprive the animals for 24 hours prior to the conditioning day.[19][21]
-
Conditioning: On the conditioning day, present the animals with a novel tasting solution (e.g., 0.15% saccharin) for a limited period (e.g., 1 hour).[19][21] Immediately following this, expose the animals to motion (as described in the pica protocol).
-
Two-Bottle Choice Test: Following a recovery day with free access to water, present the animals with a choice between two bottles: one containing the novel saccharin (B28170) solution and the other containing plain water.
-
Data Collection: Measure the volume of liquid consumed from each bottle over a 24-hour period. A significant decrease in the preference for the saccharin solution in the motion-exposed group compared to a control group indicates a conditioned taste aversion.
Mouse (Mus musculus)
Motion Sickness Index (MSI)
Since mice do not reliably exhibit pica, a composite scoring system known as the Motion Sickness Index (MSI) is used to quantify the severity of motion sickness.[15][22]
Experimental Protocol: MSI in Mice
-
Motion Induction: Place the mouse in a centrifuge and subject it to biaxial rotation (e.g., 360°/s peak velocity, 20°/s² angular acceleration) for 40 minutes.[15]
-
Observation: Immediately after rotation, observe the mouse for 5 minutes.
-
Scoring: Assign scores based on the presence and severity of specific behaviors. The MSI is calculated based on a set of evaluation criteria that includes piloerection, tremor, and fecal and urinal incontinence.[22][23]
-
Drug Administration: Administer test compounds prior to motion exposure to assess their ability to reduce the MSI score.
Quantitative Data: Efficacy of Anti-Emetic Drugs on MSI in Mice
| Drug | Efficacy | Reference |
| Scopolamine | 56.7% decrease in MSI | [22] |
| Methylphenidate | 49.8% decrease in MSI | [22] |
| Diphenhydramine | 34.0% decrease in MSI | [22] |
| Nimodipine | 40.8% decrease in MSI | [22] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Motion Sickness
Motion sickness is initiated by a sensory mismatch between the vestibular, visual, and proprioceptive systems.[1] This conflict is processed in the brainstem, particularly in the vestibular nuclei and the area postrema, leading to the activation of downstream pathways that mediate the symptoms of nausea and vomiting.[24] Key neurotransmitters involved include histamine (B1213489) acting on H1 receptors and acetylcholine (B1216132) acting on muscarinic receptors.[25][26]
Caption: Core signaling pathway in motion sickness.
Experimental Workflow for Anti-Emetic Drug Screening
The general workflow for screening potential anti-motion sickness drugs involves several key steps, from animal selection and acclimation to data analysis.
Caption: General experimental workflow for drug screening.
Logical Relationship of Rodent Behavioral Models
In non-emetic models, different behavioral endpoints are used as proxies for the nausea and vomiting seen in emetic species.
Caption: Relationship between motion stimulus and behavioral proxies in rodents.
References
- 1. alpha-Fluoromethylhistidine but not diphenhydramine prevents motion-induced emesis in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned Taste Aversion [augusta.edu]
- 3. Evaluating proxies for motion sickness in rodent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica [frontiersin.org]
- 5. Musk shrews selectively bred for motion sickness display increased anesthesia-induced vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel dynamic measures of emetic behavior in musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The brain‐penetrating, orally bioavailable, ghrelin receptor agonist HM01 ameliorates motion‐induced emesis in Suncus murinus (house musk shrew) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suncus murinus as a new experimental model for motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurotransmitters in the vestibular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 11. Diphenhydramine for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 12. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. A New Vestibular Stimulation Mode for Motion Sickness With Emphatic Analysis of Pica - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Motion Sickness Induces Intestinal Transit Increase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. Effects of anti-motion sickness drugs on motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thermoregulatory correlates of nausea in rats and musk shrews - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Motion sickness in mice and conditioned taste aversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conditioned taste aversion as a learning and memory paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mednexus.org [mednexus.org]
- 22. Verification of Motion Sickness Index in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Integration of Vestibular and Emetic Gastrointestinal Signals that Produce Nausea and Vomiting: Potential Contributions to Motion Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuropharmacology of motion sickness and emesis. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neural mechanisms of motion sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
Cyclizine Hydrochloride: Application Notes and Protocols for Vestibular System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine (B1669395) hydrochloride, a piperazine-derivative antihistamine, is a well-established therapeutic agent for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and other vestibular disorders.[1][2][3][4] Its primary mechanism of action involves antagonism of histamine (B1213489) H1 receptors, with additional anticholinergic (antimuscarinic) properties.[1][2][4] These actions are thought to depress labyrinthine excitability and reduce vestibular stimulation, making cyclizine a valuable tool for research into the pathophysiology and pharmacology of the vestibular system.[1][2] This document provides detailed application notes and protocols for the use of cyclizine hydrochloride in preclinical vestibular system research.
Mechanism of Action in the Vestibular System
Cyclizine hydrochloride exerts its effects on the vestibular system through a multi-faceted mechanism:
-
Histamine H1 Receptor Antagonism: The vestibular nuclei, key processing centers for balance and spatial orientation, are rich in histamine-containing neurons.[1] By blocking H1 receptors in these nuclei, cyclizine is thought to reduce the transmission of vestibular signals that can lead to symptoms of vertigo and motion sickness.[1]
-
Anticholinergic Effects: Cyclizine also possesses anticholinergic properties, blocking muscarinic receptors that are also involved in the transmission of signals from the vestibular apparatus to the vomiting center in the brainstem.[1][2]
-
Central Nervous System Depression: The sedative effects of cyclizine can also contribute to the management of acute vertigo by reducing overall sensory input and anxiety.[2]
The precise contribution of each of these actions to the overall therapeutic effect of cyclizine in vestibular disorders is an ongoing area of research.
Data Presentation
Table 1: Clinical and Preclinical Dosage Information for Cyclizine Hydrochloride
| Species | Application | Dosage | Route of Administration | Frequency | Reference(s) |
| Human (Adult) | Motion Sickness, Vertigo | 50 mg | Oral | Up to 3 times a day | [5] |
| Human (Child, 6-12 years) | Motion Sickness, Vertigo | 25 mg | Oral | Up to 3 times a day | [5] |
| Human (Adult) | Post-operative Nausea and Vomiting | 50 mg | Intravenous/Intramuscular | Up to 3 times a day | |
| Rat (Male & Female) | Fertility Study | 15 and 25 mg/kg/day | Oral | Continuous for 90-100 days | [5][6] |
Table 2: Pharmacokinetic Parameters of Cyclizine Hydrochloride in Humans (50 mg oral dose)
| Parameter | Mean Value | Unit | Reference(s) |
| Cmax (Peak Plasma Concentration) | 20.39 - 21.50 | ng/mL | [7] |
| Tmax (Time to Peak Concentration) | 3.85 - 4.34 | hours | [7] |
| AUC0-t (Area Under the Curve) | 410.56 - 423.71 | ng.h/mL | [7] |
| Elimination Half-life | ~20 | hours | [4] |
Experimental Protocols
Protocol 1: Evaluation of Cyclizine Hydrochloride in a Rodent Model of Acute Vestibular Neuritis
This protocol describes the induction of unilateral vestibular neuritis in rats and the subsequent evaluation of cyclizine hydrochloride's efficacy in mitigating acute symptoms.
1. Animal Model: Unilateral Chemical Labyrinthectomy
-
Objective: To create a model of acute peripheral vestibular hypofunction.
-
Procedure:
-
Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Under microscopic guidance, perform a post-auricular incision to expose the tympanic bulla.
-
Create a small fenestration in the bulla to visualize the round window membrane.
-
Carefully apply a small piece of gelfoam soaked in a vestibulotoxic agent (e.g., gentamicin (B1671437) solution) to the round window membrane.
-
Suture the incision and allow the animal to recover.
-
Post-operative care should include analgesics and monitoring for signs of infection.
-
2. Drug Administration
-
Groups:
-
Vehicle control (e.g., saline)
-
Cyclizine hydrochloride (dissolved in saline) at various doses (e.g., 5, 10, 20 mg/kg)
-
-
Administration: Administer the assigned treatment via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.
3. Behavioral Assessment
-
Objective: To quantify vestibular-motor deficits.
-
Tests:
-
Spontaneous Nystagmus: Observe and record eye movements for the presence, frequency, and direction of spontaneous nystagmus.
-
Postural Asymmetry (Head Tilt): Measure the angle of head tilt from the vertical axis.
-
Locomotor Function (Open Field Test): Place the animal in an open field arena and record parameters such as distance traveled, velocity, and circling behavior.
-
Motor Coordination (Rotarod Test):
-
4. Data Analysis
-
Compare the behavioral scores between the vehicle and cyclizine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Cyclizine Hydrochloride on the Vestibulo-Ocular Reflex (VOR) in a Rabbit Model
This protocol outlines a method to evaluate the effect of cyclizine hydrochloride on the VOR, a key reflex for gaze stabilization.
1. Animal Preparation
-
Animals: Adult New Zealand white rabbits.
-
Surgical Preparation (for chronic studies):
-
Under general anesthesia, implant a head fixation post to the skull using dental acrylic and bone screws.
-
Implant search coils in one eye to record eye movements.
-
Allow for a full recovery period before commencing experiments.
-
2. VOR Testing
-
Apparatus: A computer-controlled turntable capable of delivering precise sinusoidal rotations.
-
Procedure:
-
Secure the rabbit's head to the turntable.
-
In complete darkness, rotate the animal sinusoidally at various frequencies (e.g., 0.1, 0.5, 1.0 Hz) and velocities.
-
Record eye movements using the search coil system or a video-based eye tracker.
-
Calculate the VOR gain (eye velocity / head velocity) and phase (timing difference between eye and head movement).
-
3. Drug Administration
-
Groups:
-
Baseline (no treatment)
-
Vehicle control (e.g., saline)
-
Cyclizine hydrochloride (e.g., 10, 20, 40 mg/kg, administered intravenously or intramuscularly)
-
-
Procedure:
-
Record baseline VOR.
-
Administer the assigned treatment.
-
Repeat VOR testing at various time points post-administration (e.g., 30, 60, 120 minutes) to determine the time course of the drug's effect.
-
4. Data Analysis
-
Compare VOR gain and phase across different treatment conditions and time points using repeated measures ANOVA.
Visualizations
Caption: Signaling pathways in the vestibular system and the sites of action of cyclizine hydrochloride.
Caption: Experimental workflow for evaluating cyclizine hydrochloride in a rodent model of vestibular neuritis.
Conclusion
Cyclizine hydrochloride is a valuable pharmacological tool for investigating the mechanisms of vestibular function and dysfunction. The protocols outlined in this document provide a framework for preclinical studies aimed at elucidating its effects on vestibular-mediated behaviors and reflexes. Researchers should adapt these protocols to their specific experimental questions and adhere to all relevant animal care and use guidelines. Further research is warranted to fully characterize the dose-response relationships and the precise molecular targets of cyclizine hydrochloride within the vestibular system.
References
- 1. The effects of scopolamine and cyclizine on visual-vestibular interaction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of common antivertiginous agents on the high velocity vestibulo-ocular reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclizine - Wikipedia [en.wikipedia.org]
- 5. medicines.org.uk [medicines.org.uk]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 9. Rotarod test for assessing motor coordination and balance (Rat) [protocols.io]
- 10. Rotarod Test [protocols.io]
- 11. Rotarod-Test for Mice [protocols.io]
Application Notes and Protocols for HPLC Quantification of Cyclizine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of cyclizine (B1669395) hydrochloride using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for routine quality control, stability studies, and research applications.
Introduction
Cyclizine hydrochloride is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties. It is commonly used to prevent and treat nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1] Accurate and precise quantification of cyclizine hydrochloride in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. HPLC is a powerful and widely used technique for this purpose, offering high specificity, sensitivity, and reproducibility.[2]
This document details several validated HPLC methods, providing a comparative summary of their chromatographic conditions and performance characteristics. A comprehensive, step-by-step protocol for a selected method is also presented, along with graphical representations of the experimental workflow and the fundamental components of an HPLC system.
Comparative Summary of HPLC Methods
A variety of HPLC methods have been developed and validated for the quantification of cyclizine hydrochloride. The table below summarizes the key parameters of several distinct methods, allowing for easy comparison and selection of the most appropriate method for a specific application.
| Parameter | Method 1[2][3] | Method 2 | Method 3[4][5] | Method 4[6] |
| Column | C18 (150 x 4.6 mm, 5 µm) | µBondapak C18 (250 mm x 4.6 mm, 10 µm) | Symmetry C8 (150 x 3.9 mm, 5 µm) | UPLC Column |
| Mobile Phase | 10mM Ammonium (B1175870) Acetate (B1210297): Acetonitrile: Triethylamine (B128534) (64:35:1 v/v/v), pH 3.7 with Acetic Acid | Acetonitrile: 1.5% Diethylamine (pH 4.5 with Phosphoric Acid) (30:70 v/v) | Water: Acetonitrile (65:35 v/v) with 7.4 mM Sodium 1-heptanesulfonate | Ethanol: Acidic Water (pH 5 with Phosphoric Acid) (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 1.0 mL/min | 0.2 mL/min |
| Detection (UV) | 254 nm | 225 nm | 230 nm | 210 nm |
| Injection Volume | 20 µL | 20 µL | 8 µL | Not Specified |
| Retention Time | ~2.1 min | Not Specified | Not Specified | Not Specified |
| Linearity Range | 0.4 - 1.2 mg/mL | 41.69 - 208.44 µg/mL | Not Specified | Not Specified |
| Recovery | 98.0 - 102.0% | 99.1% | Not Specified | Not Specified |
Experimental Protocol: Stability-Indicating HPLC Method (Based on Method 1)
This protocol provides a detailed procedure for the quantification of cyclizine hydrochloride in pharmaceutical preparations using a stability-indicating RP-HPLC method.[2][3]
1. Materials and Reagents
-
Cyclizine Hydrochloride Reference Standard
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate (AR Grade)
-
Triethylamine (AR Grade)
-
Glacial Acetic Acid (AR Grade)
-
Water (HPLC Grade)
-
0.45 µm Membrane Filters
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
C18 analytical column (150 x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a 10mM ammonium acetate solution by dissolving 0.77 g of ammonium acetate in 1000 mL of water. The mobile phase consists of 10mM ammonium acetate, acetonitrile, and triethylamine in a ratio of 64:35:1 (v/v/v). Adjust the pH to 3.7 with glacial acetic acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[3]
-
Standard Stock Solution (0.8 mg/mL): Accurately weigh about 80 mg of Cyclizine Hydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[3]
-
Sample Solution (for tablets): Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 50 mg of cyclizine hydrochloride and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.
4. Chromatographic Conditions
-
Column: C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v), pH 3.7
-
Column Temperature: Ambient
-
Run Time: Approximately 10 minutes (a longer run time of up to 55 minutes may be required for stability studies to ensure elution of all degradants).[3]
5. System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate the following parameters:
-
Tailing Factor: Should not be more than 2.0.[3]
-
Theoretical Plates: Should be not less than 2000.[3]
-
Relative Standard Deviation (RSD) of Peak Areas: Should be not more than 2.0%.[3]
6. Analysis Procedure
-
Inject the blank (mobile phase) once to ensure no interfering peaks are present.
-
Inject the standard solution in duplicate.
-
Inject the sample solutions in duplicate.
-
Calculate the amount of cyclizine hydrochloride in the sample by comparing the peak area of the sample with the peak area of the standard.
Visualizations
To aid in the understanding of the experimental process and the instrumentation, the following diagrams are provided.
Caption: Experimental workflow for HPLC analysis of cyclizine hydrochloride.
Caption: Key components of a High-Performance Liquid Chromatography (HPLC) system.
References
Preparing Cyclizine Dihydrochloride Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine (B1669395) dihydrochloride (B599025) is a histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class of compounds. It is widely recognized for its antiemetic and anticholinergic properties. In the context of cell culture and in vitro research, cyclizine serves as a valuable tool for investigating histamine-mediated signaling pathways and for studying cellular processes such as apoptosis and cytotoxicity. This document provides detailed protocols for the preparation of cyclizine dihydrochloride solutions for cell culture applications, along with relevant data on its effects on cells and its mechanism of action.
Physicochemical Properties and Solubility
This compound is a white to pale yellow crystalline powder. Its solubility is a critical factor in the preparation of stock solutions for cell culture experiments. The compound is soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2] It is slightly soluble in water, and this solubility can be enhanced with sonication.[3]
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₂N₂·2HCl | [4] |
| Molecular Weight | 339.3 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Storage (Powder) | 4°C, protected from light | [1] |
| Stability (Powder) | Stable for 6 months at 4°C | [1] |
| Solubility | - DMSO: 7 mg/mL (20.63 mM) - Methanol: Soluble - Water: Slightly soluble (enhanced by sonication) | [1][3][4] |
Mechanism of Action
Cyclizine primarily functions as a histamine H1 receptor antagonist.[5][6][7] By blocking the H1 receptor, it inhibits the downstream signaling cascade typically initiated by histamine. This pathway involves the activation of Gq-proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in various cellular responses.[7]
Cyclizine also exhibits anticholinergic (antimuscarinic) properties, meaning it blocks the action of acetylcholine (B1216132) at muscarinic receptors.[5][7] This dual activity contributes to its diverse physiological effects.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, sterile reagents and aseptic techniques to prevent contamination of cell cultures.
Materials:
-
This compound powder (ensure purity ≥98%)
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
0.22 µm sterile syringe filter (e.g., PVDF or PES, confirm compatibility with DMSO)
-
Sterile syringe
-
Laminar flow hood or biosafety cabinet
Procedure:
-
Weighing: In a laminar flow hood, accurately weigh out 3.393 mg of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical to ensure the sterility of the stock solution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in sterile cell culture medium.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: In a laminar flow hood, serially dilute the stock solution with sterile, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
Solvent Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. Typically, the final DMSO concentration in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Effects on Cells in Culture
Recent studies have demonstrated that cyclizine can induce concentration-dependent cytotoxicity, apoptosis, and necrosis in RAW264.7 macrophage cells.[8] This effect is mediated through the activation of both the intrinsic and extrinsic apoptotic pathways.[8] The intrinsic pathway is activated via mitochondrial dysfunction, while the extrinsic pathway is triggered by the upregulation of death receptors.[8]
Table 2: In Vitro Effects of Cyclizine on RAW264.7 Macrophages
| Concentration | Effect | Reference(s) |
| 100 µM | Significantly inhibits nitrite (B80452) accumulation and iNOS protein levels in LPS-stimulated cells. | [9] |
| 100 - 500 µM | Induces concentration-dependent cytotoxicity, apoptosis, and necrosis. | [8] |
| 5.42 µM (IC₅₀) | Inhibits anti-IgE-induced histamine release from human lung fragments. | [9] |
Important Considerations
-
Solvent Cytotoxicity: Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on the cells. The final concentration of DMSO should ideally be kept below 0.1%, although up to 0.5% is often tolerated by many cell lines.
-
Cell Line Variability: The sensitivity of different cell lines to this compound can vary. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and experimental endpoint.
-
Light Sensitivity: Cyclizine solutions should be protected from light to prevent degradation.[9]
-
Sterility: Strict aseptic techniques are essential throughout the preparation process to avoid microbial contamination of your cell cultures.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture applications. By understanding its physicochemical properties, mechanism of action, and cellular effects, researchers can effectively utilize this compound to investigate a variety of biological processes. Careful attention to solvent choice, concentration, and sterile technique is paramount for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. internationalfilterproducts.com [internationalfilterproducts.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclizine Hydrochloride | C18H23ClN2 | CID 6420019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Cyclizine in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of cyclizine (B1669395) in rodent models. The information is intended to guide researchers in selecting appropriate routes of administration and designing experimental protocols for studying the pharmacokinetics, pharmacodynamics, and efficacy of cyclizine.
Introduction to Cyclizine
Cyclizine is a first-generation histamine (B1213489) H1 receptor antagonist belonging to the piperazine (B1678402) class of drugs. It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo. Its mechanism of action involves blocking H1 receptors and exhibiting central anticholinergic (antimuscarinic) properties, which depress labyrinthine excitability and vestibular stimulation.[1][2] While its primary clinical applications are in humans, cyclizine is also utilized in preclinical rodent studies to investigate its antiemetic, sedative, and central nervous system effects.
In Vivo Administration Routes: A Comparative Overview
The choice of administration route in rodent studies is critical as it significantly influences the pharmacokinetic and pharmacodynamic profile of the drug. The most common routes for administering cyclizine in rodents include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV).
| Administration Route | Onset of Action | Bioavailability | Common Applications in Rodent Models |
| Oral (PO) | Slower | Variable, subject to first-pass metabolism | Chronic dosing studies, fertility studies, teratogenicity studies.[3] |
| Intraperitoneal (IP) | Rapid | High, bypasses first-pass metabolism | Acute efficacy studies, anti-inflammatory models. |
| Subcutaneous (SC) | Slower than IP, sustained absorption | Generally high and less variable than oral | Sustained release studies, continuous infusion models. |
| Intravenous (IV) | Immediate | 100% | Pharmacokinetic studies, acute CNS effect studies. |
Detailed Application Notes and Protocols
Oral Administration (PO)
Oral administration is a convenient method for chronic dosing but can result in variable absorption.
Applications:
-
Long-term studies on fertility and teratogenicity.[3]
-
Evaluating the effects of chronic cyclizine exposure.
Protocol for Oral Gavage in Rats:
-
Dosage: Doses up to 65 mg/kg have been used in rats for teratogenicity studies.[3] For fertility studies, daily doses of 15 and 25 mg/kg have been administered.[3]
-
Vehicle: Cyclizine hydrochloride can be suspended in an aqueous vehicle such as 0.5% methylcellulose (B11928114) or water. A patent for an oral liquid composition suggests a vehicle of glycerin, propylene (B89431) glycol, water, or a combination thereof.
-
Preparation of Dosing Solution (Example):
-
Weigh the required amount of cyclizine hydrochloride powder.
-
Prepare a 0.5% methylcellulose solution in purified water.
-
Gradually add the cyclizine powder to the vehicle while stirring to create a uniform suspension. The concentration should be calculated based on the desired dose and a standard gavage volume (e.g., 5-10 mL/kg for rats).
-
-
Administration Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal Administration (IP)
IP injection offers rapid absorption and high bioavailability, making it suitable for acute studies.
Applications:
-
Investigating acute anti-inflammatory effects.
-
Studying immediate behavioral responses.
Protocol for Intraperitoneal Injection in Rats:
-
Dosage: A dose of 17 mg/kg has been used in Wistar rats to study anti-inflammatory effects.
-
Vehicle: Normal saline (0.9% sodium chloride) is a suitable vehicle for cyclizine lactate (B86563).
-
Preparation of Dosing Solution (Example):
-
If using cyclizine lactate solution (50 mg/mL), dilute it with sterile normal saline to the desired concentration. For a 17 mg/kg dose in a 250g rat (4.25 mg), you would need to prepare a solution that allows for an appropriate injection volume (typically 1-2 mL for a rat).
-
-
Administration Procedure:
-
Restrain the rat, exposing the lower abdominal quadrants.
-
Insert a 23-25 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
Observe the animal for any adverse reactions.
-
Subcutaneous Administration (SC)
SC injection provides a slower and more sustained release compared to IP, which can be advantageous for maintaining steady drug levels.
Applications:
-
Pharmacokinetic studies requiring sustained absorption.
-
Continuous infusion models.
Protocol for Subcutaneous Injection in Mice:
-
Dosage: While specific single-dose SC data for cyclizine in rodents is limited, doses can be extrapolated from other routes and species, starting with a lower range and escalating as needed. Human studies have used continuous subcutaneous infusions.
-
Vehicle: Water for injection (WFI) is a suitable diluent for cyclizine lactate for subcutaneous infusion. For bolus injections, isotonic saline can be used.
-
Preparation of Dosing Solution (Example):
-
Dilute cyclizine lactate with sterile WFI or normal saline to the desired concentration. The volume should not exceed 5-10 mL/kg for mice.
-
-
Administration Procedure:
-
Grasp the loose skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Aspirate to check for blood.
-
Inject the solution into the subcutaneous space.
-
Gently massage the area to aid dispersion.
-
Intravenous Administration (IV)
IV administration delivers the drug directly into the systemic circulation, providing immediate and complete bioavailability.
Applications:
-
Pharmacokinetic studies to determine parameters like clearance and volume of distribution.
-
Studies requiring a rapid onset of action to assess acute central nervous system effects.
Protocol for Intravenous Injection in Rats (Tail Vein):
-
Dosage: Dosing should be carefully determined based on the study's objective, starting with low doses due to the rapid and potent effects of IV administration.
-
Vehicle: Cyclizine lactate for injection can be diluted with glucose 5%, sodium chloride 0.9%, or water for injections.[4][5]
-
Preparation of Dosing Solution (Example):
-
Dilute the cyclizine lactate solution to the desired concentration with sterile normal saline. The final concentration should allow for a small injection volume (e.g., 1-2 mL/kg for rats).
-
-
Administration Procedure:
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Insert a 25-27 gauge needle into one of the lateral tail veins.
-
Inject the solution slowly.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of cyclizine and a general workflow for in vivo rodent experiments.
Caption: Mechanism of action of cyclizine in preventing nausea and vomiting.
Caption: General experimental workflow for in vivo cyclizine studies in rodents.
Quantitative Data Summary
The following tables summarize available quantitative data for cyclizine administration. Note that rodent-specific pharmacokinetic data is limited in the public domain.
Table 1: Reported Dosages of Cyclizine in Rodents
| Species | Administration Route | Dosage | Application | Reference |
| Rat | Oral | 15 and 25 mg/kg/day | Fertility Study | [3] |
| Rat | Oral | up to 65 mg/kg | Teratogenicity Study | [3] |
| Rabbit | Oral | up to 75 mg/kg | Teratogenicity Study | [3] |
| Rat | Intraperitoneal | 17 mg/kg | Anti-inflammatory Study |
Table 2: Human Pharmacokinetic Parameters of Cyclizine (for reference)
| Parameter | Oral Administration (50 mg) | Intravenous Administration |
| Cmax | ~70 ng/mL | Not applicable |
| Tmax | ~2 hours | Immediate |
| Elimination Half-life | ~20 hours | ~13-20 hours[6] |
| Bioavailability | ~80% | 100% |
Disclaimer: These protocols and application notes are intended for guidance only. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and relevant literature. It is crucial to start with lower doses and perform dose-ranging studies to determine the optimal dose for a specific model and endpoint.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. medsafe.govt.nz [medsafe.govt.nz]
- 5. medicines.org.uk [medicines.org.uk]
- 6. bapen.org.uk [bapen.org.uk]
Application Notes and Protocols for Studying Vestibular Nucleus Neuron Activity with Cyclizine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclizine (B1669395), a first-generation antihistamine of the piperazine (B1678402) class, is commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. Its therapeutic effects are primarily attributed to its potent antagonism of the histamine (B1213489) H1 receptor and its anticholinergic (muscarinic receptor antagonist) properties.[1][2][3] These actions make it a valuable tool for investigating the complex signaling pathways that modulate the activity of vestibular nucleus neurons. The vestibular nuclei, located in the brainstem, are central to processing sensory information from the inner ear about motion, head position, and spatial orientation, playing a critical role in balance and gaze stabilization.[4][5]
These application notes provide a comprehensive guide to using cyclizine as a pharmacological tool to study the activity of vestibular nucleus neurons. This document outlines its mechanism of action, provides detailed experimental protocols for in vitro electrophysiology, presents expected outcomes based on existing literature, and includes visual diagrams of the relevant signaling pathways.
Mechanism of Action
Cyclizine exerts its effects on vestibular nucleus neurons through two primary mechanisms:
-
Histamine H1 Receptor Antagonism: Histamine acts as a neurotransmitter in the central nervous system and has been shown to have a generally excitatory effect on neurons within the vestibular nuclei.[6][7] This excitation is mediated, in part, by postsynaptic H1 receptors.[3][8] By blocking these H1 receptors, cyclizine is expected to reduce the baseline firing rate of vestibular neurons or attenuate histamine-induced excitation. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and activation of protein kinase C (PKC), contributing to neuronal depolarization.[1]
-
Anticholinergic (Muscarinic Receptor Antagonism): Acetylcholine (B1216132) is another key excitatory neurotransmitter in the vestibular nuclei, acting through muscarinic acetylcholine receptors (mAChRs).[4] Studies have shown that muscarinic agonists increase the spontaneous firing rate of vestibular nucleus neurons.[1] Cyclizine's anticholinergic properties allow it to block these receptors, thereby reducing cholinergic-mediated excitation.[2] Muscarinic receptors in the vestibular nuclei, such as the M3 subtype, are also GPCRs that couple to the PLC pathway, similar to H1 receptors.[9][10]
By antagonizing both histaminergic and cholinergic excitatory inputs, cyclizine effectively depresses the excitability of vestibular nucleus neurons, which is the basis for its therapeutic effects in motion sickness and vertigo.[2][3]
Data Presentation
Table 1: Expected Effects of Cyclizine on Vestibular Nucleus Neuron Firing Rate
| Compound | Mechanism of Action | Target Receptor | Expected Effect on Firing Rate |
| Cyclizine | Antagonist | Histamine H1 | Decrease or inhibit histamine-induced increase |
| Antagonist | Muscarinic | Decrease or inhibit acetylcholine-induced increase | |
| Histamine | Agonist | Histamine H1/H2 | Increase[6][7] |
| Mepyramine | Antagonist | Histamine H1 | Blocks histamine-induced increase[6][7] |
| Acetylcholine/Carbachol | Agonist | Muscarinic | Increase[1] |
| Atropine/Scopolamine | Antagonist | Muscarinic | Blocks acetylcholine-induced increase[4] |
Experimental Protocols
The following protocols provide a framework for investigating the effects of cyclizine on the electrical activity of vestibular nucleus neurons using in vitro brain slice electrophysiology.
Protocol 1: Preparation of Acute Brainstem Slices Containing the Vestibular Nuclei
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiological recordings.[11][12]
Materials:
-
Rodent (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, razor blades)
-
Vibratome
-
Chilled (0-4°C), oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Chilled (0-4°C), oxygenated cutting solution (similar to aCSF but with sucrose (B13894) replacing NaCl to improve neuronal viability).
-
Recovery chamber with oxygenated aCSF at 32-34°C.
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse the animal transcardially with chilled, oxygenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, oxygenated cutting solution.
-
Isolate the brainstem and mount it onto the vibratome stage.
-
Submerge the brainstem in the vibratome buffer tray filled with chilled, oxygenated cutting solution.
-
Cut coronal or horizontal slices (250-350 µm thick) containing the vestibular nuclei.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until needed for recording.
Protocol 2: Whole-Cell Patch-Clamp Recording from Vestibular Nucleus Neurons
This protocol describes how to record the electrical activity of individual vestibular nucleus neurons and apply cyclizine.[13]
Materials:
-
Prepared brainstem slices
-
Recording chamber on a microscope stage
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes (3-6 MΩ resistance)
-
Micromanipulator
-
Perfusion system
-
Internal solution for micropipettes (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Cyclizine stock solution (e.g., in DMSO or water) and working solutions in aCSF.
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify the medial vestibular nucleus (MVN) or other vestibular nuclei under low-power magnification.
-
Switch to high-power magnification with differential interference contrast (DIC) optics to visualize individual neurons.
-
Fill a glass micropipette with the internal solution and mount it on the micromanipulator.
-
Approach a healthy-looking neuron and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record the neuron's spontaneous firing activity in current-clamp mode.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply cyclizine at various concentrations (e.g., 1 µM, 10 µM, 100 µM) through the perfusion system.
-
Record the changes in firing rate, resting membrane potential, and other electrophysiological properties for at least 10-15 minutes for each concentration.
-
To investigate the interaction with endogenous neurotransmitters, co-apply cyclizine with histamine or a muscarinic agonist.
-
Perform a washout by perfusing with drug-free aCSF to observe the reversibility of the effects.
-
Analyze the data to quantify the dose-dependent effects of cyclizine on neuronal firing rate.
Visualizations
Signaling Pathways
Caption: Cyclizine's dual inhibitory action on vestibular neurons.
Experimental Workflow
Caption: Workflow for electrophysiological study of cyclizine.
Conclusion
Cyclizine serves as a powerful pharmacological tool for dissecting the roles of histaminergic and cholinergic signaling in the regulation of vestibular nucleus neuron activity. By employing the protocols outlined in these application notes, researchers can further elucidate the cellular mechanisms underlying vestibular processing and the therapeutic effects of anti-motion sickness drugs. While direct quantitative data for cyclizine's effects are still needed, the provided framework allows for the systematic investigation of its impact on neuronal excitability.
References
- 1. Neuropharmacological Targets for Drug Action in Vestibular Sensory Pathways [ejao.org]
- 2. jneurosci.org [jneurosci.org]
- 3. Histamine Increases Neuronal Excitability and Sensitivity of the Lateral Vestibular Nucleus and Promotes Motor Behaviors via HCN Channel Coupled to H2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of Vestibular System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine excites neurons of the inferior vestibular nucleus in rats by activation of H1 and H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine excites rat superior vestibular nuclear neurons via postsynaptic H1 and H2 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H1 Receptor Contributes to Vestibular Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrinsic Firing Dynamics of Vestibular Nucleus Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to study microcircuits in the medial entorhinal cortex in mice using multiple patch-clamp recordings and morphological reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ion channels set spike timing regularity of mammalian vestibular afferent neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spontaneous Activity of Neostriatal Cholinergic Interneurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological and pharmacological characteristics of ionotropic glutamate receptors in medial vestibular nucleus neurons: a whole cell patch clamp study in acutely dissociated neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bslonline.org [bslonline.org]
Cyclizine in Nausea and Vomiting Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the research applications of cyclizine (B1669395) in the study of nausea and vomiting. It includes detailed application notes, experimental protocols derived from published studies, and quantitative data summaries to facilitate further research and drug development.
Introduction to Cyclizine
Cyclizine is a piperazine-derivative antihistamine with antiemetic and antivertigo properties.[1] It is widely used for the prevention and treatment of nausea and vomiting associated with motion sickness, vertigo, postoperative states, and opioid use.[2] While its exact mechanism is not fully elucidated, its effects are attributed to its central anticholinergic and histamine (B1213489) H1-receptor antagonist activities.[1][2][3] Cyclizine acts on the chemoreceptor trigger zone (CTZ) and depresses labyrinthine excitability and vestibular stimulation.[1]
Areas of Application in Nausea and Vomiting Research
Cyclizine has been investigated in various contexts of nausea and vomiting, including:
-
Postoperative Nausea and Vomiting (PONV): Clinical trials have explored its efficacy in preventing and treating PONV, particularly after surgeries like bariatric procedures and cesarean sections.[4]
-
Chemotherapy-Induced Nausea and Vomiting (CINV): While some studies exist, its role in CINV is less established compared to other antiemetics.[5]
-
Motion Sickness: This is a primary and well-established indication for cyclizine.[2][6]
-
Nausea and Vomiting in Pregnancy: Cyclizine is commonly used to manage pregnancy-related nausea and vomiting, with no evidence of harm to the fetus.[7][8]
-
Palliative Care: Studies have examined its real-world use for nausea in palliative care settings.[9]
-
Radiotherapy-Induced Nausea and Vomiting: Clinical trials have assessed its effectiveness in controlling nausea and vomiting associated with radiation therapy.[10]
Quantitative Data Summary
The following tables summarize quantitative data from various clinical studies on cyclizine for nausea and vomiting.
Table 1: Efficacy of Cyclizine in Postoperative Nausea and Vomiting (PONV)
| Study/Comparison | Patient Population | Cyclizine Dosage | Comparator(s) | Key Efficacy Outcomes | Reference |
| Cyclizine vs. Dexamethasone vs. Placebo | 99 women undergoing elective Caesarean section with spinal morphine | 50 mg i.v. | Dexamethasone 8 mg i.v., Placebo | Incidence of nausea: Cyclizine (33%) vs. Dexamethasone (60%) and Placebo (67%) (P<0.05). Higher patient satisfaction with cyclizine. | [11][12] |
| Cyclizine vs. Ondansetron (B39145) vs. Placebo | Patients undergoing day-case gynaecological laparoscopy | 50 mg i.v. | Ondansetron 4 mg i.v., Placebo | Reduced incidence of moderate/severe nausea: Cyclizine (23%) vs. Placebo (52%) (P=0.001). Reduced need for rescue antiemetic: Cyclizine (16%) vs. Placebo (47%) (P<0.001). | [13] |
| Cyclizine + Ondansetron vs. Ondansetron vs. Placebo | Patients undergoing day-case gynaecological laparoscopic surgery | 50 mg i.v. (in combination) | Ondansetron 4 mg i.v., Placebo | Fewer patients vomited in the combination group (2/60) compared to the ondansetron group (11/59) (P=0.01). | [14] |
| Cyclizine vs. Metoclopramide | Patients undergoing bariatric surgery | 50 mg | Metoclopramide 10 mg | Study ongoing to compare reduction in gastric residual volume. | [4] |
Table 2: Pharmacokinetic Properties of Cyclizine
| Parameter | Value | Condition | Reference |
| Peak Plasma Concentration (Cmax) | ~70 ng/mL | Single 50 mg oral dose in healthy adults | [6] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Single 50 mg oral dose in healthy adults | [6] |
| Onset of Antiemetic Effect | Within 2 hours | - | [6] |
| Duration of Action | Approximately 4 hours | - | [6] |
Experimental Protocols
This section details methodologies for key experiments involving cyclizine in nausea and vomiting research.
Clinical Trial Protocol: Cyclizine for PONV Prophylaxis in Cesarean Section
Objective: To compare the efficacy of intravenous cyclizine, dexamethasone, and placebo for the prevention of nausea and vomiting following intrathecal morphine in patients undergoing elective Caesarean section.
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[11][12]
Participant Selection:
-
Inclusion Criteria: Patients scheduled for elective Cesarean section under spinal anesthesia with intrathecal morphine.
-
Exclusion Criteria: Known allergy to study medications, history of motion sickness, or receipt of antiemetics within 24 hours of surgery.
Intervention:
-
Patients are randomly allocated to one of three groups.
-
Following completion of surgery, patients receive a single intravenous infusion of:
Outcome Measures:
-
Primary Outcome: Incidence of nausea in the first 24 hours post-surgery.[11]
-
Secondary Outcomes:
Assessment:
-
Nausea, vomiting, and pain are assessed at regular intervals (e.g., 3, 6, 12, and 24 hours) postoperatively.
-
Validated assessment tools for nausea and vomiting should be used.[15][16]
Preclinical Study Protocol: Evaluating Antiemetic Efficacy in an Animal Model
Objective: To assess the anti-emetic potential of cyclizine in a ferret model of chemotherapy-induced emesis. The ferret is considered a gold standard for this type of research.[17]
Animal Model: Male ferrets.
Induction of Emesis:
-
A single intraperitoneal injection of a chemotherapeutic agent known to induce emesis, such as cisplatin.
Experimental Groups:
-
Vehicle control (e.g., saline).
-
Cyclizine (various doses, administered prophylactically).
-
Positive control (a standard antiemetic, e.g., ondansetron).
Procedure:
-
Ferrets are fasted overnight with free access to water.
-
Cyclizine or vehicle is administered at a predetermined time before the emetic challenge.
-
Cisplatin is administered.
-
Animals are observed continuously for a set period (e.g., 4-6 hours) for the following endpoints:
-
Latency to the first emetic episode.
-
Number of retches.
-
Number of vomits.
-
Total number of emetic episodes.
-
Data Analysis:
-
Statistical comparison of the emetic responses between the different treatment groups.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cyclizine's Antiemetic Action
Caption: Cyclizine's antiemetic mechanism of action.
Experimental Workflow for a Clinical Trial on PONV
Caption: Workflow for a randomized controlled trial on PONV.
Logical Relationships of Cyclizine Applications
Caption: Relationship between cyclizine's mechanisms and applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Cyclizine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Antiemetics for patients treated with antitumor chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. Pregnancy, breastfeeding and fertility while taking cyclizine - NHS [nhs.uk]
- 8. Nausea and vomiting in pregnancy—hyperemesis gravidarum — Chelsea and Westminster Hospital NHS Foundation Trust [chelwest.nhs.uk]
- 9. Cyclizine for nausea | IMPACCT news [uts.edu.au]
- 10. A trial of valoid (cyclizine) tablets in the control of the nausea and vomiting associated with radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of ondansetron and cyclizine for prevention of nausea and vomiting after day-case gynaecological laparoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, placebo-controlled trial of combination antiemetic prophylaxis for day-case gynaecological laparoscopic surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tools for Assessing Nausea, Vomiting, and Retching: A Literature Review | Semantic Scholar [semanticscholar.org]
- 16. Tools for assessing nausea, vomiting, and retching - COSMIN database [database.cosmin.nl]
- 17. Pre-clinical Contract Research - Emesis [ndineuroscience.com]
Application Notes and Protocols for the Preclinical Evaluation of Antiemetic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established preclinical models for the assessment of antiemetic drug efficacy. The included protocols and data presentation guidelines are intended to facilitate the design and execution of robust in vivo studies for chemotherapy-induced emesis (CIE), motion sickness, and the assessment of nausea-like behavior.
Introduction
Nausea and vomiting are distressing side effects associated with various medical treatments and conditions, significantly impacting patient quality of life. The development of effective antiemetic therapies relies on predictive preclinical models that can accurately mimic the physiological and neurobiological mechanisms of emesis. This document outlines key in vivo models and standardized protocols for evaluating the therapeutic potential of novel antiemetic drug candidates.
Key Preclinical Models for Antiemetic Drug Testing
The selection of an appropriate animal model is critical for the successful preclinical evaluation of antiemetic drugs. The most commonly used models include the ferret and the house musk shrew (Suncus murinus) for emesis studies, and the rat for assessing nausea-like behaviors.
-
Ferrets (Mustela putorius furo) : Considered a gold-standard model for emesis research due to their well-developed emetic reflex, which is neurochemically similar to that in humans. They are particularly valuable for studying both acute and delayed phases of chemotherapy-induced emesis.
-
House Musk Shrew (Suncus murinus) : A small mammal increasingly used in emesis research. They are particularly sensitive to motion-induced emesis, making them an excellent model for studying motion sickness. They are also used for modeling chemotherapy-induced emesis.[1]
-
Rats (Rattus norvegicus) : Rats lack a vomiting reflex but exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin (B608303) clay, in response to emetic stimuli.[2][3][4][5] Pica is considered a surrogate measure of nausea or gastrointestinal malaise.[2][3][4][5]
Signaling Pathways in Emesis
The emetic reflex is a complex process coordinated by the central nervous system, primarily within the brainstem. Key areas involved are the Chemoreceptor Trigger Zone (CTZ) in the area postrema and the Nucleus of the Solitary Tract (NTS) . These areas integrate signals from the gastrointestinal tract (via the vagus nerve), the vestibular system, and higher brain centers. Several neurotransmitters and their receptors play crucial roles in mediating emetic signals, including serotonin (B10506) (5-HT₃), dopamine (B1211576) (D₂), substance P (NK₁), acetylcholine (B1216132) (muscarinic), and histamine (B1213489) (H₁).[6][7][8][9][10]
References
- 1. Frontiers | Insights Into Acute and Delayed Cisplatin-Induced Emesis From a Microelectrode Array, Radiotelemetry and Whole-Body Plethysmography Study of Suncus murinus (House Musk Shrew) [frontiersin.org]
- 2. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pica caused by emetic drugs in laboratory rats with kaolin, gypsum, and lime as test substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways involved in dopamine D2 receptor-evoked emesis in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
Stability-Indicating HPLC Assay for Cyclizine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Cyclizine (B1669395) Hydrochloride. This method is designed to separate and quantify Cyclizine Hydrochloride from its potential degradation products, making it suitable for stability studies and routine quality control of pharmaceutical formulations.
Introduction
Cyclizine Hydrochloride is a piperazine (B1678402) derivative with antihistaminic and antiemetic properties. It is crucial to monitor its stability in pharmaceutical products to ensure safety and efficacy. A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the quality of a drug substance or product over time. This HPLC method has been developed to provide specificity for the determination of cyclizine hydrochloride in the presence of its degradation products formed under various stress conditions.
Chromatographic Conditions
A robust isocratic HPLC method has been established for the determination of Cyclizine Hydrochloride.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV detector |
| Column | C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | 10mM Ammonium Acetate: Acetonitrile: Triethylamine (64:35:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20.0 µL |
| Detector Wavelength | 254 nm |
| Column Temperature | Ambient |
| Run Time | 30 minutes for sample, 55 minutes for diluted standard |
| Retention Time of Cyclizine HCl | Approximately 2.1 minutes[1][2] |
Experimental Protocols
Standard and Sample Preparation
3.1.1. Standard Solution Preparation
-
Accurately weigh and transfer about 25 mg of Cyclizine Hydrochloride Reference Standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
3.1.2. Sample Solution Preparation (for Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Cyclizine Hydrochloride and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm nylon filter.
-
Further dilute 5.0 mL of the filtrate to 50.0 mL with the mobile phase.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. The following stress conditions are applied to a solution of Cyclizine Hydrochloride (typically 1 mg/mL).
3.2.1. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Hydrochloric Acid.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Sodium Hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.2. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M Sodium Hydroxide.
-
Keep the solution at 60°C for 2 hours.
-
Cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Hydrochloric Acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.3. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
3.2.4. Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 80°C for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.
3.2.5. Photolytic Degradation
-
Expose the solid drug substance to UV light (254 nm) and fluorescent light for 7 days.
-
After the exposure period, prepare a solution of the photo-stressed drug substance in the mobile phase at a suitable concentration for HPLC analysis.
Data Presentation
The results of the forced degradation studies should be summarized to demonstrate the specificity of the method.
| Stress Condition | Number of Degradation Peaks | Retention Time of Major Degradant(s) (min) | % Degradation of Cyclizine HCl |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | Data not available | Data not available | Data not available |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | Data not available | Data not available | Data not available |
| Oxidative (3% H₂O₂, RT, 24h) | Data not available | Data not available | Data not available |
| Thermal (Solid, 80°C, 48h) | Data not available | Data not available | Data not available |
| Photolytic (Solid, UV & Fluorescent, 7 days) | Data not available | Data not available | Data not available |
Note: Specific quantitative data from forced degradation studies on cyclizine hydrochloride using this exact method is not available in the provided search results. The table is a template for presenting such data once obtained.
Visualization
Experimental Workflow
References
Troubleshooting & Optimization
Cyclizine Dihydrochloride in Aqueous Buffers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of cyclizine (B1669395) dihydrochloride (B599025) in aqueous buffers. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental insights to facilitate seamless experimentation.
Solubility Data
The solubility of cyclizine is significantly influenced by the pH of the aqueous medium. As a dibasic compound, its ionization state changes with pH, directly impacting its solubility. Cyclizine dihydrochloride, the salt form, is more water-soluble than the free base.
| Form | Solvent | Solubility | Temperature | Notes |
| Cyclizine Hydrochloride | Water | 1 in 115 (approx. 8.7 mg/mL) | 20°C | Slightly soluble.[1] |
| Cyclizine Lactate | Water | 8 mg/mL | Not Specified | |
| Cyclizine (Free Base) | Water | Insoluble | 20°C | [1] |
| Cyclizine (Free Base) | Water | 1000 mg/L | 25°C | [2] |
| This compound | Water | 68 mg/mL | Not Specified | [3] |
| This compound | DMSO | 7 mg/mL | Not Specified | [3] |
| Cyclizine Hydrochloride | Ethanol | 1 in 115 (approx. 8.7 mg/mL) | 20°C | [1] |
| Cyclizine Hydrochloride | Chloroform | 1 in 75 (approx. 13.3 mg/mL) | 20°C | Insoluble as the free base.[1] |
| Cyclizine (Free Base) | Alcohol | 1 in 6 (approx. 167 mg/mL) | 20°C | [1] |
| Cyclizine (Free Base) | Ether | 1 in 6 (approx. 167 mg/mL) | 20°C | [1] |
Physicochemical Properties
| Property | Value | Source |
| pKa1 | 2.16 | [4] |
| pKa2 | 8.05 | [4] |
The pKa values indicate that cyclizine has two ionizable centers. At pH values below pKa1, the molecule will be fully protonated and exist as the dicationic species. Between pKa1 and pKa2, it will exist predominantly as the monocationic species. Above pKa2, the neutral (free base) form will dominate. The charged species exhibit significantly higher aqueous solubility than the neutral form.
pH-Dependent Ionization and Solubility of Cyclizine
Caption: Relationship between pH, ionization state, and aqueous solubility of cyclizine.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in a neutral buffer (pH 7.0)?
A1: While this compound is the water-soluble salt form, its solubility is still pH-dependent. At a neutral pH, a significant portion of the cyclizine may convert to the less soluble free base form, leading to precipitation or incomplete dissolution. For optimal solubility, a buffer with a pH below the higher pKa of 8.05 is recommended. Acidic buffers are generally preferred.
Q2: What is the recommended pH range for dissolving this compound?
A2: To ensure complete dissolution and prevent precipitation, it is best to use an aqueous buffer with a pH in the acidic range. A pH range of 3 to 6 is often suitable. A patent for an oral solution of cyclizine hydrochloride suggests a buffer system to maintain the pH in the range of 3 to 7.[5]
Q3: Can I use a phosphate (B84403) buffer to dissolve this compound?
A3: Yes, phosphate buffers can be used. A study on the analysis of cyclizine hydrochloride utilized a 0.05M phosphate buffer at pH 3.[1] Another study prepared a calibration curve for cyclizine HCl in a phosphate buffer at pH 6.8.[5] However, always ensure the final pH of the solution is in a range where the cyclizine salt is soluble.
Q4: I observed a precipitate forming after dissolving this compound and adjusting the pH upwards. Why did this happen?
A4: Increasing the pH of a solution containing dissolved this compound will shift the equilibrium towards the formation of the neutral free base. Since the free base is poorly soluble in water, it will precipitate out of the solution as the pH approaches and surpasses its pKa of 8.05.
Q5: Is it necessary to heat the solution to dissolve this compound?
A5: Gentle warming can aid in the dissolution process. However, it is crucial to be aware that prolonged exposure to high temperatures may degrade the compound. It is generally recommended to first attempt dissolution at room temperature in an appropriate acidic buffer. If heating is necessary, use a water bath with controlled temperature and monitor for any signs of degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation of aqueous solutions of this compound.
Caption: A workflow for troubleshooting common dissolution issues with this compound.
Problem: The compound is not dissolving completely in my aqueous buffer.
-
Is the pH of your buffer appropriate?
-
Rationale: Cyclizine solubility is highly dependent on pH. The dihydrochloride salt is more soluble in acidic conditions.
-
Solution: Measure the pH of your final solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 3-6). You can also try adding a small amount of dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.
-
-
Is the concentration too high?
-
Rationale: Even in an optimal pH buffer, the concentration may exceed the solubility limit of this compound.
-
Solution: Review the solubility data provided. If your target concentration is higher than the reported solubility, you will need to dilute your solution.
-
-
Have you allowed sufficient time and agitation for dissolution?
-
Rationale: Dissolution can sometimes be a slow process.
-
Solution: Ensure the solution is being adequately stirred or agitated. Gentle warming or sonication can also help to expedite dissolution.
-
Problem: A precipitate formed after the initial clear solution was prepared.
-
Was the pH of the solution changed after dissolution?
-
Rationale: If a basic solution was added to your clear acidic solution of this compound, the pH would increase, causing the precipitation of the less soluble free base.
-
Solution: Re-acidify the solution by adding a dilute acid to redissolve the precipitate. Be mindful of how pH adjustments may affect your downstream experiments.
-
-
Did the temperature of the solution decrease significantly?
-
Rationale: Solubility generally decreases with temperature. If the solution was heated to aid dissolution and then cooled, the compound may precipitate out.
-
Solution: If your experimental conditions allow, maintain a slightly elevated temperature. Otherwise, you may need to work with a more dilute solution.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in an Acidic Buffer
-
Buffer Preparation: Prepare a 0.1 M citrate (B86180) buffer with a pH of 4.0.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add a portion of the citrate buffer to the powder and vortex or stir.
-
Volume Adjustment: Gradually add more buffer until the final desired concentration is reached, ensuring complete dissolution at each step.
-
Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution as per stability guidelines, typically protected from light.
References
Technical Support Center: Improving the Stability of Cyclizine in Experimental Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclizine (B1669395). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What are the common signs of cyclizine instability in my solution?
Common indicators of cyclizine instability include:
-
Precipitation or Crystallization: The formation of solid particles in the solution.
-
Color Change: The solution may develop a yellowish tint or become cloudy.
-
Loss of Potency: Reduced therapeutic or biological effect in your experiments.
-
Appearance of New Peaks in HPLC Analysis: Chromatograms may show additional peaks corresponding to degradation products.
2. My cyclizine solution has formed a precipitate. What could be the cause?
Precipitation is a frequent issue, often caused by:
-
Use of Saline (0.9% NaCl): Cyclizine lactate (B86563) is known to crystallize when diluted with 0.9% sodium chloride.[1] It is recommended to use Water for Injection (WFI) or 5% dextrose for dilutions.
-
High Concentration: Cyclizine lactate may precipitate at concentrations above 10 mg/mL, especially after 24 hours.[2]
-
pH Changes: The solubility of cyclizine is pH-dependent. The lactate salt is formulated at an acidic pH (3.3-3.7) to maintain solubility.[1][3] An increase in pH can cause the free base to precipitate.
-
Incompatibility with Other Drugs: Co-administration with certain drugs, such as oxycodone in normal saline or higher concentrations of diamorphine, can lead to precipitation.[1][2]
3. What are the main degradation pathways for cyclizine?
Cyclizine is susceptible to degradation through several pathways:
-
Oxidation: The tertiary amine group in the piperazine (B1678402) ring is prone to oxidation.
-
Hydrolysis/Dealkylation: Cleavage of the N-methyl group (N-demethylation) to form its major metabolite, norcyclizine, or other dealkylated derivatives can occur.[4]
-
Photodegradation: Cyclizine and its salts are light-sensitive and can degrade upon exposure to light.[5][6]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation process.
4. How should I prepare and store my cyclizine stock solutions to ensure stability?
To maximize the stability of your cyclizine solutions, follow these guidelines:
-
Solvent Selection: For cyclizine lactate injections, use Water for Injection (WFI) or 5% Dextrose for dilutions.[1] Avoid 0.9% sodium chloride.
-
Protection from Light: Store cyclizine solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[5][6]
-
Temperature Control:
-
Fresh Preparation: For critical in vivo experiments, it is always best to prepare the working solution fresh on the day of use.[2]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Problem: Your HPLC analysis of a cyclizine solution shows unexpected peaks, indicating the presence of impurities or degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Process-Related Impurities | Impurities from the synthesis of cyclizine, such as 1-methylpiperazine and diphenylmethanol (B121723) (benzhydrol), may be present. | Obtain a new, higher-purity batch of cyclizine. Request a certificate of analysis from the supplier. |
| Oxidative Degradation | The tertiary amine of the piperazine ring can oxidize, leading to the formation of N-oxide derivatives. | Prepare solutions using deoxygenated solvents. Consider adding an antioxidant if compatible with your experimental system. |
| Hydrolytic Degradation | Cleavage of chemical bonds due to reaction with water. This can be pH-dependent. N-demethylation to norcyclizine is a known metabolic pathway and can also occur in vitro. | Control the pH of your solution. Prepare solutions fresh and avoid long-term storage in aqueous buffers unless stability has been verified. |
| Photodegradation | Exposure to UV or ambient light can cause degradation. | Always prepare and store cyclizine solutions in light-protected containers (e.g., amber vials or wrapped in foil).[5][6] |
Issue 2: Solution Precipitation or Cloudiness
Problem: Your cyclizine solution, which was initially clear, has become cloudy or contains visible precipitate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cyclizine solution precipitation.
Quantitative Stability Data
The stability of cyclizine is highly dependent on the formulation, solvent, concentration, and storage conditions. The following tables summarize key quantitative data.
Table 1: Solubility of Cyclizine and its Salts
| Compound | Solvent | Solubility | Temperature |
| Cyclizine (free base) | Water | 1000 mg/L (1 mg/mL)[5] | 25 °C[5] |
| Cyclizine Lactate | Aqueous | 8 mg/mL[1] | Not specified |
| Cyclizine Hydrochloride | Water | Soluble[6] | Not specified |
| Cyclizine Hydrochloride | Ether | Insoluble[6] | Not specified |
Table 2: Stability of Cyclizine Lactate in Different Diluents
| Concentration | Diluent | Observation at 23°C | Reference |
| 7.5 mg/mL | Water | Remained in solution for at least 24 hours | [1] |
| 3.75 mg/mL | Water | Remained in solution for at least 24 hours | [1] |
| 7.5 mg/mL | 5% Dextrose | Remained in solution for at least 24 hours | [1] |
| 3.75 mg/mL | 5% Dextrose | Remained in solution for at least 24 hours | [1] |
| 7.5 mg/mL | 0.9% Sodium Chloride | Crystals formed within 24 hours | [1] |
| 3.75 mg/mL | 0.9% Sodium Chloride | Crystals formed within 24 hours | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cyclizine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.
Workflow for Forced Degradation Study:
Caption: Workflow for a cyclizine forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of cyclizine hydrochloride or lactate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature.
-
Thermal Degradation: Keep the stock solution (in a sealed vial) in an oven at 60°C.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Calculate the percentage of degradation and identify the retention times of the degradation products. If significant degradation is observed, further characterization of the degradants using LC-MS/MS or NMR may be necessary.
Protocol 2: Stability-Indicating HPLC Method for Cyclizine
This method is adapted from a validated procedure for the determination of cyclizine hydrochloride.
Table 3: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 150 x 4.6 mm |
| Mobile Phase | 10mM Ammonium Acetate : Acetonitrile : Triethylamine (64:35:1 v/v/v). The pH is adjusted to 3.7 with glacial acetic acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Run Time | 30 minutes for samples |
Methodology:
-
Standard Preparation: Prepare a standard solution of cyclizine hydrochloride at a known concentration (e.g., 0.8 mg/mL) in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Identify the cyclizine peak based on the retention time of the standard. Any other peaks are potential degradation products or impurities. Quantify the amount of cyclizine remaining and the amount of each degradation product formed.
Signaling Pathways and Logical Relationships
Cyclizine Degradation Pathways
The following diagram illustrates the primary degradation pathways of cyclizine.
Caption: Primary degradation pathways of cyclizine.
This technical support center provides a foundational guide to understanding and improving the stability of cyclizine in experimental settings. For further, specific inquiries, consulting detailed analytical and pharmaceutical literature is recommended.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The pharmacokinetics and pharmacogenetics of the antiemetic cyclizine in palliative care patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extractive spectrophotometric assay of cyclizine in a pharmaceutical formulation and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cyclizine and norcyclizine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
potential side effects of cyclizine in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclizine (B1669395) in animal research models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of cyclizine that may contribute to its side effects?
A1: Cyclizine primarily functions as a histamine (B1213489) H1-receptor antagonist and also exhibits central anticholinergic (muscarinic receptor antagonist) properties.[1][2] These actions, which are responsible for its antiemetic effects, are also the main drivers of its potential side effects. The blockade of H1 receptors can lead to sedation and drowsiness, while the anticholinergic action can cause a range of effects including dry mouth, blurred vision, urinary retention, and tachycardia.[1][3]
Q2: What are the reported lethal doses (LD50) of cyclizine in common animal models?
A2: Acute toxicity studies have established the median lethal dose (LD50) for cyclizine in rodents. These values can vary based on the route of administration.
| Species | Route of Administration | LD50 Value |
| Mouse | Oral (PO) | 165 mg/kg[4] |
| Mouse | Intraperitoneal (IP) | 69-82 mg/kg[4] |
| Rat | Oral (PO) | > 2000 mg/kg[5] |
Q3: What are the potential teratogenic effects of cyclizine in animal models?
A3: Some animal studies have suggested that cyclizine may have teratogenic effects, particularly at high doses.[3][6] Observed malformations in rats, mice, and rabbits include cleft palate and various cephalic abnormalities.[7] However, other studies have reported no teratogenic effects at oral doses of up to 65 mg/kg in rats and 75 mg/kg in rabbits.[3][6] The relevance of these findings to human exposure is not fully established.[3][6]
Troubleshooting Guides
Cardiovascular Side Effects
Issue: Unexplained changes in cardiovascular parameters such as increased heart rate and blood pressure are observed in test animals.
Potential Cause: Cyclizine has been shown to cause increases in heart rate, mean arterial pressure, and pulmonary wedge pressure, which may lead to a decrease in cardiac output, particularly in models of heart failure.[3] These effects are likely linked to its anticholinergic properties.
Troubleshooting Steps:
-
Baseline Monitoring: Establish a stable cardiovascular baseline for each animal before cyclizine administration.
-
Dose-Response Assessment: If cardiovascular changes are noted, consider performing a dose-response study to identify a no-observable-adverse-effect level (NOAEL) for these parameters.
-
Continuous Monitoring: For in-depth studies, utilize telemetry to continuously monitor ECG, blood pressure, and heart rate in conscious, unrestrained animals to avoid confounding effects of anesthesia and restraint.
-
Consider Animal Model: Be aware that pre-existing cardiovascular conditions in an animal model (e.g., heart failure) may exacerbate the adverse hemodynamic effects of cyclizine.[8]
Central Nervous System (CNS) Side Effects
Issue: Animals exhibit signs of sedation, decreased motor coordination, or unusual behaviors after cyclizine administration.
Potential Cause: As a first-generation antihistamine that crosses the blood-brain barrier, cyclizine can cause CNS depression, leading to drowsiness, somnolence, and incoordination.[3][9] At higher doses, it can also lead to hyperexcitability, disorientation, and extrapyramidal motor disturbances.[3]
Troubleshooting Steps:
-
Behavioral Assessments: Quantify CNS effects using standardized behavioral tests such as the open field test for locomotor activity and the elevated plus-maze for anxiety-like behavior.
-
Dose Selection: Carefully select doses to minimize sedative effects if they are not the intended outcome of the study. Start with lower doses and titrate up as needed.
-
Control for Circadian Rhythms: Conduct behavioral testing at the same time of day to minimize variability due to the animals' natural sleep-wake cycles.
Teratogenicity and Reproductive Toxicity Studies
Issue: Inconsistent results or high rates of fetal resorption are observed in teratogenicity studies.
Potential Cause: The teratogenic potential of cyclizine can be dose-dependent.[3] Additionally, co-administration with other agents, such as calcium chelating agents, has been shown to enhance the teratogenicity of structurally related drugs in rats.[10]
Troubleshooting Steps:
-
Dose Range Finding: Conduct a preliminary dose-range finding study in pregnant animals to identify a maximum tolerated dose that does not cause excessive maternal toxicity, which can independently lead to adverse fetal outcomes.
-
Standardized Protocols: Adhere to established protocols for teratogenicity testing, such as those outlined by regulatory bodies, to ensure consistency and comparability of results.
-
Vehicle Controls: Always include a vehicle control group to ensure that the observed effects are due to cyclizine and not the administration vehicle.
-
Detailed Fetal Examination: Conduct thorough external, visceral, and skeletal examinations of fetuses to identify a wide range of potential malformations.
Experimental Protocols
Cardiovascular Safety Pharmacology Assessment in Rats
Objective: To evaluate the effects of cyclizine on cardiovascular parameters in conscious rats using telemetry.
Methodology:
-
Animal Model: Male Sprague-Dawley rats surgically implanted with telemetry transmitters for the measurement of ECG, blood pressure, and heart rate.
-
Acclimation: Allow animals to recover from surgery and acclimate to the housing and experimental conditions for at least one week.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to dosing.
-
Cyclizine Administration: Administer cyclizine or vehicle via the intended clinical route (e.g., oral gavage or intravenous injection). A range of doses should be tested.
-
Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-administration.
-
Data Analysis: Analyze changes in heart rate, blood pressure (systolic, diastolic, mean), and ECG intervals (e.g., PR, QRS, QT) from baseline.
Teratogenicity Study in Rats
Objective: To assess the potential for cyclizine to cause developmental toxicity in rats.
Methodology:
-
Animal Model: Time-mated female Sprague-Dawley rats.
-
Dosing Period: Administer cyclizine or vehicle daily by oral gavage from gestation day 6 to 17.
-
Dose Groups: Include a vehicle control group and at least three dose levels of cyclizine. The highest dose should induce some maternal toxicity but not more than 10% mortality.
-
Maternal Observations: Monitor dams daily for clinical signs of toxicity, body weight, and food consumption.
-
Terminal Cesarean Section: On gestation day 20, euthanize the dams and perform a cesarean section.
-
Uterine and Fetal Examination: Examine the uterine contents for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Individual fetuses should be weighed and examined for external, visceral, and skeletal malformations.
Visualizations
Caption: Simplified signaling pathway of cyclizine's primary mechanism of action.
References
- 1. Cyclizine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medicines.org.uk [medicines.org.uk]
- 4. tga.gov.au [tga.gov.au]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. tga.gov.au [tga.gov.au]
- 8. Detrimental haemodynamic effects of cyclizine in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Enhancement of chlorcyclizine teratogenicity in the rat by coadministration of calcium chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclizine Dosage for In Vivo Experiments
Welcome to the technical support center for the use of cyclizine (B1669395) in preclinical in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for cyclizine's antiemetic effect?
A1: Cyclizine is a piperazine-derivative H1-receptor antagonist.[1] Its antiemetic effects are attributed to a dual mechanism:
-
Antihistaminic Action: It acts as an inverse agonist on histamine (B1213489) H1 receptors, particularly in the vestibular nuclei of the brainstem, which are involved in processing motion and spatial orientation.[2][3] By blocking these receptors, it reduces the stimulation of the vomiting center in the medulla.[1][2]
-
Anticholinergic (Antimuscarinic) Action: Cyclizine also possesses anticholinergic properties, meaning it blocks muscarinic acetylcholine (B1216132) receptors.[4][5][6] This activity contributes to its antiemetic effect by further depressing labyrinthine excitability and acting on the chemoreceptor trigger zone (CTZ).[7][8]
Q2: What are the primary pharmacokinetic properties of cyclizine?
A2: While most detailed pharmacokinetic data comes from human studies, it provides a useful baseline for experimental design. Cyclizine is well-absorbed orally, with effects appearing within 30 minutes and peaking at 1-2 hours.[1] The plasma elimination half-life is approximately 13-20 hours in humans.[9][10] It is metabolized in the liver, primarily by the CYP2D6 enzyme, into its less active derivative, norcyclizine.[10]
Q3: What formulations of cyclizine are available for research?
A3: Cyclizine is typically available as cyclizine hydrochloride for oral administration (tablets) and cyclizine lactate (B86563) for parenteral (injectable) use.[1][11] For in vivo experiments, the injectable form (cyclizine lactate, 50 mg/mL solution) is often the most convenient.[12]
Experimental Design & Dosing Guide
Q4: How do I determine a starting dose for my animal model?
A4: Specific, optimized dosages of cyclizine for common rodent models are not well-documented in publicly available literature. Therefore, the most common approach is to estimate a starting dose by converting the typical human dose to an Animal Equivalent Dose (AED) based on Body Surface Area (BSA). This should be the starting point for a dose-range finding study.
A typical human oral dose is 50 mg.[1] For a 60 kg human, this is approximately 0.83 mg/kg. The table below provides conversion factors to estimate starting doses for various species.
Data Presentation: Dose Conversion & Pharmacokinetics
Table 1: Human Equivalent Dose (HED) to Animal Equivalent Dose (AED) Conversion Calculations are based on a standard human dose of 0.83 mg/kg and FDA guidance on interspecies dose conversion.
| Species | Body Weight (kg) | Km Factor* | HED to AED Conversion Factor (Multiply Human Dose by) | Estimated Starting Dose (mg/kg) |
| Human | 60 | 37 | 1 | 0.83 |
| Mouse | 0.02 | 3 | 12.3 | 10.21 |
| Rat | 0.15 | 6 | 6.2 | 5.15 |
| Rabbit | 1.8 | 12 | 3.1 | 2.57 |
| Dog | 10 | 20 | 1.8 | 1.49 |
| Guinea Pig | 0.4 | 8 | 4.6 | 3.82 |
*Km is a factor used to relate body weight to body surface area. Disclaimer: These are estimated starting doses. The optimal dose must be determined empirically through a dose-response study for your specific model and endpoint.
Table 2: Summary of Human Pharmacokinetic Parameters
| Parameter | Value | Source(s) |
| Time to Peak (Tmax) | ~2 hours (oral) | [1][9] |
| Elimination Half-life (t1/2) | 13 - 20 hours | [9][10] |
| Onset of Action | ~30 minutes (oral) | [1] |
| Duration of Action | 4 - 6 hours | [1] |
| Metabolism | Hepatic (primarily CYP2D6) | [10] |
Q5: How should I prepare cyclizine for injection?
A5: For parenteral administration (IV, IP, SC), cyclizine lactate (50 mg/mL) is the appropriate form. Based on clinical guidelines for intravenous use, it can be diluted with the following vehicles:
It is recommended to avoid dilution with Normal Saline (0.9% Sodium Chloride) if possible, as this has been reported to increase the risk of crystallization.[4][13] Always visually inspect the solution for any cloudiness or precipitate before administration.[13][14]
Experimental Protocols & Methodologies
Protocol: Generic Dose-Finding Study for Antiemetic Efficacy
This protocol provides a template for determining the effective dose of cyclizine in a rat model of motion-sickness-induced pica (a surrogate for nausea).
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).
-
Acclimation: Acclimate animals to the housing facility for at least 7 days and handle them daily to reduce stress. Acclimate them to the rotation device for 3-5 days prior to the experiment.
-
Drug Preparation:
-
Prepare a stock solution of cyclizine lactate.
-
On the day of the experiment, dilute the stock solution with 5% Dextrose to achieve the desired final concentrations for injection (e.g., for doses of 2.5, 5, and 10 mg/kg). The injection volume should be consistent across groups (e.g., 1 mL/kg).
-
-
Experimental Groups:
-
Group 1: Vehicle control (e.g., D5W) + No Rotation
-
Group 2: Vehicle control (e.g., D5W) + Rotation
-
Group 3: Cyclizine (Low Dose, e.g., 2.5 mg/kg) + Rotation
-
Group 4: Cyclizine (Mid Dose, e.g., 5.15 mg/kg) + Rotation
-
Group 5: Cyclizine (High Dose, e.g., 10 mg/kg) + Rotation
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer cyclizine or vehicle via intraperitoneal (IP) injection 30-60 minutes before the motion challenge.
-
Place rats in the rotation device and rotate them (e.g., at 80-100 rpm) for a set duration (e.g., 30 minutes) to induce nausea.
-
Immediately after rotation, return rats to individual cages containing a pre-weighed amount of kaolin (B608303) clay (a non-nutritive substance).
-
Measure the amount of kaolin consumed over a defined period (e.g., 2 hours). Pica is indicated by the consumption of kaolin.
-
-
Endpoint Analysis: Compare the amount of kaolin consumed between the groups. A significant reduction in kaolin consumption in the cyclizine-treated groups compared to the vehicle + rotation group indicates an antiemetic effect.
Troubleshooting Guide
Q6: My animals are heavily sedated after cyclizine administration. What should I do?
A6: Sedation is a well-known side effect of first-generation H1-antihistamines due to their action on the central nervous system.[4][15]
-
Solution: Reduce the dose. The therapeutic window for antiemesis may be below the dose that causes significant sedation. Perform a dose-response study to find the minimal effective dose with an acceptable side-effect profile.
Q7: I am not observing a significant antiemetic effect. Why might this be?
A7: Lack of efficacy can stem from several factors.
-
Possible Cause 1: Insufficient Dose. The estimated starting dose may be too low for your specific animal model or emetic challenge.
-
Solution: Cautiously increase the dose in subsequent experiments.
-
-
Possible Cause 2: Timing of Administration. The drug may not have reached peak plasma concentration when the emetic challenge was introduced.
-
Solution: Adjust the pretreatment time. For IP injection, a 30-60 minute pretreatment window is standard, but this can be optimized.
-
-
Possible Cause 3: Emetic Stimulus. The emetic stimulus you are using (e.g., a specific chemotherapy agent) may operate through pathways that are not strongly antagonized by cyclizine (e.g., serotonin (B10506) 5-HT3 pathways).
Table 3: Troubleshooting Common Experimental Issues
| Issue | Potential Cause | Recommended Solution(s) |
| Excessive Sedation/Ataxia | Dose is too high; CNS side effects. | Reduce the dose. Establish a dose-response curve to separate sedative vs. antiemetic effects. |
| Lack of Efficacy | Dose is too low; Improper timing; Inappropriate emetic model. | Increase the dose systematically. Adjust pretreatment time (e.g., 30, 60, 90 min). Ensure the emetic stimulus is mediated by H1/muscarinic pathways. |
| Precipitation in Injection Solution | Incorrect vehicle used (e.g., Normal Saline). | Use 5% Dextrose or Water for Injection as the vehicle.[4] Prepare solutions fresh and inspect visually before use. |
| Injection Site Reaction/Irritation | Cyclizine lactate solution can be an irritant. | Ensure proper dilution. Consider subcutaneous (SC) over intraperitoneal (IP) injection for less irritation, but be aware of potential changes in absorption kinetics. |
| High Variability in Results | Animal stress; Inconsistent procedure. | Ensure proper animal acclimation and handling. Standardize all procedures, including injection volume, timing, and the emetic challenge. |
Mandatory Visualizations
Caption: Experimental workflow for in vivo dose optimization of cyclizine.
Caption: Cyclizine's dual antihistaminic and anticholinergic mechanism.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. drug.wellingtonicu.com [drug.wellingtonicu.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medsafe.govt.nz [medsafe.govt.nz]
- 10. researchgate.net [researchgate.net]
- 11. kemh.health.wa.gov.au [kemh.health.wa.gov.au]
- 12. medicines.org.uk [medicines.org.uk]
- 13. emed.ie [emed.ie]
- 14. Cyclizine Intravenous for Adults | Medinfo Galway [medinfogalway.ie]
- 15. Cyclizine lactate prevention of postoperative nausea and vomiting - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: Overcoming Cyclizine Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cyclizine (B1669395) precipitation in cell culture media. Our goal is to provide practical solutions to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclizine solution precipitating when I add it to my cell culture medium?
A1: Cyclizine precipitation in aqueous solutions like cell culture media is a common issue that can be attributed to several factors:
-
Low Aqueous Solubility: Cyclizine, particularly in its free base form, has limited solubility in water.[1][2] Cell culture media are primarily aqueous, creating an environment where a hydrophobic compound like cyclizine can easily fall out of solution.
-
pH Shift: The solubility of ionizable compounds like cyclizine is highly dependent on the pH of the solution. Cyclizine is a weak base with a pKa of 8.5.[3] When a cyclizine solution prepared in a specific pH (e.g., an acidic solution for the hydrochloride salt) is added to the buffered cell culture medium (typically at a physiological pH of 7.2-7.4), the pH shift can cause the less soluble free base to precipitate.
-
Solvent Shock: If you are using a stock solution of cyclizine dissolved in an organic solvent like DMSO, adding it directly to the aqueous medium can cause a rapid change in the solvent environment, leading to "solvent shock" and precipitation of the compound.[4][5]
-
High Concentration: Exceeding the solubility limit of cyclizine in the final culture medium will inevitably lead to precipitation. Cyclizine has been noted to precipitate at concentrations above 10mg/mL in saline after 24 hours.[6]
-
Interaction with Media Components: Components in the cell culture medium, such as salts and proteins, can interact with cyclizine and reduce its solubility. For instance, dilution with sodium chloride 0.9% has been shown to cause crystallization of cyclizine lactate.[7]
Q2: I've observed precipitation immediately after adding my cyclizine stock to the media. What are the likely causes and how can I prevent this?
A2: Immediate precipitation is often a result of "solvent shock" or exceeding the solubility limit at the point of addition. Here are some strategies to prevent this:
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution in your chosen solvent (e.g., DMSO). This will require adding a larger volume to your media, but it reduces the localized high concentration of cyclizine upon addition.[8]
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform an intermediate dilution. A recommended method is to first dilute the stock solution in a small volume of serum-containing medium. The proteins in the serum can help to solubilize the compound.[4] Then, add this intermediate dilution to the rest of your culture medium.
-
Slow Addition and Mixing: Add the cyclizine stock solution dropwise to the culture medium while gently swirling or vortexing.[4] This facilitates rapid dispersion and prevents the formation of localized areas of high concentration that are prone to precipitation.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the cyclizine stock can sometimes improve solubility. However, avoid prolonged heating, as it can degrade sensitive media components.[4]
Q3: My cyclizine solution appears fine initially, but I see precipitation after incubating for some time. What could be the reason?
A3: Delayed precipitation can be caused by several factors related to the stability of the solution over time and changes in the culture environment:
-
Temperature Fluctuations: Removing culture plates from the incubator for extended periods for analysis can lead to a drop in temperature, which can decrease the solubility of some compounds and cause them to precipitate.[4]
-
pH Changes during Cell Growth: Cellular metabolism can cause the pH of the culture medium to change over time. A shift in pH can affect the solubility of cyclizine, leading to its precipitation.[9]
-
Drug Degradation: While less common for cyclizine, some compounds can degrade over time in culture conditions, and the degradation products may be less soluble.
-
Evaporation: Evaporation of media from culture plates can increase the concentration of all components, including cyclizine, potentially exceeding its solubility limit.
Troubleshooting Guide
If you are experiencing cyclizine precipitation, work through the following troubleshooting steps to identify and resolve the issue.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding cyclizine stock to media. | 1. Solvent Shock: Rapid change from organic solvent to aqueous media.[4][5] 2. High Local Concentration: Exceeding solubility limit at the point of addition. | 1. Use a lower concentration stock solution. 2. Perform a stepwise dilution (e.g., in serum-containing media first). [4] 3. Add the stock solution dropwise while gently mixing. [4] 4. Pre-warm the media to 37°C. [4] |
| Precipitate forms after a period of incubation. | 1. Temperature fluctuations: Cooling of media during observation.[4] 2. pH shift in media: Due to cell metabolism.[9] 3. Evaporation: Increased drug concentration. | 1. Use a heated stage on the microscope. 2. Minimize time outside the incubator. 3. Use a well-buffered medium (e.g., with HEPES). [4] 4. Ensure proper humidification in the incubator and consider sealing plates. |
| Precipitation is observed in the stock solution itself. | 1. Incorrect Solvent: The chosen solvent is not appropriate for cyclizine. 2. Low Temperature Storage: Precipitation upon refrigeration or freezing. 3. Hygroscopic Solvent: Absorption of water by solvents like DMSO can reduce solubility.[10] | 1. Consult the manufacturer's data sheet for recommended solvents. For cyclizine hydrochloride, DMSO and Methanol are suitable.[11] 2. Gently warm and vortex the stock solution before use. 3. Use fresh, anhydrous DMSO. [10] |
| Precipitation occurs only in serum-free media. | 1. Lack of Solubilizing Proteins: Serum proteins can aid in keeping hydrophobic compounds in solution.[4] | 1. Consider adding a carrier protein like bovine serum albumin (BSA). 2. Use a formulation with solubilizing agents (see Experimental Protocols). |
Experimental Protocols
Protocol 1: Basic Solubilization and Dilution of Cyclizine Hydrochloride
This protocol is a starting point for dissolving and diluting cyclizine hydrochloride for cell culture experiments.
-
Prepare Stock Solution:
-
Intermediate Dilution (Recommended):
-
Aseptically transfer a small volume of your complete cell culture medium (containing serum, if used) to a sterile microcentrifuge tube.
-
Add the required volume of the 10 mM cyclizine stock solution to this small volume of media to make an intermediate dilution (e.g., 1 mM). Mix gently by pipetting.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of your pre-warmed (37°C) cell culture medium to achieve the desired final concentration.
-
Add the solution dropwise while gently swirling the flask or plate.
-
-
Vehicle Control:
-
Prepare a vehicle control with the same final concentration of DMSO used for the cyclizine treatment.
-
Protocol 2: Formulation with Solubilizing Excipients
For particularly challenging situations, especially in serum-free media, using solubilizing agents can be effective. This protocol is adapted from formulations used for in vivo studies and may require optimization and toxicity testing for your specific cell line.
-
Prepare Co-solvent/Surfactant Mixture:
-
Prepare a sterile mixture of:
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline (or serum-free media)
-
-
-
Prepare Cyclizine Stock:
-
Dissolve cyclizine in 10% DMSO.[12]
-
-
Final Formulation:
-
Add the cyclizine/DMSO stock to the co-solvent/surfactant mixture.[12] This creates a concentrated, solubilized form of cyclizine.
-
-
Cell Treatment:
-
Add this final formulation to your cell culture medium to achieve the desired working concentration.
-
Crucially, you must create a vehicle control containing the same final concentration of DMSO, PEG300, and Tween-80.
-
It is highly recommended to perform a toxicity test with the vehicle control alone to ensure the excipients are not affecting your cells.
-
Data Presentation
Table 1: Physicochemical Properties of Cyclizine and its Salts
| Property | Cyclizine (Base) | Cyclizine Hydrochloride | Cyclizine Lactate |
| Molecular Formula | C18H22N2[1] | C18H23ClN2[11] | C21H28N2O3 |
| Molecular Weight | 266.4 g/mol [1] | 302.84 g/mol [11] | 368.5 g/mol |
| Appearance | Crystalline solid[1] | White crystalline powder[11] | Colorless solution[7] |
| Aqueous Solubility | 1000 mg/L (at 25 °C)[1] | Slightly soluble in water[2] | 8 mg/mL[7] |
| pKa | 8.5[3] | - | - |
| pH of Solution | 7.6 - 8.6 (saturated solution)[1] | - | 3.3 - 3.7[7] |
Table 2: Recommended Solvents and Storage for Cyclizine Hydrochloride
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | Up to 100 mg/mL (may require sonication)[12] | -80°C for 6 months, -20°C for 1 month[12] |
| Methanol | Soluble[11] | As per manufacturer's recommendation |
Visualizations
References
- 1. Cyclizine | C18H22N2 | CID 6726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gpnotebook.com [gpnotebook.com]
- 7. publications.ashp.org [publications.ashp.org]
- 8. researchgate.net [researchgate.net]
- 9. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. usbio.net [usbio.net]
- 12. medchemexpress.com [medchemexpress.com]
Cyclizine Studies: A Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered in studies involving cyclizine (B1669395). By offering detailed methodologies and clear data presentations, this resource aims to help researchers achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the antiemetic effect of cyclizine in our animal model. What are the potential causes?
A1: Inconsistent antiemetic efficacy in animal studies can stem from several factors:
-
Metabolic Differences: Cyclizine is metabolized to its less active metabolite, norcyclizine, primarily by the cytochrome P450 enzyme CYP2D6.[1][2] Different animal species, and even strains within a species, can exhibit significant variations in CYP2D6 activity, leading to altered pharmacokinetic profiles and variable efficacy. Genetic polymorphisms in CYP2D6 can also contribute to inter-individual differences in metabolism.[3][4][5]
-
Route of Administration: The bioavailability and onset of action of cyclizine can differ depending on the administration route (e.g., oral, intravenous, subcutaneous).[6] Oral administration is subject to first-pass metabolism, which can be variable.[6] Ensure the chosen route is consistent and appropriate for the experimental goals.
-
Formulation: The salt form of cyclizine used (e.g., hydrochloride vs. lactate) and the excipients in the formulation can influence its solubility, dissolution, and absorption, thereby affecting its bioavailability and efficacy.[6][7]
-
Disease Model: The specific mechanism inducing emesis in your animal model can influence cyclizine's effectiveness. Cyclizine's primary action is as a histamine (B1213489) H1 receptor antagonist with additional anticholinergic effects.[8][9] Its efficacy may vary in models where these pathways are not the primary drivers of nausea and vomiting.
Q2: Our in vitro histamine H1 receptor binding assays with cyclizine are showing poor reproducibility. What should we check?
A2: Reproducibility issues in H1 receptor binding assays can often be traced to several key experimental variables:
-
Reagent Quality and Stability: Ensure the purity and stability of your cyclizine stock solutions. Cyclizine solutions should be protected from light and stored at 4°C.[10] Prepare fresh dilutions for each experiment. The quality and specific activity of the radioligand (e.g., [3H]pyrilamine) are also critical.[11]
-
Assay Buffer Composition: The pH and ionic strength of the assay buffer can impact ligand binding. Optimize the buffer composition and ensure consistency across experiments.
-
Incubation Time and Temperature: Inadequate incubation time can prevent the binding reaction from reaching equilibrium, leading to variable results. Conversely, excessively long incubation times can lead to degradation of the receptor or ligand. Determine the optimal incubation time and temperature for your specific assay conditions.[12]
-
Non-Specific Binding: High non-specific binding can mask the specific signal. This can be caused by the radioligand binding to filters, lipids, or other proteins. Strategies to reduce non-specific binding include using a lower concentration of the radioligand, adding bovine serum albumin (BSA) to the buffer, and pre-treating filters.[12]
-
Receptor Preparation: The quality and concentration of the receptor preparation (e.g., cell membrane homogenates) are crucial. Ensure consistent preparation methods and quantify the protein concentration for each batch.[12]
Q3: We are having trouble with the analytical quantification of cyclizine in plasma samples. What are some common pitfalls?
A3: Accurate quantification of cyclizine in biological matrices can be challenging. Common issues include:
-
Sample Preparation: Inefficient extraction of cyclizine from the plasma matrix can lead to low recovery and underestimation of its concentration. Both liquid-liquid extraction and solid-phase extraction (SPE) methods have been used.[12][13] For SPE, issues like sorbent choice, eluent strength, and cartridge drying can significantly impact recovery.[14] Protein precipitation is another method, but it may result in less clean samples and potential matrix effects.[13]
-
Matrix Effects: Co-eluting endogenous components from the plasma can interfere with the ionization of cyclizine in mass spectrometry-based methods (LC-MS/MS), leading to ion suppression or enhancement and inaccurate quantification.[13] Proper sample cleanup and the use of a suitable internal standard are crucial to mitigate matrix effects.
-
Stability: Cyclizine may be susceptible to degradation in biological samples. It is important to assess its stability under the conditions of sample collection, processing, and storage.[10]
-
Low Concentrations: After administration, cyclizine concentrations in plasma can be low, requiring a highly sensitive analytical method for accurate measurement.[15]
Troubleshooting Guides
Inconsistent Receptor Binding Affinity
If you are observing variable Ki or IC50 values for cyclizine in your receptor binding assays, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Ligand Instability | Prepare fresh cyclizine stock solutions and dilutions for each experiment. Protect solutions from light and store at 4°C.[10] |
| Radioligand Issues | Verify the specific activity and purity of the radioligand. Use a concentration at or below the Kd value to minimize non-specific binding.[12] |
| Assay Conditions | Optimize incubation time and temperature to ensure equilibrium is reached without degradation. Ensure the pH of the assay buffer is stable and optimal for binding.[12] |
| High Non-Specific Binding | Reduce the concentration of the radioligand. Add BSA to the assay buffer. Pre-soak filters in a polymer solution.[12][16] |
| Variable Receptor Concentration | Quantify the protein concentration of your receptor preparation for each experiment and normalize your results. |
| Improper Curve Fitting | Ensure you are using an appropriate non-linear regression model to fit your data and that the model converges properly. |
Variability in In Vivo Efficacy Studies
For inconsistent results in animal efficacy studies, refer to the following guide.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetic Variability | Consider the potential for inter-individual and inter-strain differences in drug metabolism (CYP2D6 activity).[1][3][4] If possible, measure plasma concentrations of cyclizine and its metabolite, norcyclizine. |
| Formulation Issues | Use a consistent and well-characterized formulation. Be aware that different salt forms (e.g., hydrochloride, lactate) may have different physicochemical properties.[7] |
| Route of Administration | Maintain a consistent route of administration. If using oral administration, be mindful of potential variability in absorption and first-pass metabolism.[6] |
| Animal Model and Endpoint | Ensure the chosen animal model is appropriate for studying the antiemetic effects of a histamine H1 antagonist. Use standardized and objective endpoints for measuring efficacy. |
| Drug-Drug Interactions | Be aware of potential interactions with other administered compounds that may also be metabolized by CYP2D6 or have sedative effects.[8] |
Experimental Protocols
Histamine H1 Receptor Competitive Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the histamine H1 receptor. Resuspend the final membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a specific protein concentration.[11]
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine, typically at its Kd concentration), and varying concentrations of unlabeled cyclizine.[11]
-
Total and Non-Specific Binding: For total binding, omit the unlabeled cyclizine. For non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine).[11]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.[11]
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[11]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.[11]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the cyclizine concentration and fit the data using a non-linear regression model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[11]
Cyclizine Quantification in Plasma by LC-MS/MS
This is a representative protocol; specific parameters will need to be optimized for your instrument and matrix.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add an internal standard (e.g., cinnarizine) and 300 µL of acetonitrile (B52724) to precipitate proteins.[13]
-
Centrifugation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase.
-
LC Separation: Inject the reconstituted sample onto a C8 or C18 analytical column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.05% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).[13]
-
MS/MS Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode. Monitor the precursor-to-product ion transitions for cyclizine (e.g., m/z 267.2 → 167.2) and its metabolite norcyclizine (e.g., m/z 253.2 → 167.2), as well as the internal standard.[13]
-
Quantification: Construct a calibration curve using standards of known concentrations and quantify the cyclizine and norcyclizine in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizations
References
- 1. A comparison of the efficacy of cyclizine and perhenazine in reducing the emetic effects of morphine and pethidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism of human cytochrome P450 2D6 and its clinical significance: Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: a randomized, open-label, single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Cyclizine - Wikipedia [en.wikipedia.org]
- 10. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Intravenous cyclizine: expression of concerns on the gastroenterology ward round post-Christmas and the bigger picture at a university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Managing Sedation Effects of Cyclizine in Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the sedative effects of cyclizine (B1669395) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind cyclizine's sedative effects?
A1: Cyclizine, a first-generation antihistamine, exerts its sedative effects primarily through two mechanisms:
-
Histamine (B1213489) H1 Receptor Antagonism: Cyclizine readily crosses the blood-brain barrier and acts as an inverse agonist at histamine H1 receptors in the central nervous system (CNS).[1][2] Histamine in the brain is a key neurotransmitter for promoting wakefulness and arousal.[3][4] By blocking H1 receptors, cyclizine inhibits the activity of histaminergic neurons, leading to drowsiness and sedation.[3][5] This is thought to occur by preventing histamine from reducing a background "leakage" potassium current, which would normally depolarize neurons and increase their excitability.[3][6]
-
Muscarinic M1 Receptor Antagonism: Cyclizine also has anticholinergic properties, acting as an antagonist at muscarinic M1 receptors in the CNS.[7][8] M1 receptors are involved in cognitive functions and arousal.[7][9] Blockade of these receptors contributes to the sedative and cognitive-impairing effects of cyclizine.[7]
Q2: How does cyclizine-induced sedation affect common behavioral assays?
A2: Sedation is a significant confounding factor in many behavioral tests. It can manifest as:
-
Reduced Locomotor Activity: In tests like the Open Field Test, sedation can decrease total distance traveled, mimicking anxiolytic-like or depressive-like phenotypes.
-
Impaired Motor Coordination: In assays such as the Rotarod Test, sedative effects can reduce the latency to fall, which could be misinterpreted as a motor deficit.
-
Cognitive Impairment: In learning and memory tasks like the Morris Water Maze, sedation can increase escape latency and reduce time spent in the target quadrant, potentially masking or exaggerating cognitive deficits.
Q3: What is a typical dose range for cyclizine in rodent studies, and how does it relate to sedation?
A3: The dose of cyclizine is critical, as it can have biphasic effects on locomotor activity. One study in mice demonstrated that lower doses (1 mg/kg, s.c.) can enhance locomotor activity, while higher doses (10 mg/kg, s.c.) also show an enhancement, which may seem counterintuitive for a sedative. This hyperactivity might be related to opioid mechanisms. It is crucial to conduct a dose-response study to determine the optimal dose for your specific behavioral paradigm, as doses causing sedation in one test might be stimulatory in another. Human therapeutic doses are typically 25-50 mg.[10] An oral dose of 5 mg/kg in humans is likely to be associated with central nervous system effects such as drowsiness, dizziness, and incoordination.[11] Dose conversion from human to animal models should be done carefully, considering the body surface area.
Q4: Are there alternatives to cyclizine with less sedative potential?
A4: Yes, second-generation antihistamines (e.g., cetirizine, loratadine, fexofenadine) are designed to be more selective for peripheral H1 receptors and have a lower propensity to cross the blood-brain barrier.[12][13][14] This is partly because they are substrates for P-glycoprotein, an efflux pump in the blood-brain barrier that actively removes them from the CNS.[15] If the primary goal of the research is not related to the central effects of H1 receptor antagonism, using a second-generation antihistamine can be a viable strategy to avoid sedation.
Troubleshooting Guide
This guide addresses common issues encountered when working with cyclizine in behavioral studies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral data across animals in the cyclizine group. | Individual differences in drug metabolism and sensitivity. Inconsistent drug administration (e.g., time of day, route). | Ensure consistent timing of drug administration relative to behavioral testing. Use a sufficient number of animals to account for individual variability. Consider using a within-subjects design if the experimental question allows. |
| Animals appear overly sedated, leading to non-participation in tasks (e.g., immobility in the Morris Water Maze). | The dose of cyclizine is too high for the specific strain, sex, or age of the animal. The timing of the behavioral test coincides with the peak sedative effect of the drug. | Conduct a pilot dose-response study to identify a dose with the desired central activity but minimal overt sedation. Perform a time-course study to determine the optimal window for behavioral testing after cyclizine administration. |
| Difficulty distinguishing between cognitive impairment and sedation in learning and memory tasks. | Sedative effects are masking the true cognitive performance of the animals. | Include control tasks to assess for sedation and motor impairment. For example, in a Morris Water Maze study, include a visible platform trial to ensure animals are not visually or motorically impaired. Measure swim speed to assess for general activity levels. |
| Unexpected hyperactivity observed at lower doses of cyclizine. | Biphasic dose-response effects of cyclizine, potentially involving interactions with other neurotransmitter systems. | Acknowledge this potential effect in your experimental design. If the goal is to study sedative effects, higher doses may be necessary (determined through dose-response studies). If studying the stimulatory effects, a different set of behavioral assays may be more appropriate. |
Quantitative Data Summary
The following table summarizes the known quantitative effects of cyclizine on behavioral parameters in mice. Data for cyclizine in a broad range of behavioral assays is limited in publicly available literature, highlighting the need for researchers to perform their own dose-response characterizations.
| Behavioral Assay | Species | Dose(s) | Route | Observed Effect | Citation |
| Locomotor Activity | Mice | 1 and 10 mg/kg | s.c. | Dose-dependent enhancement of locomotor activity. |
Experimental Protocols
Protocol 1: Assessing Sedative Effects of Cyclizine using the Rotarod Test
This protocol is designed to evaluate the impact of cyclizine on motor coordination and balance, which are often impaired by sedation.
Materials:
-
Rotarod apparatus for mice or rats
-
Cyclizine solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for administration
Procedure:
-
Habituation and Training:
-
For 2-3 days prior to the experiment, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes each day. This reduces stress and ensures a stable baseline performance.
-
-
Drug Administration:
-
On the test day, administer cyclizine or vehicle at the desired dose(s) and route (e.g., intraperitoneal, subcutaneous). A typical pre-treatment time is 30 minutes.
-
-
Testing:
-
Place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod. If the animal clings to the rod and makes a full rotation, this is also considered a fall.
-
Conduct 3 trials per animal with a 15-20 minute inter-trial interval.
-
-
Data Analysis:
-
Calculate the average latency to fall for each animal across the three trials.
-
Compare the average latency to fall between the cyclizine-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in latency to fall in the cyclizine group is indicative of motor impairment and sedation.
-
Protocol 2: Mitigating Sedation in the Morris Water Maze
This protocol provides a strategy to differentiate between cognitive deficits and sedation when using cyclizine in a spatial memory task.
Materials:
-
Morris water maze pool
-
Hidden and visible platforms
-
Cyclizine solution
-
Vehicle control solution
-
Video tracking software
Procedure:
-
Acquisition Phase (4-5 days):
-
Administer cyclizine or vehicle 30-60 minutes before each daily session.
-
Conduct 4 trials per day, releasing the animal from a different quadrant for each trial.
-
Record the escape latency (time to find the hidden platform) and path length for each trial. If an animal fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Administer cyclizine or vehicle as in the acquisition phase.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Visible Platform Test (Cued Version):
-
On a separate day, conduct a visible platform test. The platform should be marked with a conspicuous cue and raised above the water level.
-
Administer cyclizine or vehicle.
-
Record the escape latency. This test assesses for any visual or motor impairments that could confound the interpretation of the hidden platform task.
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency over days) between groups.
-
Probe Trial: Compare the time spent in the target quadrant between groups.
-
Visible Platform: Ensure there is no significant difference in escape latency between groups. If the cyclizine group shows a longer latency, it suggests motor or visual impairment.
-
Swim Speed: Analyze swim speed throughout all trials. A significantly lower swim speed in the cyclizine group is a strong indicator of sedation.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways of cyclizine-induced sedation.
Experimental Workflow
Caption: Workflow for a behavioral study with a sedative compound.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. Cyclizine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems [frontiersin.org]
- 5. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 6. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 7. What are M1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. bapen.org.uk [bapen.org.uk]
- 9. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medicines.org.uk [medicines.org.uk]
- 12. The effects of antihistamines on cognition and performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Why are second-generation H1-antihistamines minimally sedating? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyclizine Hydrochloride In Vitro Drug Interaction Studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding in vitro drug interaction studies of cyclizine (B1669395) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for cyclizine hydrochloride and which cytochrome P450 (CYP) enzymes are involved?
A1: Cyclizine is metabolized to its less active metabolite, norcyclizine. In vitro studies have indicated that the cytochrome P450 enzyme CYP2D6 may be involved in this metabolic pathway.[1]
Q2: What is the known in vitro inhibitory potential of cyclizine hydrochloride on major CYP enzymes?
A2: In vitro studies using human liver microsomes have shown that cyclizine hydrochloride has a concentration-dependent inhibitory effect on CYP2D6.[2][3] Additionally, some inhibitory effect on CYP2C9 has been observed, although at higher concentrations.[2][3]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in our in vitro CYP inhibition assay with cyclizine.
Possible Cause 1: Substrate Selection
The choice of probe substrate for a specific CYP enzyme can influence the inhibition results. For CYP2D6, bufuralol (B1668043) 1'-hydroxylation is a commonly used index reaction.[2][3] Ensure the substrate concentration is appropriate, ideally at or near the Michaelis-Menten constant (Km), to accurately determine the half-maximal inhibitory concentration (IC50).
Possible Cause 2: Incubation Conditions
Variations in incubation time, temperature, and the concentration of human liver microsomes can affect enzyme kinetics. It is crucial to maintain consistent and optimized conditions throughout the experiment. Pre-incubation of the inhibitor with the microsomes before adding the substrate is also a critical step, especially when assessing time-dependent inhibition.
Possible Cause 3: Solvent Effects
The solvent used to dissolve cyclizine hydrochloride and its final concentration in the incubation mixture should be carefully controlled. High concentrations of organic solvents like DMSO can inhibit CYP enzyme activity, leading to inaccurate IC50 values.
Quantitative Data Summary
The following table summarizes the available quantitative data from in vitro inhibition studies of cyclizine hydrochloride on cytochrome P450 enzymes.
| CYP Isoform | Test System | Probe Substrate | Inhibitory Value | Reference |
| CYP2D6 | Human Liver Microsomes | Bufuralol | IC50: 32-109 µM | [2][3] |
| CYP2C9 | Human Liver Microsomes | Tolbutamide (B1681337) | IC20: 85 µM | [2][3] |
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC20 (20% inhibitory concentration): The concentration of an inhibitor that causes a 20% inhibition of the enzyme activity.
Experimental Protocols
Below is a detailed methodology for a key experiment cited in the literature for determining CYP inhibition.
CYP Inhibition Assay in Human Liver Microsomes (Based on He et al., 2002)
This protocol outlines the general steps for assessing the inhibitory potential of cyclizine hydrochloride on CYP2D6 and CYP2C9 activities using human liver microsomes.
1. Materials:
-
Cyclizine hydrochloride
-
Human liver microsomes (pooled)
-
CYP2D6 probe substrate: Bufuralol
-
CYP2C9 probe substrate: Tolbutamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
High-performance liquid chromatography (HPLC) system
2. Incubation Procedure:
-
Prepare a stock solution of cyclizine hydrochloride in an appropriate solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, potassium phosphate buffer, and the probe substrate (bufuralol for CYP2D6 or tolbutamide for CYP2C9).
-
Add varying concentrations of cyclizine hydrochloride to the incubation mixtures. A vehicle control (solvent without cyclizine) should also be included.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined period (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
3. Analytical Method:
-
Transfer the supernatant to a new tube or HPLC vial.
-
Analyze the formation of the specific metabolite (e.g., 1'-hydroxybufuralol (B194460) for CYP2D6 or 4-hydroxytolbutamide (B1666332) for CYP2C9) using a validated HPLC method.
-
Quantify the metabolite concentration based on a standard curve.
4. Data Analysis:
-
Calculate the percentage of inhibition for each cyclizine concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the cyclizine concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for a CYP inhibition assay.
Caption: Metabolic pathway of cyclizine.
References
Technical Support Center: Mitigating Off-Target Effects of Cyclizine in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of cyclizine (B1669395) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cyclizine and what are its principal off-target effects?
A1: Cyclizine is a first-generation antihistamine that primarily acts as a potent and selective antagonist of the histamine (B1213489) H1 receptor.[1] Its therapeutic effect in treating nausea and vomiting is attributed to its action on H1 receptors in the brain's vomiting center.[2] The most significant off-target effect of cyclizine is its anticholinergic activity, stemming from its ability to block muscarinic acetylcholine (B1216132) receptors.[3][4] This dual activity is common among first-generation antihistamines and is responsible for many of its side effects. Additionally, cyclizine has been noted to possess central nervous system depressant and local anesthetic properties.[2]
Q2: How significant is cyclizine's anticholinergic (muscarinic) activity compared to its H1 receptor antagonism?
A2: Cyclizine exhibits significant binding to muscarinic receptors, which can confound experimental results. Quantitative data shows that its affinity for muscarinic receptors is within a range that can cause functional effects at concentrations used to target the H1 receptor. For instance, its binding affinity (Ki) for muscarinic M2 and M5 receptors is in the nanomolar range, comparable to its activity at other off-target receptors.[5] Careful experimental design is crucial to dissect these effects.
Q3: Can cyclizine interact with other receptors besides histamine and muscarinic receptors?
A3: Yes, screening data indicates that cyclizine has the potential to interact with other receptors, albeit generally with lower affinity than for H1 and muscarinic receptors. These include adrenergic and dopamine (B1211576) receptors.[5] For example, cyclizine shows micromolar to high nanomolar affinity for α1B, α1D, α2A adrenergic, and D3 dopamine receptors.[5] These interactions are less likely to be a factor at low experimental concentrations but should be considered when higher doses are used or if unexpected results are observed.
Q4: What are the common observable off-target effects of cyclizine in a cell-based assay?
A4: In cell-based assays, off-target anticholinergic effects of cyclizine can manifest in various ways, depending on the cell type and the signaling pathways under investigation. Common manifestations include changes in intracellular calcium levels, inhibition of acetylcholine-stimulated pathways, and alterations in cell proliferation or morphology that are independent of H1 receptor signaling. For example, cyclizine has been shown to induce cytotoxicity and apoptosis in macrophage cell lines at certain concentrations.[6]
Data Presentation: Cyclizine Receptor Binding Profile
The following tables summarize the quantitative data on cyclizine's binding affinity for its primary target and key off-targets. This information is critical for designing experiments and interpreting results.
Table 1: Cyclizine Binding Affinities for Muscarinic and Other Receptors
| Receptor Subtype | Species | Assay Type | Parameter | Value (nM) |
|---|---|---|---|---|
| Muscarinic M1 | Human | Radioligand Binding | IC50 | 675 |
| Muscarinic M2 | Human | Radioligand Binding | Ki | 412 |
| Muscarinic M5 | Human | Radioligand Binding | Ki | 455 |
| Muscarinic M5 | Human | Radioligand Binding | IC50 | 633 |
| Adrenergic α1B | Rat | Radioligand Binding | Ki | 1379 |
| Adrenergic α1D | Human | Radioligand Binding | Ki | 597 |
| Adrenergic α2A | Human | Radioligand Binding | Ki | 582 |
| Dopamine D3 | Human | Radioligand Binding | Ki | 1016 |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[5]
Table 2: Cyclizine Functional Activity
| Target/System | Species | Assay Type | Parameter | Value (µM) |
|---|---|---|---|---|
| Histamine Release | Human | In vitro lung fragment assay | IC50 | 5.42 |
This value reflects the concentration of cyclizine required to inhibit anti-IgE-induced histamine release by 50%, providing a functional measure of its antihistaminic effect.[1]
Troubleshooting Guides
This section provides practical guidance for addressing specific issues that may arise during experiments with cyclizine due to its off-target effects.
Issue 1: Unexpected Phenotype or Cellular Response
-
Question: I am studying a cellular process that I believe is mediated by the H1 receptor. However, after treating my cells with cyclizine, I am observing a phenotype that is inconsistent with H1 receptor blockade. Could this be an off-target effect?
-
Answer: Yes, it is highly likely that the unexpected phenotype is due to cyclizine's off-target anticholinergic activity. Here’s a troubleshooting workflow to dissect the underlying mechanism:
Fig. 1: Troubleshooting unexpected phenotypes.
Issue 2: High Cell Death or Cytotoxicity
-
Question: I am observing significant cell death in my cultures after treating with cyclizine, even at concentrations where I expect to see a specific biological effect. What could be the cause?
-
Answer: Cyclizine can induce cytotoxicity at higher concentrations, potentially through off-target mechanisms leading to apoptosis.[6] It's crucial to differentiate between targeted effects and general toxicity.
Fig. 2: Deconvoluting cytotoxicity.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Histamine H1 Receptor
-
Objective: To determine the binding affinity (Ki) of cyclizine for the histamine H1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a radiolabeled H1 receptor antagonist, such as [³H]-mepyramine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically at its Kd value), and a range of concentrations of cyclizine.
-
For total binding, omit cyclizine. For non-specific binding, add a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the cyclizine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Competitive Radioligand Binding Assay for Muscarinic Receptors
-
Objective: To determine the binding affinity (Ki) of cyclizine for the five human muscarinic receptor subtypes (M1-M5).
-
Methodology:
-
Membrane Preparation: Use membranes from cell lines individually expressing each of the human M1-M5 receptor subtypes.
-
Radioligand: A common choice is [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Procedure: The procedure is analogous to the H1 receptor binding assay, with the substitution of muscarinic receptor-expressing membranes and [³H]-NMS as the radioligand. Atropine (e.g., 1 µM) is typically used to determine non-specific binding.
-
Data Analysis: The data analysis follows the same principles as the H1 receptor binding assay to determine the IC50 and subsequently the Ki value for each muscarinic receptor subtype.
-
Protocol 3: Functional Assay for Anticholinergic Activity - Calcium Mobilization
-
Objective: To functionally assess the anticholinergic activity of cyclizine by measuring its ability to inhibit muscarinic receptor-mediated calcium mobilization.
-
Methodology:
-
Cell Line: Use a cell line expressing a Gq-coupled muscarinic receptor (e.g., M1, M3, or M5), such as CHO-K1 or HEK293 cells.
-
Calcium Indicator Dye: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate.
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
Pre-incubate the cells with varying concentrations of cyclizine or a vehicle control.
-
Stimulate the cells with a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The inhibitory effect of cyclizine is determined by the reduction in the agonist-induced calcium signal.
-
Calculate the percentage of inhibition for each cyclizine concentration and plot a dose-response curve to determine the IC50 value for its functional anticholinergic activity.
-
Fig. 3: Calcium mobilization assay workflow. -
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intravenous cyclizine: expression of concerns on the gastroenterology ward round post-Christmas and the bigger picture at a university hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bapen.org.uk [bapen.org.uk]
- 5. cyclizine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Method Validation for Cyclizine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical method validation for cyclizine (B1669395) hydrochloride.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the HPLC analysis of cyclizine hydrochloride.
Question: Why am I observing peak tailing for the cyclizine hydrochloride peak?
Answer:
Peak tailing for cyclizine hydrochloride, a basic compound, is a common issue in reverse-phase HPLC. Several factors could be contributing to this problem:
-
Silanol (B1196071) Interactions: Residual silanol groups on the C18 column packing can interact with the basic cyclizine molecule, leading to tailing.
-
Solution: Ensure the mobile phase has an appropriate pH to suppress silanol activity. The use of a buffer, such as the recommended 10mM ammonium (B1175870) acetate, is crucial. Adding a tailing-suppressing agent like triethylamine (B128534) to the mobile phase can also be effective.[1]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.
-
Solution: Try diluting your sample and reinjecting.
-
-
Column Degradation: The column may be contaminated or have lost its efficiency.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Question: My system suitability results are failing. The %RSD for the peak area is greater than 2%, and the theoretical plates are below 2000. What should I do?
Answer:
Failure to meet system suitability criteria indicates a problem with the analytical system's performance. Here are some potential causes and solutions:
-
Inadequate System Equilibration: The HPLC system may not have been sufficiently equilibrated with the mobile phase.
-
Solution: Allow the mobile phase to pump through the system for an extended period (e.g., 30-60 minutes) until a stable baseline is achieved.
-
-
Pump Issues: Inconsistent flow from the pump can lead to variations in peak area.
-
Solution: Check for leaks in the pump and fittings. Degas the mobile phase to remove any air bubbles that could affect pump performance.
-
-
Injector Problems: A faulty injector can lead to inconsistent injection volumes.
-
Solution: Inspect the injector for any blockages or leaks.
-
-
Column Performance: A deteriorating column can result in poor peak shape and efficiency.
-
Solution: As mentioned previously, try cleaning or replacing the column.
-
Question: I am not getting good resolution between the cyclizine peak and potential impurity peaks. How can I improve the separation?
Answer:
Poor resolution can compromise the accuracy of your analysis, especially for impurity profiling. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of the organic solvent (acetonitrile) to the aqueous buffer (ammonium acetate) is critical for resolution.
-
Solution: You can try slightly decreasing the percentage of acetonitrile (B52724) in the mobile phase. This will increase the retention time and may improve the separation between closely eluting peaks.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Solution: Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on the separation.[1]
-
-
Column Chemistry: If adjusting the mobile phase and flow rate does not provide the desired resolution, you may need to consider a different column with a different selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for the validation of an analytical method for cyclizine hydrochloride?
A1: Based on ICH guidelines and common practices, the following acceptance criteria are generally applied:
-
System Suitability:
-
Linearity:
-
Correlation coefficient (r²): ≥ 0.995[1]
-
-
Accuracy:
-
Percent recovery: 98.0% to 102.0% of the actual amount.[1]
-
-
Precision (Repeatability and Intermediate Precision):
-
%RSD for assay results: ≤ 2.0%[1]
-
Q2: What are the common impurities of cyclizine hydrochloride that I should be aware of during method validation?
A2: The manufacturing process and degradation can lead to the formation of impurities. Some known impurities of cyclizine include 1-methylpiperazine (B117243) and diphenylmethanol. Your stability-indicating method should be able to separate these and other potential degradation products from the main cyclizine hydrochloride peak.
Q3: How do I perform a forced degradation study for cyclizine hydrochloride?
A3: A forced degradation study is essential to demonstrate the stability-indicating nature of your analytical method. The study involves subjecting the drug substance to various stress conditions to generate potential degradation products. Here is a general protocol:
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to UV and visible light.
After exposure to these stress conditions, the samples are analyzed using your HPLC method to assess for degradation and to ensure that any degradation products are well-separated from the parent drug.
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an HPLC method for cyclizine hydrochloride.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| % RSD of Peak Area | ≤ 2.0% | 0.6% |
| Tailing Factor | ≤ 2.0 | 1.13 |
| Theoretical Plates | ≥ 2000 | 27839 |
Table 2: Linearity
| Concentration Range (mg/mL) | Correlation Coefficient (r²) |
| 0.40 - 1.20 | ≥ 0.995 |
Table 3: Accuracy (% Recovery)
| Spiked Concentration Level | % Recovery |
| 50% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 150% | 98.0% - 102.0% |
Table 4: Precision (% RSD)
| Precision Type | % RSD |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Experimental Protocols
1. HPLC Method for Assay of Cyclizine Hydrochloride
This protocol describes a validated isocratic RP-HPLC method for the quantification of cyclizine hydrochloride.
-
Chromatographic System:
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 10mM solution of ammonium acetate. Mix 640 mL of this solution with 350 mL of acetonitrile and 10 mL of triethylamine. Degas the solution before use.
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of cyclizine hydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 0.8 mg/mL).
-
Sample Solution: Prepare the sample solution from the pharmaceutical formulation to obtain a theoretical concentration of cyclizine hydrochloride similar to the standard solution. This may involve dissolving tablets or diluting injections with the mobile phase. Filter the sample solution through a 0.45 µm filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution in replicate (e.g., six times) to check for system suitability.
-
Inject the sample solutions.
-
Calculate the amount of cyclizine hydrochloride in the sample by comparing the peak area of the sample with the peak area of the standard.
-
2. Forced Degradation Study Protocol
This protocol provides a framework for conducting forced degradation studies on cyclizine hydrochloride. The duration of exposure and concentration of stressing agents may need to be adjusted to achieve a target degradation of 5-20%.
-
Acid Hydrolysis:
-
Dissolve a known amount of cyclizine hydrochloride in 0.1 M HCl.
-
Heat the solution at 60°C for a predetermined time.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of cyclizine hydrochloride in 0.1 M NaOH.
-
Heat the solution at 60°C for a predetermined time.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of cyclizine hydrochloride in a 3% solution of hydrogen peroxide.
-
Keep the solution at room temperature for a predetermined time.
-
Dilute the solution with the mobile phase to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid cyclizine hydrochloride powder in an oven at 80°C for a predetermined time.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid cyclizine hydrochloride powder to a combination of UV and visible light in a photostability chamber for a predetermined duration.
-
After exposure, dissolve the sample in the mobile phase to the target concentration for HPLC analysis.
-
Visualizations
Caption: Workflow for HPLC analysis of cyclizine hydrochloride.
Caption: Logical flow of a forced degradation study.
References
Validation & Comparative
A Comparative Guide for Researchers: First vs. Second-Generation Antihistamines
For Immediate Release
This guide provides a comprehensive comparison of first and second-generation antihistamines for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, receptor selectivity, and clinical effects, supported by quantitative data from experimental studies.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines primarily function as inverse agonists at the H1 histamine (B1213489) receptor. When histamine binds to the H1 receptor, it triggers a signaling cascade that leads to allergic symptoms. Antihistamines bind to the receptor to prevent or reduce this activity.
The key distinction between the two generations lies in their molecular properties, which significantly impact their clinical profiles. First-generation antihistamines are lipophilic molecules that readily cross the blood-brain barrier, leading to significant central nervous system (CNS) effects, most notably sedation.[1][2] In contrast, second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which actively removes them from the CNS. This results in a much lower incidence of sedative and cognitive side effects.[3]
Furthermore, first-generation antihistamines are less selective, often exhibiting affinity for other receptors such as muscarinic, alpha-adrenergic, and serotonin (B10506) receptors.[1][3] This lack of selectivity contributes to a broader range of side effects, including dry mouth, blurred vision, and dizziness. Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.[3]
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between first and second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate higher binding affinity.
| Drug | Generation | H1 Receptor | Muscarinic Receptors |
| Diphenhydramine | First | 16 | 130 (M1), 220 (M2), 190 (M3) |
| Chlorpheniramine | First | 3.2 | 1,600 |
| Hydroxyzine | First | 2 | 1,000 |
| Cetirizine | Second | 2.5 | >10,000 |
| Levocetirizine | Second | 3 | >10,000 |
| Loratadine | Second | 27 | >10,000 |
| Desloratadine | Second | 0.4 | >10,000 |
| Fexofenadine | Second | 10 | >10,000 |
Note: Data is compiled from various sources and experimental conditions may vary.
Table 2: Central Nervous System (CNS) Effects
| Parameter | First-Generation Antihistamines | Second-Generation Antihistamines |
| Sedation | High incidence of drowsiness and fatigue.[1] | Low to no sedative effects at recommended doses.[3] |
| Psychomotor Performance | Significant impairment of reaction time, vigilance, and coordination.[4] | Minimal to no impairment at recommended doses.[5] |
| Cognitive Function | Can impair memory and learning.[1] | Generally do not impair cognitive function. |
| P300 Latency | Can be prolonged, indicating delayed cognitive processing. | Typically no significant effect on P300 latency.[6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of antihistamines for various receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., H1, muscarinic) are prepared from cell lines or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antihistamine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine-Induced Wheal and Flare Test
Objective: To assess the in vivo efficacy of antihistamines in suppressing histamine-induced skin reactions.
Methodology:
-
Subject Preparation: Healthy volunteers are recruited, and a baseline skin response to histamine is established.
-
Drug Administration: Subjects are administered a single dose of the antihistamine or placebo in a double-blind, crossover design.
-
Histamine Challenge: At specified time points after drug administration, a fixed concentration of histamine is introduced into the skin via skin prick or intradermal injection.
-
Measurement: The resulting wheal (swelling) and flare (redness) areas are measured at regular intervals.
-
Data Analysis: The percentage reduction in wheal and flare area compared to placebo is calculated to determine the antihistamine's efficacy and duration of action.
Psychomotor Vigilance Task (PVT)
Objective: To objectively measure the impact of antihistamines on sustained attention and reaction time.
Methodology:
-
Task Description: Subjects are seated in front of a computer screen and instructed to respond as quickly as possible to a visual stimulus that appears at random intervals.
-
Procedure: The task typically lasts for 5-10 minutes, during which multiple stimuli are presented.
-
Data Collection: Reaction times and lapses in attention (responses exceeding a certain threshold, e.g., 500ms) are recorded.
-
Data Analysis: Mean reaction time, number of lapses, and other performance metrics are calculated and compared between drug and placebo conditions.
P300 Event-Related Potential (ERP)
Objective: To assess the neurophysiological effects of antihistamines on cognitive processing speed.
Methodology:
-
Paradigm: An "oddball" paradigm is typically used, where subjects are presented with a series of frequent standard stimuli and infrequent target stimuli. They are instructed to respond only to the target stimuli.
-
EEG Recording: Electroencephalography (EEG) is used to record brain electrical activity from the scalp.
-
ERP Extraction: The EEG data is time-locked to the presentation of the stimuli and averaged to extract the event-related potentials, including the P300 component.
-
Data Analysis: The latency (time from stimulus onset to the peak of the P300 wave) and amplitude of the P300 are measured and compared between drug and placebo conditions. A prolonged P300 latency suggests a delay in cognitive processing.[6][7][8]
Visualizing the Science
The following diagrams illustrate key concepts discussed in this guide.
Caption: H1 Receptor Signaling Pathway
Caption: Clinical Trial Workflow
Caption: Properties and Effects Relationship
References
- 1. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 4. Characterization of daytime sleepiness and psychomotor performance following H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of antihistamine-related daytime sleepiness. A double-blind, placebo-controlled study with terfenadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The potential P300 in the evaluation of the side effects of dexchlorpheniramine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Auditory evoked potential P300 in adults: reference values - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Piperazine Antihistamines' Side Effects: A Guide for Researchers
This guide provides a detailed comparative analysis of the side effects associated with common piperazine (B1678402) antihistamines, including cetirizine, levocetirizine, hydroxyzine, and meclizine. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Side Effect Incidence
The following table summarizes the incidence of common adverse events associated with piperazine antihistamines based on data from clinical trials and prescribing information. It is important to note that the incidence of side effects can vary based on the patient population, dosage, and duration of treatment.
| Side Effect | Cetirizine | Levocetirizine | Hydroxyzine | Meclizine |
| Somnolence/Drowsiness | 1.9% - 14% (dose-related)[1] | 2.5% - 6%[2][3] | 14% - 28%[4] | Drowsiness is a common side effect, but specific percentages from comparative clinical trials are not consistently reported.[1][5][6] |
| Fatigue/Tiredness | 5.9%[7] | 1.2% - 5%[2][3] | Commonly reported, often grouped with drowsiness. | Fatigue is a reported side effect.[5][8] |
| Dry Mouth (Xerostomia) | 5%[7] | 2.5% - 5%[2][3] | 14%[4] | Dry mouth is a common anticholinergic side effect.[1][5][6] |
| Headache | Commonly reported[9] | 2.5%[2] | Commonly reported. | Headache is a reported side effect.[5][8] |
| Dizziness | Commonly reported[10] | <1% | Commonly reported. | Dizziness is a common side effect. |
| Pharyngitis | - | 2%[2] | - | - |
| Nasopharyngitis | - | 4%[2] | - | - |
| Nausea/Vomiting | Commonly reported[9] | <1% | Commonly reported. | Vomiting is a reported side effect.[5][8] |
| Abdominal Pain | Commonly reported[9] | <1% | - | - |
| Weight Gain | 0.4% in placebo-controlled trials[7] | 0.5%[2] | 12%[4] | Not commonly reported as a primary side effect. |
Experimental Protocols
Assessment of Sedation: The Visual Analog Scale (VAS)
The Visual Analog Scale (VAS) is a common subjective method used in clinical trials to quantify the sedative effects of antihistamines.
Objective: To measure a subject's perceived level of sleepiness or drowsiness.
Materials:
-
A 100 mm horizontal line printed on paper or displayed on a digital device.
-
Anchors at each end of the line, typically "Not drowsy at all" (0 mm) and "Extremely drowsy" (100 mm).
Procedure:
-
Baseline Measurement: Before the administration of the study drug or placebo, each participant is asked to mark a vertical line on the VAS at the point that represents their current level of drowsiness.
-
Drug Administration: The participant receives the assigned antihistamine or placebo according to the study protocol.
-
Post-Dose Measurements: At specified time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), the participant is again asked to mark their level of drowsiness on a new VAS.
-
Scoring: The distance from the "Not drowsy at all" anchor to the participant's mark is measured in millimeters to yield a score from 0 to 100.
-
Data Analysis: The change from baseline in the VAS score at each time point is calculated for both the active treatment and placebo groups. Statistical analysis (e.g., ANOVA) is then used to compare the sedative effects of the antihistamine to the placebo.
Assessment of Anticholinergic Activity: Muscarinic Receptor Radioligand Binding Assay
This in vitro assay is used to determine the affinity of a drug for muscarinic acetylcholine (B1216132) receptors, which is indicative of its potential to cause anticholinergic side effects.
Objective: To quantify the binding affinity (Ki) of a piperazine antihistamine to the five subtypes of human muscarinic receptors (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing each of the five human muscarinic receptor subtypes.
-
A radiolabeled ligand that binds to muscarinic receptors with high affinity (e.g., [3H]-N-methylscopolamine).
-
The piperazine antihistamine to be tested.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated in the assay buffer with the radiolabeled ligand and varying concentrations of the test antihistamine. A control group with no test drug is also included to determine total binding. Non-specific binding is determined by adding a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity and a greater potential for anticholinergic side effects.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway and the Action of Piperazine Antihistamines.
Caption: Workflow for Assessing Side Effects in Clinical Trials.
References
- 1. Meclizine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Meclizine Use and Subsequent Falls Among Patients With Dizziness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dndi.org [dndi.org]
- 4. Meclizine: Increased fall risk in adults with dizziness? | epocrates [epocrates.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Meclizine (Antivert): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
A Researcher's Guide to Experimental Controls in Cyclizine Hydrochloride Studies
An Objective Comparison of Methodologies and Supporting Data for In Vitro and In Vivo Research
For researchers and drug development professionals investigating the H1-receptor antagonist cyclizine (B1669395) hydrochloride, the implementation of rigorous experimental controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comprehensive overview of appropriate controls for cyclizine hydrochloride studies, complete with detailed experimental protocols and comparative data to aid in the design of robust scientific investigations.
Understanding the Landscape of Controls
The selection of appropriate controls is contingent upon the specific research question and experimental model. For cyclizine hydrochloride, which primarily acts as a histamine (B1213489) H1-receptor antagonist with antiemetic and anticholinergic properties, a multi-faceted approach to controls is necessary.[1][2] Key categories of controls include negative, positive, and vehicle controls, each serving a distinct purpose in isolating the specific effects of cyclizine.
Table 1: Comparison of Experimental Controls for Cyclizine Hydrochloride Studies
| Control Type | Rationale | Examples | Common Applications |
| Negative Controls | To establish a baseline and account for non-specific effects of the experimental conditions. | - Vehicle Control: The solvent used to dissolve cyclizine hydrochloride (e.g., sterile saline, DMSO).- Placebo: An inert substance administered in the same manner as cyclizine in clinical or in vivo studies (e.g., normal saline injection).[3] - Untreated/Sham Group: Subjects or cells that do not receive any treatment. | - In vitro cytotoxicity and signaling pathway assays.- In vivo animal studies of antiemetic effects.- Clinical trials evaluating efficacy and safety.[3] |
| Positive Controls | To validate the experimental system and confirm that it can produce the expected effect. | - Histamine: To induce a response that cyclizine is expected to block in H1-receptor binding or functional assays.- Other H1-Receptor Antagonists: Diphenhydramine, Meclizine, Cetirizine.[4] - Other Antiemetics: Ondansetron (5-HT3 antagonist), Metoclopramide (D2 antagonist), Dexamethasone (corticosteroid).[3][5] | - Receptor binding and functional assays.- Comparative efficacy studies for antiemetic properties.[3][5] - Validating assays for side effects (e.g., sedation). |
| Internal Controls | To normalize data and account for variations in sample loading or cell number. | - Housekeeping Genes/Proteins: GAPDH, β-actin, Tubulin for Western blotting or qPCR.- Cell Viability Assays: To ensure observed effects are not due to widespread cell death. | - Western blotting, qPCR, and other molecular biology techniques.- High-throughput screening assays. |
Key Signaling Pathways and Experimental Workflows
Cyclizine hydrochloride's mechanism of action, while primarily centered on H1-receptor antagonism, has also been shown to influence cellular signaling pathways, including those involved in inflammation and apoptosis.[2][6] Understanding these pathways is crucial for designing targeted experiments.
Caption: Signaling pathways influenced by cyclizine hydrochloride.
Caption: Workflow for in vitro cyclizine studies.
Detailed Experimental Protocols
To ensure reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
96-well clear, flat-bottom tissue culture plates
-
Cyclizine hydrochloride stock solution (dissolved in an appropriate vehicle)
-
Vehicle control (e.g., sterile water or DMSO)
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
LDH assay kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Test Wells: Treat cells with varying concentrations of cyclizine hydrochloride.
-
Vehicle Control Wells: Treat cells with the corresponding concentration of the vehicle used to dissolve cyclizine.
-
Positive Control (Maximum LDH Release) Wells: Add lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.
-
Untreated Control (Spontaneous LDH Release) Wells: Add culture medium only.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Assay:
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well tissue culture plates
-
Cyclizine hydrochloride stock solution
-
Vehicle control
-
Positive control for apoptosis (e.g., Staurosporine or Doxorubicin)
-
Annexin V-FITC/PI apoptosis detection kit (e.g., from Thermo Fisher Scientific, Bio-Techne, or Abcam)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with cyclizine, vehicle, or a positive control for the desired duration.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, directly collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Data analysis will yield four populations:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Western Blot for Apoptosis-Related Proteins (Bcl-2 and Bad)
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-Bcl-2, rabbit anti-Bad, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bad, and a loading control (e.g., β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
By implementing these carefully selected controls and detailed protocols, researchers can generate high-quality, reliable data that will significantly contribute to the understanding of cyclizine hydrochloride's pharmacological effects.
References
- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Antiemetic Efficacy of Cyclizine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiemetic properties of cyclizine (B1669395) against three other commonly used antiemetic agents: ondansetron (B39145), promethazine (B1679618), and metoclopramide (B1676508). The following sections detail the mechanisms of action, present available quantitative data from preclinical animal models, outline experimental protocols, and visualize the key signaling pathways involved in emesis.
Mechanism of Action
The emetic reflex is a complex process coordinated by the brainstem, receiving inputs from both central and peripheral pathways. Key areas involved are the chemoreceptor trigger zone (CTZ), located in the area postrema, and the vestibular system. The CTZ is sensitive to emetic substances in the blood, while the vestibular system is crucial in motion-induced nausea. Several neurotransmitters and their receptors play a pivotal role in mediating emetic signals, including histamine (B1213489) (H1), acetylcholine (B1216132) (muscarinic), dopamine (B1211576) (D2), and serotonin (B10506) (5-HT3).[1][2][3][4]
Cyclizine is a first-generation antihistamine belonging to the piperazine (B1678402) class.[5] Its primary antiemetic effect is mediated through the antagonism of histamine H1 receptors in the vomiting center and the vestibular system.[6][7][8] Additionally, cyclizine possesses anticholinergic (antimuscarinic) properties, further contributing to its antiemetic action by blocking acetylcholine signaling, particularly in the vestibular pathway.[7][8][9]
Ondansetron is a highly selective serotonin 5-HT3 receptor antagonist. It exerts its potent antiemetic effects by blocking 5-HT3 receptors both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the CTZ.[2] This action is particularly effective in mitigating chemotherapy-induced emesis, which involves the release of serotonin from enterochromaffin cells in the gut.[2]
Promethazine is a phenothiazine (B1677639) derivative with a broad pharmacological profile.[10] Its antiemetic properties stem from its ability to antagonize multiple receptors, including histamine H1, dopamine D2, and muscarinic acetylcholine receptors in the brain.[10] This multi-receptor antagonism makes it effective against nausea and vomiting from various causes, including motion sickness.
Metoclopramide acts primarily as a dopamine D2 receptor antagonist in the CTZ.[11] By blocking dopamine's inhibitory effects on gastrointestinal motility, it also has a prokinetic effect, accelerating gastric emptying.[11] At higher doses, metoclopramide can also block serotonin 5-HT3 receptors.[11]
Comparative Efficacy in Animal Models
Direct head-to-head preclinical studies comparing cyclizine with ondansetron, promethazine, and metoclopramide in the same animal model are limited. The following tables summarize available quantitative data from separate studies in relevant animal models, primarily the ferret for chemotherapy-induced emesis and the shrew for motion sickness. It is important to note that variations in experimental protocols between studies can influence the results, and direct comparisons should be made with caution.
Chemotherapy-Induced Emesis Model (Ferret)
The ferret is a well-established model for studying chemotherapy-induced emesis due to its robust vomiting reflex. Emesis is typically induced by the administration of cytotoxic agents like cisplatin (B142131) or morphine.
Table 1: Antiemetic Effects of Ondansetron and Metoclopramide on Morphine-Induced Emesis in Ferrets [12]
| Treatment | Dose (mg/kg, i.v.) | Reduction in Vomiting Episodes (%) |
| Ondansetron | 3 | 47 |
| 10 | 70 | |
| Metoclopramide | 3 | 48 |
| 10 | 82 |
Data from a study investigating morphine-induced emesis. The number of vomiting episodes was recorded.
Table 2: Antiemetic Effects of Ondansetron and Metoclopramide on Cisplatin-Induced Emesis in Ferrets [13]
| Treatment | Emetic Stimulus | Antiemetic Effect |
| Ondansetron | Cisplatin | Abolished emesis |
| Metoclopramide | Cisplatin | Abolished emesis |
Qualitative results from a study on cisplatin-induced emesis.
Note: No direct comparative data for cyclizine in a ferret model of chemotherapy-induced emesis was identified in the literature reviewed.
Motion-Induced Emesis Model (Musk Shrew)
The musk shrew is a valuable model for studying motion sickness as it exhibits a vomiting response to motion stimuli.
Table 3: Antiemetic Effect of Promethazine on Hypergravity-Induced Vomiting in Musk Shrews [14]
| Treatment | Dose | Number of Vomiting Episodes (Mean ± SEM) |
| Sham (Control) | - | 14 ± 2 |
| Promethazine | Administered in drinking water | Significantly reduced vs. Sham |
| Promethazine | 50 mg/kg, i.p. | Completely abolished |
SEM: Standard Error of the Mean. A significant reduction was observed, but the exact percentage was not provided for the drinking water administration. The high intraperitoneal dose was accompanied by sedation.
Note: No direct comparative data for cyclizine in a shrew model of motion sickness was identified in the literature reviewed.
Experimental Protocols
Cisplatin-Induced Emesis in Ferrets[13][15]
-
Animal Model: Male ferrets.
-
Emetogen: Cisplatin administered intravenously. The dose is selected to produce a consistent emetic response.
-
Antiemetic Administration: The test compound (e.g., ondansetron, metoclopramide) or vehicle is administered intravenously or subcutaneously at a specified time before the cisplatin challenge.
-
Observation: Animals are observed for a defined period (e.g., 4-24 hours) for the number of retches and vomits (emetic episodes).
-
Data Analysis: The efficacy of the antiemetic is determined by comparing the number of emetic episodes in the treated group to the vehicle-treated control group.
Morphine-Induced Emesis in Ferrets[12]
-
Animal Model: Ferrets.
-
Emetogen: Morphine administered subcutaneously at a dose that induces a reliable emetic response (e.g., 0.3 mg/kg).
-
Antiemetic Administration: Antiemetics (e.g., ondansetron, metoclopramide) or vehicle are administered intravenously prior to the morphine challenge.
-
Observation: The number of vomiting and retching episodes are recorded over a set observation period.
-
Data Analysis: The percentage reduction in the number of emetic episodes in the drug-treated groups is calculated relative to the vehicle control group.
Motion-Induced Emesis in Musk Shrews[14]
-
Animal Model: Musk shrews (Suncus murinus).
-
Emetogen: Motion stimulation is induced by placing the animals in a device that provides horizontal or vertical acceleration (e.g., a shaker or centrifuge). For example, hypergravity exposure at 2G for 10 minutes.
-
Antiemetic Administration: The test compound (e.g., promethazine) is administered via a suitable route (e.g., in drinking water, intraperitoneal injection) prior to motion stimulation.
-
Observation: The number of vomiting episodes is counted during and after the motion stimulus.
-
Data Analysis: The number of emetic episodes in the treated group is compared to a control group that did not receive the antiemetic.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in emesis and a general workflow for evaluating antiemetic drugs in animal models.
Figure 1: Simplified signaling pathways of emesis and the primary targets of cyclizine and comparator drugs.
Figure 2: General experimental workflow for evaluating the efficacy of antiemetic drugs in animal models.
Conclusion
References
- 1. Vomiting - Wikipedia [en.wikipedia.org]
- 2. karger.com [karger.com]
- 3. news-medical.net [news-medical.net]
- 4. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Neuropharmacology of motion sickness and emesis. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Cyclizine Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cyclizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Mechanisms of Nausea and Vomiting: Current Knowledge and Recent Advances in Intracellular Emetic Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Brain Activation by H1 Antihistamines Challenges Conventional View of Their Mechanism of Action in Motion Sickness: A Behavioral, c-Fos and Physiological Study in Suncus murinus (House Musk Shrew) [frontiersin.org]
- 12. The effects of different antiemetic agents on morphine-induced emesis in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emesis induced by cisplatin in the ferret as a model for the detection of anti-emetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of daily linear acceleration training on the hypergravity-induced vomiting response in house musk shrew (Suncus murinus) - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Cyclizine for the H1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclizine (B1669395) is a first-generation antihistamine belonging to the piperazine (B1678402) derivative class of drugs.[1][2] It is primarily used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo.[1][3] Like other first-generation antihistamines, cyclizine's therapeutic effects are mediated through its antagonism of the histamine (B1213489) H1 receptor.[4][5] However, its specificity for the H1 receptor is a critical aspect of its pharmacological profile, as off-target activities can lead to side effects. This guide provides a comparative analysis of cyclizine's binding affinity for the H1 receptor versus other histamine receptor subtypes and a range of common off-target receptors. The data presented here is intended to assist researchers and drug development professionals in understanding the selectivity profile of cyclizine.
H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event in mediating the cellular responses to histamine.
References
Cyclizine's Cross-Reactivity Profile: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of cyclizine (B1669395), a first-generation antihistamine, with a range of other neurotransmitter receptors. Primarily known for its antagonism of the histamine (B1213489) H1 receptor to prevent and treat nausea, vomiting, and dizziness, cyclizine also exhibits binding affinity for several other receptor systems, which contributes to its overall pharmacological profile, including its side effects. This document is intended for researchers, scientists, and drug development professionals interested in the polypharmacology of cyclizine.
Comparative Analysis of Binding Affinities
Cyclizine's interaction with various neurotransmitter receptors has been quantified through in vitro binding assays. The following table summarizes the binding affinities (Ki) of cyclizine for a panel of human receptors. Lower Ki values are indicative of higher binding affinity.
| Receptor Family | Receptor Subtype | Cyclizine Ki (nM) | Reference |
| Histamine | H1 | 13 | [1] |
| H2 | >10,000 | [1] | |
| H3 | >10,000 | [1] | |
| H4 | >10,000 | [1] | |
| Muscarinic | M1 | 130 | [1] |
| Acetylcholine (B1216132) | M2 | 200 | [1] |
| M3 | 250 | [1] | |
| M4 | 160 | [1] | |
| M5 | 300 | [1] | |
| Serotonin (B10506) | 5-HT2A | 225 | [1] |
| 5-HT2B | 64 | [1] | |
| 5-HT2C | >10,000 | [1] | |
| Dopamine (B1211576) | D1 | >10,000 | [1] |
| D2 | >10,000 | [1] | |
| D3 | >10,000 | [1] | |
| Adrenergic | α1A | 320 | [1] |
| α1B | 450 | [1] | |
| α1D | 400 | [1] | |
| α2A | 1551 (IC50) | [1] | |
| β1 | >10,000 | [1] | |
| β2 | >10,000 | [1] |
Key Observations:
-
High Affinity for H1 Receptor: Cyclizine demonstrates high and selective affinity for the histamine H1 receptor, consistent with its primary mechanism of action as an antihistamine.
-
Moderate Muscarinic Affinity: The drug exhibits moderate affinity for all five muscarinic acetylcholine receptor subtypes (M1-M5), which explains its anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.
-
Serotonin 2B Receptor Interaction: Notably, cyclizine shows a relatively high affinity for the serotonin 5-HT2B receptor, which is higher than its affinity for the 5-HT2A receptor.
-
Adrenergic Receptor Affinity: Cyclizine displays weak to moderate affinity for α1-adrenergic receptor subtypes.
-
Low Affinity for Other Receptors: Cyclizine has a low affinity for dopamine (D1, D2, D3), other serotonin (5-HT2C), and β-adrenergic receptors at clinically relevant concentrations.
Experimental Methodologies
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a generalized protocol representative of the methodology used in these studies.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (cyclizine) for a specific neurotransmitter receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from recombinant cell lines or tissue homogenates).
-
A specific radioligand for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).
-
Test compound (cyclizine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared and protein concentration is determined.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (cyclizine).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity retained on the filters (representing the bound radioligand) is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of Key Receptors
The interaction of cyclizine with its primary and secondary targets initiates distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of its cross-reactivity.
Histamine H1 Receptor Signaling
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Antagonism of this receptor by cyclizine blocks the downstream signaling cascade responsible for allergic and inflammatory responses, as well as its role in the emetic pathway.
References
Safety Operating Guide
Proper Disposal Procedures for Cyclizine Dihydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. Cyclizine (B1669395) dihydrochloride (B599025), a compound utilized in various research and development applications, requires careful handling throughout its lifecycle, including its final disposal. Improper disposal can lead to regulatory violations, environmental contamination, and significant health and safety risks.[1] This guide provides essential, step-by-step procedures for the proper disposal of cyclizine dihydrochloride in a laboratory setting, ensuring the protection of personnel and the environment.
Hazard Assessment of this compound
Before handling or disposing of any chemical, it is imperative to understand its associated hazards. This compound is classified as an acute toxicant and a reproductive toxin.[2][3] Its hazard profile necessitates stringent disposal protocols.
Table 1: Hazard Profile for this compound
| Property | Information |
| CAS Number | 303-25-3[2][3] |
| EC Number | 206-136-9[2][3] |
| GHS Hazard Statements | H301: Toxic if swallowed[2][3][4] H311: Toxic in contact with skin[2] H330: Fatal if inhaled[2] H361: Suspected of damaging fertility or the unborn child[2][3] H411: Toxic to aquatic life with long lasting effects[3] |
| GHS Pictograms | Skull and crossbones (GHS06), Health hazard (GHS08), Environment (GHS09)[2][3] |
| Signal Word | Danger[2][3] |
| Acute Toxicity Data | Oral LD50: 165 mg/kg (mouse)[2] Intraperitoneal LD50: 58 mg/kg (mouse)[2] |
Due to its toxicity and environmental hazards, this compound must be managed as a hazardous waste.[2][3][5] Federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), govern the management and disposal of hazardous pharmaceutical waste.[6][7][8]
Disposal Protocol for this compound
Disposal of this compound does not follow an experimental protocol but rather a strict, regulated safety procedure. The following steps provide a detailed methodology for its safe disposal in a research environment.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Given the high acute toxicity of this compound, especially the risk of fatal inhalation, robust personal protection is mandatory.[2]
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[9]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[9]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be performed in a chemical fume hood.[9] If a fume hood is not available, a NIOSH/MSHA approved respirator is necessary.[9]
Step 2: Waste Segregation and Containment
Proper segregation is key to compliant chemical waste management.
-
Designate as Hazardous Waste: this compound waste must be collected as hazardous chemical waste.[5]
-
Do Not Mix: Do not mix this waste with non-hazardous materials or other incompatible waste streams.
-
Use Appropriate Containers: Collect waste in a sturdy, leak-proof container that is chemically compatible with the compound.[1][10] The container must have a tight-fitting lid and be kept closed except when adding waste.[10]
Step 3: Labeling the Waste Container
Clear and accurate labeling is a strict regulatory requirement.
-
Label Immediately: Affix a hazardous waste label to the container as soon as you begin accumulating waste.[1]
-
Required Information: The label must include:
Step 4: On-site Storage
Store the waste container safely pending pickup.
-
Secure Location: Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: Use secondary containment for the liquid waste container to prevent spills.[10]
-
Segregate Incompatibles: Store away from incompatible materials, such as strong oxidizing agents.[9]
Step 5: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of in the regular trash or down the drain.[1][2][11]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to request a pickup for the hazardous waste.[1][5]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF), where it will typically be incinerated in accordance with EPA regulations.[7]
Step 6: Disposal of Empty Containers
Containers that held highly toxic chemicals require special handling.
-
Definition of "Empty": A container is not considered "empty" if solid residue remains. Any remaining sludge or solid must be disposed of as hazardous waste.[10]
-
Triple Rinsing: For containers of highly toxic chemicals like this compound (with an LD50 < 50 mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[10]
-
Final Disposal: After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for rinsed chemical containers.[1]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the procedural logic for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmacopoeia.com [pharmacopoeia.com]
- 4. ofipharma.com [ofipharma.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
